molecular formula C23H45NO10 B610211 Propargyl-PEG10-amine

Propargyl-PEG10-amine

Cat. No.: B610211
M. Wt: 495.6 g/mol
InChI Key: BUHRQQWHOZKWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG10-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHRQQWHOZKWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG10-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the bifunctional linker Propargyl-PEG10-amine, covering its chemical properties, applications in bioconjugation, and detailed experimental protocols for its use in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker molecule that has gained significant traction in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal propargyl group (an alkyne) and a primary amine, connected by a ten-unit polyethylene (B3416737) glycol (PEG) chain, makes it a versatile tool for covalently linking molecules of interest. The PEG spacer enhances aqueous solubility and provides flexibility, which is often crucial for the biological activity of the resulting conjugate.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its conjugation, and its application in the synthesis of targeted therapeutics.

Physicochemical Properties

This compound is a well-defined, monodisperse PEG derivative. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C23H45NO10[4]
Molecular Weight 495.60 g/mol [2][4]
Appearance Solid powder[4]
Purity Typically ≥98%[4]
Solubility Soluble in water and many organic solvents like DMF and DMSO.[4][5]
Storage Recommended storage at -20°C, dry and protected from light.[4]

Core Applications in Bioconjugation

The bifunctional nature of this compound allows for a two-step sequential or orthogonal conjugation strategy.[3] The primary amine can be readily coupled with molecules bearing carboxylic acids or activated esters, while the propargyl group is a reactive partner for azide-containing molecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

This dual reactivity makes this compound a valuable linker for the synthesis of complex biomolecules, including:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[1][2]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. This compound can be used to conjugate the drug to the antibody.

  • Peptide and Protein Modification: The linker can be used to attach polyethylene glycol (PEG) chains to peptides and proteins (PEGylation), which can improve their pharmacokinetic properties.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various biomedical and diagnostic applications.[6]

Experimental Protocols

This section provides detailed methodologies for the two primary conjugation reactions involving this compound.

Amine Acylation: Coupling to a Carboxylic Acid

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a molecule containing a carboxylic acid, using HATU as a coupling agent.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired conjugate.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling ReagentBaseSolventReaction TimeYield
Pomalidomide-COOHThis compoundHATUDIPEADMF2 hours>80%
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the propargyl group of the previously synthesized conjugate and an azide-functionalized molecule (e.g., an azide-derivatized JQ1 for PROTAC synthesis).

Materials:

  • Propargyl-functionalized conjugate (from the previous step)

  • Azide-containing molecule (e.g., JQ1-azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and accelerate the reaction)

  • Solvent system (e.g., a mixture of tert-butanol (B103910) and water)

  • Solvents for purification (e.g., HPLC grade acetonitrile and water)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the propargyl-functionalized conjugate (1 equivalent) and the azide-containing molecule (1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate (0.5 equivalents) and, if used, THPTA (1 equivalent) in water.

  • Reaction Initiation: To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the copper sulfate (and THPTA) solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to isolate the final triazole-linked conjugate.

Quantitative Data (Representative):

AlkyneAzideCatalystReducing AgentSolventReaction TimeYield
Pomalidomide-PEG10-PropargylJQ1-AzideCuSO4Sodium Ascorbatet-BuOH/H2O1 hour>90%

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Synthesis_Workflow cluster_amine_coupling Step 1: Amine Acylation cluster_click_chemistry Step 2: Click Chemistry (CuAAC) pomalidomide Pomalidomide-COOH coupling HATU, DIPEA in DMF pomalidomide->coupling peg_amine This compound peg_amine->coupling intermediate Pomalidomide-PEG10-Propargyl coupling->intermediate Amide Bond Formation click_reaction CuSO4, NaAsc in t-BuOH/H2O intermediate->click_reaction Triazole Ring Formation jq1_azide JQ1-Azide jq1_azide->click_reaction final_protac Final PROTAC (BRD4 Degrader) click_reaction->final_protac

Caption: Synthetic workflow for a BRD4-targeting PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_degradation_pathway Ubiquitin-Proteasome System protac PROTAC e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruitment ternary_complex BRD4-PROTAC-E3 Ligase Ternary Complex protac->ternary_complex brd4 BRD4 (Target Protein) brd4->ternary_complex e3_ligase->ternary_complex ubiquitination Polyubiquitination of BRD4 e3_ligase->ubiquitination ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation of BRD4 proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: Mechanism of action for a BRD4-degrading PROTAC.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for researchers and drug development professionals. Its well-defined structure, favorable solubility properties, and dual reactivity enable the efficient synthesis of complex bioconjugates. The detailed protocols and workflows provided in this guide serve as a practical resource for the application of this compound in the development of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation.

References

Propargyl-PEG10-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG10-amine is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a primary amine for conventional conjugation, coupled with a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecular constructs. This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Structure and Physicochemical Properties

This compound, systematically named O-(2-aminoethyl)-O'-(prop-2-ynyl)decaethylene glycol, is a monodisperse PEG derivative. The propargyl group contains a terminal alkyne, which is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The primary amine serves as a versatile nucleophile for reactions with various electrophiles, such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and aldehydes or ketones. The PEG10 linker enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.

PropertyValue
Molecular Formula C23H45NO10
Molecular Weight 495.6 g/mol [1]
CAS Number 2112737-25-2
Purity Typically >95%
Appearance Colorless to light yellow liquid or oil
Solubility Soluble in water, DMSO, DMF, and DCM[2][3][4]
Storage Conditions Store at -20°C, desiccated and protected from light

Note: Quantitative solubility data (e.g., in g/L) is not consistently reported in the literature. The provided solubility is qualitative based on supplier information.

Stability and Handling

This compound, like other PEG derivatives, is generally stable when stored under the recommended conditions. However, several factors can influence its stability:

  • Hydrolysis: The ether linkages of the PEG chain are generally stable to hydrolysis under neutral and acidic conditions but can be susceptible to cleavage under strongly basic conditions.

  • Oxidation: PEGs can undergo oxidative degradation, especially in the presence of transition metal ions and oxygen.[5][6][7] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible, especially for long-term storage of solutions.

  • Propargyl Group Stability: The propargyl group is generally stable but can undergo side reactions under certain conditions, such as strong base or in the presence of certain transition metals.

For handling, it is advisable to allow the vial to warm to room temperature before opening to prevent condensation of moisture. For preparing stock solutions, anhydrous solvents such as DMSO or DMF are recommended.[8]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in a wide range of applications.

Bioconjugation and PEGylation

The primary amine of this compound can be readily conjugated to proteins, peptides, and other biomolecules containing carboxylic acids or activated esters. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by:

  • Increasing solubility and stability.

  • Prolonging circulation half-life by reducing renal clearance.

  • Decreasing immunogenicity.

"Click" Chemistry and Surface Modification

The propargyl group allows for highly specific and efficient conjugation to azide-modified molecules via CuAAC.[1] This "click" reaction is widely used for:

  • Surface functionalization of nanoparticles, quantum dots, and other materials.

  • Labeling of biomolecules with reporter tags (e.g., fluorophores, biotin).

  • Synthesis of complex molecular architectures.

PROTAC Development

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The PEG10 linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[9][11] The bifunctional nature of the linker allows for the sequential or convergent synthesis of the PROTAC molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_0 Bioconjugation Workflow start Start: this compound + Biomolecule (e.g., protein with -COOH) activation Activation of Carboxyl Groups (EDC/NHS) start->activation conjugation Amine-Carboxyl Coupling activation->conjugation purification1 Purification (e.g., SEC, Dialysis) conjugation->purification1 click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification1->click_reaction purification2 Final Purification click_reaction->purification2 final_product Final Bioconjugate purification2->final_product

Caption: A general experimental workflow for a two-step bioconjugation using this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Carboxylated Protein (EDC/NHS Chemistry)

This protocol is adapted from general procedures for conjugating amine-containing PEGs to proteins.[12]

Materials:

  • This compound

  • Carboxylated protein (e.g., BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must not contain primary amines)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the carboxylated protein in Coupling Buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.

  • Activation of Carboxyl Groups:

    • In a separate reaction tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.1 M each.

    • Add the EDC/NHS solution to the protein solution at a 10-fold molar excess of EDC and NHS over the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mg/mL).

    • Immediately add the this compound stock solution to the activated protein solution. The molar ratio of PEG to protein may need to be optimized (a starting point is a 20- to 50-fold molar excess).

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation by methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guide for a CuAAC reaction.

Materials:

  • This compound conjugated molecule (from Protocol 1)

  • Azide-functionalized molecule (e.g., azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-functionalized molecule in the Reaction Buffer. A slight molar excess (1.2-2 equivalents) of the azide (B81097) molecule is often used.

    • Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the reaction tube to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation: Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, HPLC). The reaction should be protected from light.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal reactive groups for click chemistry and amine conjugation, enables the straightforward synthesis of a wide array of complex biomolecular constructs. The applications of this linker, particularly in the development of PROTACs, highlight its potential to contribute to the advancement of novel therapeutics. The protocols and diagrams provided in this guide are intended to serve as a comprehensive resource to facilitate the effective utilization of this compound in the laboratory.

References

Propargyl-PEG10-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2112737-25-2

Propargyl-PEG10-amine is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in modern drug discovery and bioconjugation. Its unique architecture, featuring a terminal propargyl group and a primary amine, connected by a flexible ten-unit PEG spacer, allows for the precise and efficient coupling of diverse molecular entities. This guide provides an in-depth overview of its chemical properties, key applications, and detailed experimental protocols for its use in the synthesis of advanced therapeutics and research probes.

Core Properties and Specifications

This compound is a versatile chemical linker valued for its defined length, hydrophilicity, and dual reactivity. The ten-unit polyethylene glycol chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of many drug candidates.[1][2][3] The terminal functional groups—a propargyl group for "click chemistry" and a primary amine for standard amide bond formation—enable sequential or orthogonal conjugation strategies.

PropertyValueReference(s)
CAS Number 2112737-25-2[4][5][6][7][8]
Molecular Formula C23H45NO10[4][6][8]
Molecular Weight 495.61 g/mol [4][5][6][8]
Purity >95%[4][9]
Appearance Colorless to light yellow liquid or solid[5][8]
Solubility Soluble in water and most organic solvents[10]

Key Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable linker in several cutting-edge areas of biomedical research and drug development.

Proteolysis Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1][11][12] PEG linkers, such as the one in this compound, are widely used to improve the solubility and cell permeability of PROTACs.[3][13] The defined length of the PEG10 chain helps to optimize the spatial orientation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient ubiquitination.[11][14]

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group of this compound is a ready handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][10] This reaction is highly efficient, specific, and bio-orthogonal, meaning it can be performed in complex biological mixtures without interfering with native biochemical processes.[15][16] This allows for the precise attachment of azide-modified molecules, such as peptides, proteins, fluorescent dyes, or nanoparticles, to the propargyl-functionalized linker.[9][17]

Antibody-Drug Conjugate (ADC) Development

In the field of targeted cancer therapy, this compound can be used as a component of the linker in antibody-drug conjugates (ADCs). The PEG component can enhance the solubility and stability of the ADC, while the dual functional groups allow for the attachment of both the antibody and a cytotoxic payload.[4]

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound.

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the amine end of the linker is first coupled to a carboxylic acid-containing E3 ligase ligand, followed by a CuAAC reaction to attach an azide-modified target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Reagent Preparation:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

    • Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

    • Prepare a solution of a peptide coupling agent such as HATU (1.2 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents) in the same anhydrous solvent.

  • Reaction:

    • To the solution of the E3 ligase ligand, add the HATU/DIPEA solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the this compound solution to the activated E3 ligase ligand mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Attach the Target Ligand

  • Reagent Preparation:

    • Dissolve the E3 ligase-linker conjugate (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents) in a 3:1 mixture of THF and water.

    • Prepare a fresh solution of sodium ascorbate (B8700270) (1 M in water).

    • Prepare a solution of copper(II) sulfate pentahydrate (0.5 M in water).

  • Reaction:

    • To the solution of the E3 ligase-linker and target ligand, add the sodium ascorbate solution (to a final concentration of 5 mM) followed by the copper(II) sulfate solution (to a final concentration of 1 mM).[15]

    • Stir the reaction at room temperature for 2-8 hours. The reaction mixture will typically turn from colorless to a faint green or blue. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Reaction E3_ligand E3 Ligase Ligand (with -COOH) Coupling HATU, DIPEA in DMF E3_ligand->Coupling PEG_amine This compound PEG_amine->Coupling Intermediate E3 Ligase-Linker Conjugate Coupling->Intermediate Amide Bond Formation CuAAC CuSO4, NaAsc in THF/H2O Intermediate->CuAAC Target_ligand Target Ligand (with -N3) Target_ligand->CuAAC Final_PROTAC Final PROTAC Molecule CuAAC->Final_PROTAC Triazole Ring Formation

PROTAC Synthesis Workflow.
Protocol 2: Bioconjugation of a Peptide to this compound via CuAAC

This protocol describes the conjugation of an azide-containing peptide to this compound. The amine group on the PEG linker can be subsequently used for further modifications if desired.

  • Reagent Preparation:

    • Dissolve the azide-modified peptide (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Dissolve this compound (5-10 equivalents) in the same buffer.

    • Prepare a fresh stock solution of sodium ascorbate (1 M in deionized water).

    • Prepare a stock solution of copper(II) sulfate (CuSO4) (100 mM in deionized water).

    • Prepare a stock solution of a copper-chelating ligand, such as THPTA (100 mM in deionized water), to prevent protein damage.

  • Reaction:

    • In a reaction tube, combine the peptide solution and the this compound solution.

    • Add the THPTA solution to the mixture (to a final concentration of 5 mM).

    • Add the CuSO4 solution (to a final concentration of 1 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mM).

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification:

    • Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or tangential flow filtration.

    • Analyze the purified PEGylated peptide by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.

Bioconjugation_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Peptide Azide-Modified Peptide Catalyst CuSO4 / Sodium Ascorbate + THPTA Ligand Peptide->Catalyst PEG_alkyne This compound PEG_alkyne->Catalyst Conjugate PEGylated Peptide Catalyst->Conjugate Click Reaction: Triazole Formation

References

Propargyl-PEG10-amine: A Versatile Heterobifunctional Linker for Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG10-amine is a heterobifunctional molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a terminal propargyl group for "click chemistry" and a primary amine for conventional amide bond formation, allows for the precise and efficient linkage of diverse molecular entities. The incorporated polyethylene (B3416737) glycol (PEG) spacer, consisting of ten repeating ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance, making it an ideal component for complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent physical and chemical properties. These characteristics are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 495.61 g/mol [1]
Molecular Formula C₂₃H₄₅NO₁₀[1]
CAS Number 2112737-25-2[1]
Purity Typically >95%
Appearance Colorless to pale yellow oil or liquid
Solubility Soluble in water and most organic solvents

Key Applications

The bifunctional nature of this compound makes it suitable for a wide range of applications in the life sciences.

  • Bioconjugation: The primary amine can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules to form stable amide bonds. This is a fundamental technique for labeling proteins, peptides, and other biomolecules.

  • PEGylation: The PEG spacer imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation half-life, to conjugated molecules.

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The propargyl group is typically utilized in the final step of the synthesis to "click" one of the ligands into place.[2]

  • Click Chemistry: The terminal alkyne (propargyl group) allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules.[3] This bioorthogonal reaction is widely used for bioconjugation in complex biological media.

Experimental Protocols

The following are detailed protocols for the two primary types of reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving small molecules

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in the appropriate buffer (Activation Buffer for proteins, anhydrous DMF/DMSO for small molecules).

    • Dissolve this compound in the Conjugation Buffer.

    • Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound (1.0-1.2 equivalents).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl group of a this compound conjugate to an azide-containing molecule.

Materials:

  • This compound functionalized molecule (from Protocol 1 or other synthesis)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction Solvent: A mixture of water and a co-solvent like DMSO or t-butanol

Procedure:

  • Preparation of Reagents:

    • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Freshly prepare a stock solution of sodium ascorbate in water.

    • Prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

    • Add the TBTA solution (0.1 equivalents).

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Initiation of the Reaction:

    • Add the CuSO₄ solution (0.05-0.1 equivalents).

    • Add the sodium ascorbate solution (0.5-1.0 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Upon completion, the reaction mixture can be purified by methods such as silica (B1680970) gel chromatography, reverse-phase HPLC, or precipitation to isolate the desired triazole-linked product.

Signaling Pathway and Experimental Workflow Visualization

The utility of this compound is particularly evident in the synthesis of PROTACs. A PROTAC molecule facilitates the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_1 Ubiquitination Cascade POI Protein of Interest (POI) PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) POI->PROTAC Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

The synthesis of a PROTAC using this compound often involves a convergent approach where the target binder and E3 ligase binder are synthesized separately and then joined by the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Target_Binder Target Protein Binder (with Carboxylic Acid) Intermediate Propargyl-PEG10-Target Binder Intermediate Target_Binder->Intermediate Amide Coupling (EDC/NHS) Propargyl_PEG_Amine This compound Propargyl_PEG_Amine->Intermediate E3_Ligase_Binder E3 Ligase Binder (with Azide) Final_PROTAC Final PROTAC Molecule E3_Ligase_Binder->Final_PROTAC Intermediate->Final_PROTAC Click Chemistry (CuAAC)

Caption: Synthetic workflow for a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the construction of sophisticated bioconjugates and targeted therapeutics. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of research endeavors.

References

Propargyl-PEG10-amine: A Technical Guide to its Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG10-amine in two commonly used laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this bifunctional linker is critical for its effective application in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).

Core Concepts: Structure and Solubility

This compound is a heterobifunctional molecule featuring a terminal propargyl group (an alkyne) and a primary amine, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group facilitates "click chemistry" reactions with azide-containing molecules, while the amine group readily reacts with activated esters and other electrophiles. The PEG linker is a key determinant of the molecule's physical properties, most notably its solubility. The repeating ethylene (B1197577) glycol units are hydrophilic, enhancing the solubility of the molecule in aqueous media.

While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEGylated molecules provides a strong indication of its behavior. Generally, PEGylated compounds, including those with amine and propargyl functionalities, are known to be soluble in both water and polar aprotic solvents like DMSO. For instance, related compounds such as Propargyl-PEG4-amine and Propargyl-PEG8-amine are documented to be soluble in water and DMSO.[1][2] Similarly, Azido-PEG10-amine, which shares the same PEG10 linker and amine group, is also soluble in these solvents.[3]

Quantitative Solubility Data

Based on the available information for analogous compounds, the solubility of this compound can be summarized as follows:

SolventSolubility
WaterSoluble
DMSOSoluble

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. The precise solubility limit (e.g., in mg/mL or molarity) would need to be determined empirically.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in water and DMSO, a standardized experimental protocol, such as the shake-flask method, can be employed. This method is a reliable approach to determine the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in water and DMSO at a specified temperature.

Materials:

  • This compound

  • Deionized water (or buffer of choice)

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Prepare triplicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or vortex mixer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC method or another suitable quantitative technique (e.g., NMR with an internal standard).

    • Prepare a standard curve using known concentrations of this compound to accurately determine the concentration of the solute in the saturated solution.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration using calibrated analytical method E->F G Calculate and report solubility F->G

Caption: General workflow for solubility determination.

References

Propargyl-PEG10-amine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Safety Data, Experimental Protocols, and Handling Procedures for Drug Development Professionals

Propargyl-PEG10-amine is a bifunctional molecule increasingly utilized in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne group, enabling click chemistry reactions, and a primary amine for conjugation, connected by a flexible polyethylene (B3416737) glycol (PEG) linker. This guide provides a comprehensive overview of the available safety data, relevant experimental protocols for safety assessment, and recommended handling procedures to ensure the safe and effective use of this compound in a laboratory setting.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H45NO10MedChemExpress, Precise PEG, CD Bioparticles
Molecular Weight 495.6 g/mol MedChemExpress, CD Bioparticles
Appearance LiquidMedChemExpress
Color Colorless to light yellowMedChemExpress
Purity >95% or >96%AxisPharm, Precise PEG
CAS Number 2112737-25-2MedChemExpress, Precise PEG

Table 2: Safety and Handling Information from Analogous Compounds

ParameterPropargyl-PEG9-aminePropargylamineSource
GHS Classification Not classified as a hazardFlammable Liquid 2, Acute Toxicity 3 (Oral), Acute Toxicity 2 (Dermal), Skin Corrosion/Irritation 1B, Serious Eye Damage/Eye Irritation 1BroadPharm SDS, Fisher Scientific SDS
First Aid: Skin Contact Immediately wash with copious amounts of water.Take off immediately all contaminated clothing. Rinse skin with water/shower.BroadPharm SDS, Fisher Scientific SDS
First Aid: Eye Contact Immediately wash with copious amounts of water. Assure adequate flushing.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.BroadPharm SDS, Fisher Scientific SDS
First Aid: Inhalation Remove to fresh air.Remove victim to fresh air and keep at rest in a position comfortable for breathing.BroadPharm SDS, Fisher Scientific SDS
First Aid: Ingestion Wash out mouth with copious amounts of water.Rinse mouth. Do NOT induce vomiting.BroadPharm SDS, Fisher Scientific SDS
Storage Store in closed vessels, refrigerated.Store locked up. Store in a well-ventilated place. Keep cool.BroadPharm SDS, Fisher Scientific SDS
Handling Use only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles.Use only under a chemical fume hood. Wear personal protective equipment. Keep away from open flames, hot surfaces and sources of ignition.BroadPharm SDS, Fisher Scientific SDS

Experimental Protocols for Safety Assessment

To address the gap in specific toxicological data for this compound, this section outlines standard experimental protocols that are employed to assess the safety of chemical compounds. These methodologies are based on internationally recognized guidelines and are fundamental for generating the data required for a comprehensive SDS.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for the initial screening of a compound's toxicity at the cellular level.[1] These tests are rapid, cost-effective, and provide valuable insights into a substance's potential to cause cell damage or death.[1][2]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the compound concentration.[3]

Acute Dermal Toxicity Testing

Acute dermal toxicity studies are conducted to evaluate the adverse effects that may occur from a single, short-term exposure of a substance to the skin.[4][5] These studies are typically performed in animal models and follow strict guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: OECD Test Guideline 402 - Acute Dermal Toxicity

  • Animal Selection: Use healthy, young adult animals of a single mammalian species (commonly rats or rabbits).[6]

  • Dose Preparation: The test substance is prepared at various concentrations.

  • Animal Preparation: Shortly before the test, clip the fur from the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[7]

  • Application: Apply the test substance uniformly over the prepared skin area. The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[4]

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[5] Record any changes in skin, fur, eyes, and behavior.[6]

  • Data Collection: Record the number of animals that die in each dose group. At the end of the study, humanely sacrifice the surviving animals and perform a gross necropsy.

  • LD50 Determination: The dermal LD50 (the statistically estimated dose that is fatal to 50% of the tested animals) is calculated.

Signaling Pathways and Hazard Assessment Workflow

Understanding the potential toxicological pathways and having a clear workflow for hazard assessment is crucial for ensuring laboratory safety.

Potential Toxicological Considerations for PEGylated Compounds

While PEG itself is generally considered to have low toxicity, the properties of PEGylated compounds can be influenced by the conjugated molecule.[8][9] For this compound, the presence of the propargyl group warrants consideration. Although specific toxicological pathways for this compound are not documented, a general understanding of cellular responses to chemical stressors is relevant.

Hazard_Identification_Workflow cluster_assessment Hazard Assessment and Risk Mitigation A Compound Information Review (this compound) B Analog Data Analysis (Propargyl-PEG9-amine, Propargylamine) A->B C Hazard Identification (Potential Skin/Eye Irritant, Unknown Systemic Effects) B->C D Exposure Assessment (Inhalation, Dermal, Ingestion) C->D E Risk Characterization (Low, Medium, High) D->E F Control Measures Implementation E->F G Standard Operating Procedures (SOPs) F->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->H I Engineering Controls (Chemical Fume Hood) F->I J Emergency Procedures (Spill, Exposure) F->J

Caption: A workflow for hazard identification and risk assessment for this compound.

This diagram illustrates a logical process for assessing and managing the risks associated with handling this compound, starting from gathering information and culminating in the implementation of control measures.

References

Introduction to Bifunctional Poly(Ethylene Glycol) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bifunctional PEG Linkers

Bifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and the development of advanced therapeutics.[1] These linkers consist of a PEG backbone with reactive functional groups at both ends, allowing for the covalent attachment of two different molecules, such as a targeting antibody and a potent cytotoxic drug in an Antibody-Drug Conjugate (ADC).[1] The incorporation of the PEG chain confers numerous advantages, including enhanced solubility and stability of the conjugate, prolonged circulation half-life, and reduced immunogenicity.[2][3][4][5] This guide provides a comprehensive overview of the core concepts, applications, and methodologies associated with bifunctional PEG linkers for researchers, scientists, and drug development professionals.

Core Concepts and Classification

Bifunctional PEG linkers can be broadly categorized based on the reactivity of their terminal functional groups and the stability of the linkage they form.

1. Homobifunctional vs. Heterobifunctional Linkers:

  • Homobifunctional PEG Linkers: These possess identical reactive groups at both termini (X-PEG-X).[6] They are primarily used for symmetric coupling, cross-linking molecules, or for applications like hydrogel formation.[6][7]

  • Heterobifunctional PEG Linkers: These feature two different reactive functional groups at their ends (X-PEG-Y).[8][9] This dual reactivity is crucial for targeted drug delivery, as it allows for the specific and controlled conjugation of two distinct molecules, such as a protein and a small molecule drug.[8][10] This specificity is a cornerstone of modern bioconjugation chemistry.[9]

2. Cleavable vs. Non-Cleavable Linkers:

The choice between a cleavable and non-cleavable linker is a critical strategic decision in drug conjugate design, directly influencing the mechanism of payload release.[11]

  • Cleavable PEG Linkers: These are engineered with labile bonds that can be selectively broken under specific physiological conditions.[12] This allows for the targeted release of the active drug at the desired site of action, such as within a tumor cell, thereby minimizing systemic toxicity.[12][] Common cleavage mechanisms are sensitive to:

    • Enzymes: Utilizing proteases like Cathepsin B, which are overexpressed in tumor lysosomes, to cleave specific peptide sequences within the linker.[14][15]

    • pH: Incorporating acid-labile groups like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[15]

    • Redox Potential: Using disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing intracellular environment due to higher glutathione (B108866) concentrations.[14]

  • Non-Cleavable PEG Linkers: These form a stable, covalent bond between the drug and the targeting moiety that remains intact.[12] The release of the active drug metabolite relies on the complete lysosomal degradation of the carrier protein (e.g., the antibody).[15] This generally leads to greater plasma stability and a more favorable safety profile by preventing premature drug release.[15]

Quantitative Data on the Impact of PEG Linkers

The physicochemical properties of PEG linkers, particularly their molecular weight and length, have a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of the resulting conjugate. PEGylation can significantly extend the circulation half-life of a therapeutic, a critical factor for improving its efficacy.[2][16][]

A study on affibody-based drug conjugates demonstrated the profound effect of PEG linker length on both half-life and cytotoxicity. The insertion of PEG chains prolonged circulation, while also reducing in vitro cytotoxicity. The combined effect, however, led to superior tumor therapeutic ability in animal models for the conjugate with the longest PEG chain, highlighting the importance of balancing these parameters.[16][18]

Conjugate NamePEG Linker MW (kDa)Half-Life (minutes)Half-Life Extension (-fold vs. no PEG)In Vitro Cytotoxicity Reduction (-fold vs. no PEG)
HM019.61.01.0
HP4KM449.22.54.5 - 6.5
HP10KM10219.011.222.0 - 22.5
Data sourced from a study on ZHER2-MMAE conjugates.[16][18]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful synthesis, conjugation, and characterization of molecules using bifunctional PEG linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-OMs)

This protocol describes a general method for synthesizing a heterobifunctional oligo(ethylene glycol) (OEG) linker with an alkyne group at one terminus and a mesylate (OMs) group at the other, which can be readily displaced by other nucleophiles.

Materials:

  • Oligo(ethylene glycol) (e.g., tetraethylene glycol)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • 3% HCl solution, brine, and Sodium Sulfate (Na2SO4) for workup

Procedure:

  • Monopropargylation:

    • Dissolve the starting oligo(ethylene glycol) in anhydrous THF and cool the solution to 0 °C.

    • Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and perform a liquid-liquid extraction with DCM.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the mono-alkyne functionalized PEG-OH.[19]

  • Mesylation:

    • Dissolve the purified alkyne-PEG-OH and Et3N (2.0 eq) in DCM and cool to 0 °C.

    • Slowly add a solution of MsCl (1.5 eq) in DCM over 30 minutes.

    • Allow the reaction to proceed at 0 °C for 90 minutes and then at room temperature for an additional 2 hours.

    • Concentrate the reaction mixture, re-dissolve in DCM, and wash sequentially with 3% HCl and brine.

    • Dry the organic layer over Na2SO4 and concentrate in vacuo to yield the final alkyne-PEG-OMs product.[8]

Protocol 2: PEGylation of an Antibody with an NHS-Ester PEG Linker

This protocol outlines a standard procedure for conjugating an amine-reactive PEG-NHS ester to lysine (B10760008) residues on an antibody.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Heterobifunctional PEG-NHS Ester (e.g., Mal-PEG-NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Dialysis cassettes or desalting columns for purification

Procedure:

  • Preparation and Calculations:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][20]

    • Dissolve the antibody to a concentration of 1-10 mg/mL in PBS.[21]

    • Calculate the required amount of PEG-NHS ester to achieve a desired molar excess (typically 20-fold) over the antibody.[21][22]

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[1][21] Do not store this solution as the NHS ester readily hydrolyzes.[1]

    • Add the calculated volume of the PEG-NHS ester stock solution to the antibody solution while gently stirring. Ensure the final concentration of organic solvent does not exceed 10%.[21]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][20]

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts by subjecting the reaction mixture to dialysis against PBS or by using a size-exclusion chromatography (SEC) desalting column.[20][22]

    • The purified PEGylated antibody can be further characterized.

Protocol 3: Characterization of PEGylated Proteins

Determining the purity and degree of PEGylation is essential for quality control.

A. Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, allowing for its separation from the unreacted native protein.[][24]

  • System: An HPLC system with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[25]

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2.[25]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a sample of the purified PEGylation reaction mixture.

    • Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the smaller, non-PEGylated native protein.[24]

    • The presence of high molecular weight species eluting even earlier can indicate aggregation.[25]

    • Integrate the peak areas to determine the relative purity of the mono-PEGylated conjugate.[26]

B. Determination of PEGylation Degree by MALDI-TOF Mass Spectrometry: MALDI-TOF MS is a powerful technique for determining the molecular weight of the conjugate, which directly reveals the number of attached PEG chains.[27][28][29]

  • Matrix: Sinapinic acid is a common matrix for proteins.[29]

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be used to improve ionization.[30]

  • Procedure:

    • Mix the purified PEGylated protein sample with the matrix solution and the cationizing agent.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in linear mode.

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent major peaks will correspond to the mass of a single PEG linker.[27][28]

    • This allows for the calculation of the average degree of PEGylation.

Visualizations of Structures and Workflows

Diagrams created using the DOT language provide clear visual representations of key concepts and processes.

cluster_0 Bifunctional PEG Linker Types cluster_1 Linkage Stability homo Homobifunctional (X-PEG-X) Same reactive group at both ends cleavable Cleavable Designed to break under specific conditions (pH, enzymes, redox) non_cleavable Non-Cleavable Stable bond, release via protein degradation hetero Heterobifunctional (X-PEG-Y) Different reactive groups at each end

Caption: Classification of bifunctional PEG linkers.

start Start: Antibody & Linker calc 1. Calculate Molar Excess (e.g., 20-fold linker to Ab) start->calc prep 2. Prepare Reagents - Dissolve Ab in PBS (pH 7.2-8.0) - Dissolve PEG-NHS in DMSO calc->prep react 3. Conjugation Reaction (Room Temp, 30-60 min) prep->react purify 4. Purification (SEC or Dialysis) react->purify char 5. Characterization - SEC-HPLC (Purity) - MALDI-TOF MS (Degree of PEGylation) purify->char end End: Purified PEGylated Ab char->end

Caption: Experimental workflow for antibody PEGylation.

adc ADC in Circulation (Stable Linker) binding 1. ADC binds to Tumor Cell Antigen adc->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome (Acidic pH, High Protease Env.) internalization->lysosome cleavage 4. Linker Cleavage (e.g., by Cathepsin B) lysosome->cleavage release 5. Payload Release cleavage->release apoptosis 6. Cell Death (Apoptosis) release->apoptosis PROTAC PROTAC Degrader (with PEG Linker) PI3K PI3K PROTAC->PI3K binds E3 E3 Ligase PROTAC->E3 recruits Ternary Ternary Complex (PI3K-PROTAC-E3) PI3K->Ternary E3->Ternary Ub Ubiquitination of PI3K Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Downstream Inhibition of Downstream AKT/mTOR Signaling Proteasome->Downstream leads to

References

A Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible, making them exceptionally suitable for covalently linking molecules in complex biological environments.[1][2][3] Coined by K. Barry Sharpless in 2001, the concept emphasizes reactions that are modular, wide in scope, and generate minimal and inoffensive byproducts.[4] At the heart of its application in life sciences is the principle of bioorthogonality: a reaction between two functional groups that proceeds efficiently within a living system without interfering with or being influenced by the native biochemical processes.[1][3] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols for the most prominent click chemistry reactions used in bioconjugation.

Core Principles and Key Reactions

The most widely employed click reactions for bioconjugation are azide-alkyne cycloadditions. These reactions involve the coupling of an azide (B81097) (-N₃) functional group with an alkyne (-C≡CH or -C≡C-) to form a stable triazole linkage.[3][5] The two primary variants of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The quintessential click reaction, CuAAC, involves the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[2][6] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[7][8][9] The use of copper-chelating ligands (e.g., THPTA, BTTAA) can accelerate the reaction and protect biomolecules from damage by reactive oxygen species that may be generated.[7][10][11] While highly efficient, the potential cytotoxicity of the copper catalyst can limit its application in living cells.[11][12]

CuAAC_Mechanism Azide Biomolecule-Azide Product Bioconjugate (1,4-Triazole Linkage) Azide->Product Alkyne Probe-Alkyne Alkyne->Product Catalyst Cu(I) Catalyst (+ Ligand, Reductant) Catalyst->Product Catalyzes reaction

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To overcome the cytotoxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5][] This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO).[14][15] The high ring strain of these molecules (approximately 18 kcal/mol) provides the necessary activation energy to react spontaneously with azides, eliminating the need for a metal catalyst.[5][14] This makes SPAAC highly suitable for bioconjugation in living organisms and on sensitive biomolecules.[12][14]

SPAAC_Mechanism Azide Biomolecule-Azide Product Bioconjugate (Triazole Linkage) Azide->Product StrainedAlkyne Probe-Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Product CatalystFree Copper-Free (Bioorthogonal) CatalystFree->Product ADC_Workflow A 1. Prepare Azide-Antibody (e.g., via unnatural amino acid incorporation) C 3. SPAAC Reaction (Mix Antibody and Drug-Linker in PBS) A->C B 2. Prepare DBCO-Drug Linker (Synthesize or purchase) B->C D 4. Incubation (Room temp, 4-12h or 4°C, 12-24h) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization & Analysis (Determine Drug-to-Antibody Ratio) E->F

References

Propargyl-PEG10-amine in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne (propargyl group), a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, enables the seamless connection of diverse molecular entities through highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of the mechanism of action of this compound in click chemistry, with a focus on its application in creating advanced bioconjugates and innovative therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: The Click Chemistry Reaction

This compound participates in click chemistry primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of its utility, forming a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.[1][2]

The key features of the CuAAC reaction are:

  • High Specificity: The reaction occurs exclusively between a terminal alkyne and an azide (B81097), with minimal side reactions with other functional groups present in complex biological molecules.

  • High Yield: CuAAC reactions are known for their high efficiency, often proceeding to near completion.[3]

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature, making it suitable for sensitive biological molecules.[4]

  • Favorable Kinetics: The copper(I) catalyst significantly accelerates the rate of the cycloaddition.

The amine group on the other end of the this compound linker provides a versatile handle for conjugation to various molecules of interest, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with carboxylic acids or activated esters.[5][6] The 10-unit PEG spacer enhances the solubility and biocompatibility of the resulting conjugate and provides spatial separation between the conjugated molecules.[7]

The Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism is as follows:

  • Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the this compound to form a copper-acetylide intermediate.

  • Coordination of Azide: The azide-containing molecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-triazolide intermediate.

  • Protonolysis: The copper-triazolide intermediate is protonated, releasing the triazole product and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle.

CuAAC_Mechanism This compound (Alkyne) This compound (Alkyne) Copper-Acetylide Intermediate Copper-Acetylide Intermediate This compound (Alkyne)->Copper-Acetylide Intermediate + Cu(I) Azide-Molecule Azide-Molecule Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->this compound (Alkyne) Triazole Product Triazole Product Copper-Acetylide Intermediate->Triazole Product + Azide-Molecule Triazole Product->Cu(I) Catalyst Regeneration

Caption: Simplified CuAAC catalytic cycle.

Quantitative Data

ParameterValue/RangeNotesReference(s)
Purity of this compound ≥95-98%Commercially available purity.[1][5][8][9]
Typical CuAAC Reaction Yield >95%With optimal conditions.[3]
Second-Order Rate Constant (k₂) for CuAAC 10 to 10⁴ M⁻¹s⁻¹For terminal alkynes in general. Significantly faster than uncatalyzed cycloaddition.[3]
Reaction Time Minutes to a few hoursDependent on reactant concentrations, catalyst, and ligand.[4]

Experimental Protocols

The following are detailed methodologies for the key steps involved in utilizing this compound for bioconjugation.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Molecule to this compound

This protocol describes the conjugation of a molecule with a carboxylic acid to the amine group of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest (e.g., a protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound (1.1 equivalents) in the Coupling Buffer.

    • Add the activated NHS ester solution to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting propargyl-functionalized conjugate using an appropriate chromatography method (e.g., SEC to remove excess unreacted linker and reagents).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the propargyl-functionalized molecule and an azide-containing partner.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for biomolecules)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

    • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • If using a ligand, add THPTA to the reaction mixture (typically 5 equivalents relative to copper).

    • Add the CuSO₄ solution to the reaction mixture (final concentration typically 50-100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography, or HPLC) to remove the catalyst, excess reagents, and any unreacted starting materials.

Visualization of Applications

Application in PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound allows for the independent synthesis and subsequent linking of a target protein binder and an E3 ligase ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Target_Binder_COOH Target Protein Binder (with -COOH) Amide_Coupling Amide Coupling (EDC, NHS) Target_Binder_COOH->Amide_Coupling Propargyl_PEG10_Amine This compound Propargyl_PEG10_Amine->Amide_Coupling Intermediate Target Binder-PEG10-Propargyl Amide_Coupling->Intermediate CuAAC CuAAC Reaction Intermediate->CuAAC E3_Ligase_Ligand_N3 E3 Ligase Ligand (with -N3) E3_Ligase_Ligand_N3->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: PROTAC synthesis workflow.
Targeting the ERK Signaling Pathway with a PROTAC

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[10][11] PROTACs can be designed to target key proteins in this pathway, such as ERK1/2, for degradation.

ERK_Pathway_PROTAC cluster_pathway MAPK/ERK Signaling Pathway cluster_protac_action PROTAC-Mediated Degradation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Ubiquitination Ubiquitination ERK->Ubiquitination Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Leads to PROTAC ERK-Targeting PROTAC (using this compound linker) PROTAC->ERK Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation ERK Degradation Proteasome->Degradation Mediates Degradation->Proliferation_Survival Inhibition of

Caption: PROTAC targeting ERK degradation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug discovery. Its well-defined structure and participation in the robust and efficient CuAAC click chemistry reaction allow for the precise construction of complex bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of these conjugates, making them more amenable to biological applications. The ability to readily link different molecular entities has positioned this compound as a key component in the development of next-generation therapeutics, including PROTACs, with the potential to address a wide range of diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in innovative research and development endeavors.

References

Propargyl-PEG10-amine for Protein Labeling: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of Propargyl-PEG10-amine, a versatile bifunctional linker for protein modification and its applications in drug discovery and proteomics.

Introduction

In the evolving landscape of bioconjugation, precision and efficiency are paramount. This compound has emerged as a key tool for researchers and drug development professionals, offering a reliable method for labeling and modifying proteins. This heterobifunctional linker combines a terminal propargyl group, which is ready for "click chemistry," and a primary amine for straightforward conjugation to proteins. The integrated polyethylene (B3416737) glycol (PEG) spacer, composed of ten ethylene (B1197577) glycol units, enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it an invaluable asset in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other advanced biotherapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to detailed experimental protocols for its use in protein labeling. It is designed to equip both beginners and experienced scientists with the knowledge to effectively utilize this powerful reagent in their research.

Core Concepts: The Chemistry of this compound

This compound is a molecule with three key components:

  • Propargyl Group: A terminal alkyne (-C≡CH) that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and efficient, allowing for the covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, or other biomolecules, with minimal side reactions.

  • PEG10 Spacer: A chain of ten polyethylene glycol units that imparts several beneficial properties to the molecule and the final conjugate. These include increased hydrophilicity, which improves solubility in aqueous buffers, and reduced immunogenicity and antigenicity of the labeled protein.

  • Amine Group: A primary amine (-NH2) at the other end of the PEG spacer provides a reactive site for conjugation to proteins. This is typically achieved by forming a stable amide bond with the carboxylic acid groups of amino acid residues like aspartic acid and glutamic acid, or more commonly, with the ε-amino group of lysine (B10760008) residues via an activated N-hydroxysuccinimide (NHS) ester.

The versatility of this compound lies in its ability to bridge a protein of interest with a wide array of functional molecules through a two-step process: first, the amine group is conjugated to the protein, and second, the propargyl group is "clicked" with an azide-modified molecule.

Data Presentation: Properties and Reaction Parameters

For successful protein labeling, a clear understanding of the reagent's properties and the optimal reaction conditions is crucial. The following tables summarize key data for this compound and the associated conjugation reactions.

Property Value Reference
Molecular Formula C23H45NO10--INVALID-LINK--
Molecular Weight 495.61 g/mol --INVALID-LINK--
Purity >95%--INVALID-LINK--
Solubility Soluble in water and most organic solvents
Storage -20°C, desiccated
Reaction Parameter Optimal Condition Notes
Amine-NHS Ester Coupling pH 7.0 - 9.0Higher pH increases the rate of both amidation and hydrolysis of the NHS ester. A compromise is often found around pH 8.3-8.5 for efficient labeling.[1]
Temperature Room temperature or 4°CRoom temperature for 1-2 hours or 4°C overnight are common incubation conditions.[1]
Buffer Amine-free buffers (e.g., PBS, borate (B1201080) buffer)Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.[2]
Stoichiometry 5- to 20-fold molar excess of NHS ester over proteinThe optimal ratio depends on the protein and the desired degree of labeling.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalyst CuSO4 with a copper-chelating ligand (e.g., THPTA)The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[3]
Reducing Agent Sodium Ascorbate (B8700270)Used to reduce Cu(II) to the active Cu(I) catalyst.[3]
pH ~7The reaction is generally performed in buffered aqueous solutions.
Temperature Room temperatureThe reaction is typically rapid at room temperature.
Reaction Time 1 hourHigh conversion is often achieved within this timeframe.[4]
Linkage Stability Linkage Type Stability Conditions Leading to Cleavage
Amide Bond -CO-NH-HighStable under most physiological conditions. Can be cleaved by proteases.
1,2,3-Triazole Formed by CuAACVery HighGenerally inert to hydrolysis, oxidation, and reduction. Not cleaved by proteases.[5]

Experimental Protocols

The following protocols provide a general framework for the two-step labeling of a protein using this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Activation of Protein with an NHS Ester and Conjugation with this compound

This protocol is for proteins that will be labeled on primary amines (e.g., lysine residues) by first reacting the protein with a homobifunctional NHS ester linker.

Materials:

  • Protein of interest

  • This compound

  • Homobifunctional NHS ester (e.g., DSS, BS3)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • NHS Ester Activation of Protein:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, unreacted NHS ester using a desalting column or dialysis against the Reaction Buffer.

  • Conjugation with this compound:

    • Immediately add the this compound to the activated protein solution. A 10- to 50-fold molar excess over the initial protein concentration is a good starting point.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents by dialysis or size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein from Protocol 1.

Materials:

  • Propargyl-modified protein

  • Azide-containing molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • CuSO4: 20 mM in water

    • Ligand: 50 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

    • Azide-containing molecule: 10 mM in DMSO

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Propargyl-modified protein in Reaction Buffer

    • Azide-containing molecule (e.g., 5-10 fold molar excess over the protein)

  • Catalyst Preparation: In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of CuSO4 to ligand is often used.[3]

  • Initiate the Reaction:

    • Add the premixed catalyst to the protein/azide mixture.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature.

  • Purification: Purify the labeled protein using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.

Mandatory Visualizations

The following diagrams illustrate a key application of this compound in the development of PROTACs and the general experimental workflow.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Step1 Couple POI-binding ligand to this compound Start->Step1 Intermediate1 POI-Linker Intermediate (with terminal alkyne) Step1->Intermediate1 Step2 Couple E3 Ligase-binding ligand (with azide) via CuAAC Intermediate1->Step2 Intermediate2 Crude PROTAC Step2->Intermediate2 Step3 Purification (e.g., HPLC) Intermediate2->Step3 Final_PROTAC Purified PROTAC Step3->Final_PROTAC Step4 Characterization (e.g., MS, NMR) Final_PROTAC->Step4 End End Step4->End

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for protein labeling and bioconjugation. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal choice for a wide range of applications, from basic research to the development of novel therapeutics. By understanding the underlying chemistry and following optimized protocols, researchers can effectively harness the capabilities of this reagent to advance their scientific goals. This guide provides a solid foundation for beginners and a useful reference for experienced professionals in the field of protein modification.

References

The Propargyl Group in PEG Linkers: A Technical Guide to Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional groups into polyethylene (B3416737) glycol (PEG) linkers has revolutionized the fields of bioconjugation and drug delivery. Among these, the propargyl group, a terminal alkyne functionality, stands out for its versatility and efficiency in creating stable covalent linkages. This technical guide provides an in-depth exploration of the pivotal role of the propargyl group in PEG linkers, with a focus on its application in "click chemistry" for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

The Core Functionality: A Gateway to Click Chemistry

The primary role of the propargyl group in PEG linkers is to serve as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click chemistry" reactions are renowned for their high efficiency, specificity, and biocompatibility, enabling the precise and stable conjugation of PEG linkers to biomolecules such as antibodies, peptides, and small molecules.[1][3] The resulting triazole linkage is highly stable under physiological conditions.

The PEG backbone itself imparts crucial properties to the linker, including enhanced solubility, flexibility, and biocompatibility.[1] This combination of a versatile reactive group and a beneficial polymer backbone makes propargyl-PEG linkers indispensable tools in modern pharmaceutical research.[2]

Quantitative Data Presentation

The choice between CuAAC and SPAAC for a given application often depends on a trade-off between reaction kinetics and the presence of a copper catalyst. The following tables summarize key quantitative data for these reactions, providing a basis for comparison.

Table 1: Comparative Analysis of CuAAC and SPAAC Reaction Kinetics

Reaction TypeReagentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Typical Reaction TimeKey Considerations
CuAAC Propargyl-PEG + Azide-functionalized molecule~10 - 100Minutes to a few hoursRequires a copper(I) catalyst, which can be toxic to living cells. Ligands can mitigate toxicity.[4]
SPAAC Azide-PEG + Strained Alkyne (e.g., DBCO, BCN)~0.06 - 1.0 (for BCN and DBCO respectively)HoursCatalyst-free, making it ideal for in vivo applications. Reaction rate is dependent on the strain of the cyclooctyne.

Table 2: Synthesis Yields of Heterobifunctional Propargyl-PEG Linkers

ProductStarting MaterialReagentsYield (%)Reference
α-hydroxyl-ω-propargyl PEGHOOC-PEG3500-OHKOH, Propargyl bromide96.2[1]
α-carboxyl-ω-propargyl PEGα-hydroxyl-ω-propargyl PEGSuccinic anhydride, DMAP, TEA92[1]
α-thioglycol-ω-propargyl PEGAmine-reactive α-hydroxyl-ω-propargyl PEGCysteamide75[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of propargyl-PEG linkers. The following are representative protocols for key experimental procedures.

Synthesis of α-hydroxyl-ω-propargyl PEG

This protocol describes the synthesis of a foundational heterobifunctional PEG linker.

Materials:

  • HOOC-PEG3500-OH

  • Potassium hydroxide (B78521) (KOH)

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Procedure:

  • Dissolve 1.0 g (0.28 mmol) of HOOC-PEG3500-OH and 16.8 mg (0.30 mmol) of KOH in 20 mL of DMF.

  • Stir the solution at 100 °C for 1 hour.

  • Add propargyl bromide (0.027 mL, 0.30 mmol) dropwise to the solution over 30 minutes.

  • Stir the mixture and allow it to react at 70 °C for 15 hours.

  • Terminate the reaction by cooling to room temperature.

  • After filtration and concentration, dissolve the residue in 10 mL of distilled water.

  • Extract the aqueous solution with CH₂Cl₂ (3 x 100 mL).

  • Remove the CH₂Cl₂ in vacuo to yield α-hydroxyl-ω-propargyl PEG.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol outlines the conjugation of a propargyl-PEG linker to an azide-containing peptide.

Materials:

  • Propargyl-PEG-functionalized molecule

  • Azide-containing peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a solution of the propargyl-PEG-functionalized molecule in the reaction buffer.

  • Prepare a solution of the azide-containing peptide in the reaction buffer.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • In a reaction vessel, combine the propargyl-PEG solution and the azide-peptide solution.

  • Add the copper-chelating ligand to the mixture.

  • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. A typical final concentration is 50-100 µM CuSO₄ and 5-10 equivalents of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purify the resulting PEG-peptide conjugate using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Ligation

This protocol describes the copper-free conjugation of a DBCO-functionalized antibody with an azide-PEGylated molecule.

Materials:

  • DBCO-functionalized antibody

  • Azide-PEG-functionalized molecule

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a solution of the DBCO-functionalized antibody in the reaction buffer.

  • Prepare a solution of the azide-PEG-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in the reaction buffer if soluble).

  • Add the azide-PEG solution to the antibody solution. A molar excess of the azide-PEG reagent (e.g., 5-10 fold) is typically used.

  • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Remove the excess unreacted azide-PEG reagent and purify the antibody-PEG conjugate using a suitable method like size-exclusion chromatography or protein A/G affinity chromatography.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can greatly aid in understanding the application of propargyl-PEG linkers.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) activated_mAb mAb with Reactive Handle (e.g., Azide) mAb->activated_mAb Site-specific Modification conjugation Click Chemistry (CuAAC or SPAAC) activated_mAb->conjugation propargyl_peg Propargyl-PEG-Linker linker_drug Propargyl-PEG-Drug propargyl_peg->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Click_Chemistry_Decision cluster_criteris Decision Criteria cluster_choices Reaction Choice & Rationale start Bioconjugation Goal in_vivo In Vivo / Live Cell Application? start->in_vivo kinetics Fast Kinetics Required? in_vivo->kinetics No spaac SPAAC in_vivo->spaac Yes kinetics->spaac No cuaac CuAAC kinetics->cuaac Yes spaac_rationale Rationale: Biocompatible, no catalyst toxicity. spaac->spaac_rationale cuaac_rationale Rationale: Faster kinetics, higher efficiency. cuaac->cuaac_rationale

Caption: Logical relationship for choosing between CuAAC and SPAAC.

Parkinson_Signaling_Probe cluster_probe Chemical Probe cluster_cellular_process Cellular Environment (Dopaminergic Neuron) probe 6-OHDA-PEG3-yne dop_quin Dopamine Quinones probe->dop_quin Mimics/Reacts with dopamine Dopamine dopamine->dop_quin Oxidation proteins Cellular Proteins dop_quin->proteins Modification mod_prot Modified Proteome proteins->mod_prot proteome_dys Proteome Dysfunction mod_prot->proteome_dys cell_death Neuronal Cell Death (Parkinson's Disease Pathogenesis) proteome_dys->cell_death

Caption: Probing neuronal cell death pathways in Parkinson's disease.

Conclusion

The propargyl group is a cornerstone of modern PEG linker technology, offering a reliable and efficient means to construct complex bioconjugates. Its central role in click chemistry, coupled with the advantageous properties of the PEG scaffold, has made propargyl-PEG linkers essential for advancing drug delivery systems, developing targeted therapies like ADCs and PROTACs, and creating sophisticated probes for fundamental biological research. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the potential of propargyl-PEG linkers in their scientific endeavors.

References

An In-depth Technical Guide to the Amine Reactivity of Propargyl-PEG10-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between Propargyl-PEG10-amine and N-hydroxysuccinimide (NHS) esters. This conjugation chemistry is fundamental in bioconjugation, enabling the stable linkage of molecules for applications ranging from therapeutic drug development, such as Proteolysis Targeting Chimeras (PROTACs), to advanced diagnostic assays.[1]

Reaction Principle

The core of the reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) group of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] The terminal propargyl group provides a handle for subsequent "click chemistry" reactions.[1][]

Reaction Schematic

Reaction Propargyl Propargyl-PEG10-NH₂ Conjugate Propargyl-PEG10-NH-CO-R (Stable Amide Bond) Propargyl->Conjugate Nucleophilic Attack NHS_Ester R-CO-O-NHS NHS_Ester->Conjugate NHS N-hydroxysuccinimide NHS_Ester->NHS Leaving Group

Figure 1: Nucleophilic reaction between this compound and an NHS ester.

Critical Reaction Parameters

The efficiency of the conjugation is governed by several factors, primarily pH, which controls the balance between amine reactivity and the hydrolytic stability of the NHS ester.[6]

The Role of pH

The reaction pH is the most critical parameter.[6] The primary amine must be deprotonated to be nucleophilic.[6] However, NHS esters are susceptible to hydrolysis, which is accelerated at higher pH.[6][7]

  • Low pH (<7): The amine group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and significantly slowing the reaction.[6][8][9]

  • Optimal pH (7.2 - 8.5): This range offers a compromise, maximizing the concentration of reactive, deprotonated amine while minimizing the rate of NHS ester hydrolysis.[3][6][7] The optimal pH for many NHS ester couplings is reported to be between 8.3-8.5.[8][10][11]

  • High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in conjugation efficiency as the ester is consumed by reaction with water instead of the amine.[7][9][12]

Competing Reaction: NHS Ester Hydrolysis

Hydrolysis is the primary side reaction that competes with the desired amidation.[7][9] The rate of hydrolysis is highly dependent on both pH and temperature.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4 - 5 hours
8.64°C10 minutes
Table 1: Influence of pH and temperature on the hydrolytic stability of NHS esters. Data indicates that as pH increases, the stability of the NHS ester decreases significantly.[7][12]

Experimental Protocols

This section outlines a general protocol for the conjugation of an NHS ester to this compound. Optimization is often necessary based on the specific NHS ester and desired product.

Materials and Reagents
  • This compound

  • NHS Ester of interest

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate, or HEPES at a pH of 7.2-8.5.[7][10] Crucially, avoid buffers containing primary amines like Tris, as they will compete in the reaction. [7][13][14]

  • Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents.[3][10][13]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.[15]

  • Purification system (e.g., dialysis, size-exclusion chromatography).[4][13]

  • Analytical instruments (e.g., LC-MS, HPLC).[16]

General Conjugation Workflow

Figure 2: A typical experimental workflow for NHS ester conjugation.
Detailed Protocol

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[13][14][17]

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store NHS esters in solution.[13][14]

    • Dissolve the this compound in the chosen reaction buffer (pH 7.2-8.5) to a desired concentration (e.g., 1-10 mg/mL).[13]

  • Conjugation Reaction:

    • Add a calculated molar excess of the NHS ester solution to the this compound solution while stirring. A 5 to 20-fold molar excess of the NHS ester is common, but this should be optimized.[10][13]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low, typically less than 10%, to maintain the solubility of all components.[13][18]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][8] Reaction progress can be monitored by LC-MS or TLC.[13][19]

  • Quenching:

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[4] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[4]

  • Purification and Analysis:

    • Remove unreacted reagents and the NHS byproduct via dialysis, size-exclusion chromatography (SEC), or another suitable chromatographic method.[4][13]

    • Characterize the final conjugate using techniques like HPLC and Mass Spectrometry (MS) to confirm the molecular weight and assess purity.[2][16]

Factors Influencing Reaction Efficiency

Optimizing the reaction requires careful consideration of several interconnected variables.

Factors center Conjugation Efficiency pH Reaction pH pH->center Temp Temperature Temp->center Conc Reagent Concentration Conc->center Buffer Buffer Choice Buffer->center Time Reaction Time Time->center

References

Propargyl-PEG10-amine for PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Propargyl-PEG10-amine as a versatile linker for the development of Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4][5]

The linker is not a passive spacer but a critical determinant of PROTAC efficacy.[1][4] It influences the stability and orientation of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] The linker's length, rigidity, and physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[4][6] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to confer favorable properties.[5][6]

Core Analysis: this compound

This compound is a bifunctional, PEG-based linker widely used in the modular synthesis of PROTACs. Its structure is uniquely suited for creating diverse PROTAC libraries through robust and efficient chemical reactions.

Chemical Profile:

PropertyValue
Chemical Name 3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yn-1-amine[7]
Molecular Formula C23H45NO10[7]
Molecular Weight 495.60 g/mol [7]
CAS Number 2112737-25-2[7]
Key Structural Components and Functionality

The utility of this compound stems from its three distinct functional regions, as illustrated below.

G cluster_main This compound Structure cluster_func node_propargyl Propargyl Group (Terminal Alkyne) node_peg PEG10 Chain (Hydrophilic Spacer) node_propargyl->node_peg -C≡CH func_propargyl Enables 'Click Chemistry' (CuAAC) for modular ligation. node_propargyl->func_propargyl node_amine Amine Group (Primary Amine) node_peg->node_amine -(OCH2CH2)10- func_peg Improves solubility, permeability, and optimizes ternary complex geometry. node_peg->func_peg func_amine Provides a reactive handle for stable amide bond formation. node_amine->func_amine

Caption: Functional components of the this compound linker.

  • Propargyl Group (-C≡CH): This terminal alkyne is a key functional handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][8][9][10] This reaction is highly efficient, specific, and compatible with a wide range of functional groups, allowing for the rapid and modular assembly of PROTAC libraries from azide- and alkyne-containing precursors.[10][11][12]

  • PEG10 Chain (-(OCH₂CH₂)₁₀-): The ten repeating ethylene (B1197577) glycol units form a flexible, hydrophilic spacer.[4] The PEG chain is crucial for improving the aqueous solubility of often large and lipophilic PROTAC molecules, which is a common challenge in their development.[2][4][5] Furthermore, the length and flexibility of the PEG linker can be systematically tuned to achieve the optimal distance and geometry for productive ternary complex formation, thereby maximizing degradation efficiency.[5][][14]

  • Amine Group (-NH₂): The terminal primary amine serves as a robust and versatile nucleophile.[9][15] It readily reacts with carboxylic acids or their activated forms (e.g., NHS esters) to form highly stable amide bonds, providing a reliable method for conjugating the linker to either the POI ligand or the E3 ligase ligand.[15]

PROTAC Mechanism & Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a convergent, stepwise approach that leverages its dual functionality.

G General PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin (Ub) Ub->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

G PROTAC Synthesis Workflow using this compound L1 Ligand 1 (e.g., POI-Warhead-COOH) Intermediate Intermediate (Warhead-Linker) L1->Intermediate Amide Coupling (Step 1) Linker This compound Linker->Intermediate L2 Ligand 2 (e.g., E3-Ligand-N3) Final_PROTAC Final PROTAC L2->Final_PROTAC Intermediate->Final_PROTAC CuAAC 'Click' Reaction (Step 2)

Caption: A common two-step synthetic route for PROTAC assembly.

Quantitative Data: Impact of PEG Linkers on PROTAC Activity

The linker composition is a key determinant of PROTAC potency. While specific data for PROTACs using the exact this compound linker is proprietary and varies by target, published studies on similar PEG-based linkers demonstrate their impact. The following table presents representative data for a PROTAC utilizing a PEG linker to degrade SMARCA2 and SMARCA4.

TargetCell LineLinker TypeDC₅₀DₘₐₓReference
SMARCA2MV-4-11PEG-based300 nM~65%[11]
SMARCA4MV-4-11PEG-based250 nM~70%[11]
  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

This data highlights that PEG-based linkers can facilitate potent and efficacious degradation, though optimization of linker length and composition is critical for each specific target and ligand pair.

Experimental Protocols

The following are generalized protocols for the key chemical reactions involved in synthesizing a PROTAC using this compound.

Protocol 1: Amide Bond Formation

This procedure describes the coupling of the amine group on the linker with a carboxylic acid-functionalized ligand (Ligand 1).

Materials:

  • Ligand 1 with a terminal carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Coupling Agent (e.g., HATU or DCC, 1.2 eq)

  • Organic Base (e.g., DIPEA or Et₃N, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In an inert atmosphere (N₂ or Ar), dissolve Ligand 1, the coupling agent (HATU), and the base (DIPEA) in anhydrous DMF.[2][16]

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.[2] Monitor progress by LC-MS or TLC until consumption of the limiting reagent is observed.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the alkyne-functionalized intermediate.[16]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This procedure describes the "click" reaction between the alkyne-intermediate from Protocol 1 and an azide-functionalized ligand (Ligand 2).

Materials:

  • Alkyne-functionalized intermediate (1.0 eq)

  • Azide-functionalized Ligand 2 (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄) (0.1-0.2 eq)

  • Sodium Ascorbate (B8700270) (0.2-0.4 eq)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-functionalized Ligand 2 in the chosen solvent system.[2]

  • Separately prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.

  • To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change (e.g., to yellow-green) may be observed.

  • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule via flash chromatography or preparative HPLC to yield the pure product.

Conclusion

This compound is a high-value chemical tool for PROTAC development. Its defined structure, featuring orthogonal reactive handles (amine and propargyl) and a beneficial PEG spacer, facilitates a modular and efficient approach to PROTAC synthesis.[2][8] The ability to independently perform amide coupling and click chemistry allows for the rapid generation of PROTAC libraries, accelerating the optimization of linker length and composition to achieve degraders with superior potency, selectivity, and drug-like properties.[12][17]

References

The Balancing Act: How PEG Spacer Length Governs Bioconjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of bioconjugation, the covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, stands out as a premier strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG spacer, however, is not a trivial parameter. It is a critical design element that profoundly influences a conjugate's solubility, stability, pharmacokinetics, and ultimate biological activity. This guide provides a technical deep-dive into the multifaceted effects of PEG spacer length, offering quantitative data, detailed experimental protocols, and conceptual diagrams to inform rational bioconjugate design.

Core Principles: The Physicochemical Impact of the PEG Spacer

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its primary roles as a linker in bioconjugation are to bridge two molecules and to impart its favorable properties to the final conjugate. The length of this bridge is a key determinant of its performance.

  • Solubility and Aggregation: One of the most significant advantages of PEGylation is the enhancement of aqueous solubility, particularly for hydrophobic drugs or aggregation-prone proteins.[2][3] Longer PEG chains create a larger hydration shell around the molecule, effectively masking hydrophobic regions and preventing aggregation.[4][5] This is especially critical in the development of ADCs, where hydrophobic payloads can lead to aggregation and rapid clearance; hydrophilic PEG linkers enable a higher drug-to-antibody ratio (DAR) without compromising stability.[4]

  • Steric Hindrance: The flexible and voluminous nature of the PEG chain creates a "steric shield" around the conjugated molecule. While this effect is beneficial for protecting the biomolecule from proteolytic enzymes and reducing immunogenicity, it can also be a double-edged sword.[6][] An excessively long PEG spacer can sterically hinder the interaction between the biomolecule (e.g., an antibody) and its target receptor, leading to reduced binding affinity and lower biological potency.[8][9]

  • Pharmacokinetics (PK): PEG spacer length has a direct and predictable impact on the conjugate's circulation half-life. By increasing the hydrodynamic radius of the molecule, PEGylation can dramatically reduce renal clearance.[] Generally, a longer PEG chain results in a longer plasma half-life.[10][] Molecules with a molecular weight above the renal filtration threshold (approximately 40-50 kDa) exhibit significantly extended circulation times.[][12]

Quantitative Impact of PEG Spacer Length on Conjugate Properties

The optimal PEG spacer length represents a balance between improved pharmacokinetics and solubility versus potentially reduced biological activity. The following tables summarize quantitative data from various studies, illustrating these trade-offs.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
PEG Spacer LengthConjugation ChemistryPayloadAverage Drug-to-Antibody Ratio (DAR)Key ObservationReference
PEG4Thiol-MaleimideMMAD2.5Shorter and longer spacers resulted in lower drug loading.[6]
PEG6Thiol-MaleimideMMAD5.0Intermediate length spacers achieved higher DAR.[6]
PEG8Thiol-MaleimideMMAD4.8Intermediate length spacers achieved higher DAR.[6]
PEG12Thiol-MaleimideMMAD3.7Intermediate length spacers achieved higher DAR.[6]
PEG24Thiol-MaleimideMMAD3.0Shorter and longer spacers resulted in lower drug loading.[6]
PEG4Thiol-MaleimideAMDCPTDAR8 (low aggregation)Enabled high DAR with good yields and minimal aggregation.[4]
PEG8Thiol-MaleimideAMDCPTDAR8 (low aggregation)Enabled high DAR with good yields and minimal aggregation.[4]
Table 2: Effect of PEG Spacer Length on Peptide Binding Affinity and Efficacy
PEG Spacer LengthPeptide/MoleculeAssayIC50 (nM)Key ObservationReference
PEG2natGa-NOTA-RM26 (Bombesin analog)GRPR Binding3.1 ± 0.2Affinity decreased as PEG length increased.[13][14]
PEG3natGa-NOTA-RM26 (Bombesin analog)GRPR Binding3.9 ± 0.3Affinity decreased as PEG length increased.[13][14]
PEG4natGa-NOTA-RM26 (Bombesin analog)GRPR Binding5.4 ± 0.4Affinity decreased as PEG length increased.[13][14]
PEG6natGa-NOTA-RM26 (Bombesin analog)GRPR Binding5.8 ± 0.3Affinity decreased as PEG length increased.[13][14]
1 kDaCarbonic Anhydrase InhibitorHypoxic Cell KillingHigh EfficacyCell killing efficiency decreased as PEG length increased.[15]
3.4 kDaCarbonic Anhydrase InhibitorHypoxic Cell KillingMedium EfficacyCell killing efficiency decreased as PEG length increased.[15]
20 kDaCarbonic Anhydrase InhibitorHypoxic Cell KillingLow EfficacyCell killing efficiency decreased as PEG length increased.[15]
Table 3: Effect of PEG Size on Pharmacokinetics (PK)
PEG SizeMoleculeHalf-Life (t½)Key ObservationReference
6 kDaFree PEG18 minutesHalf-life increases significantly with molecular weight.[]
50 kDaFree PEG16.5 hoursHalf-life increases significantly with molecular weight.[]
2 kDaDNA PolyplexShortest α half-lifeA 5 kDa PEG provided a significantly longer PK profile.[16]
5 kDaDNA PolyplexLonger α half-lifePK profile was coincident with 10, 20, and 30 kDa PEGs.[16]
20 kDaPeptide~10 hours (Rat)Larger PEG moieties significantly extended plasma exposure.[17]
40 kDaPeptide~25 hours (Rat)Larger PEG moieties significantly extended plasma exposure.[17]

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex relationships and processes in bioconjugation. The following Graphviz diagrams illustrate these concepts.

Tradeoffs Figure 1: Conceptual trade-offs of PEG spacer length. cluster_short Short PEG Spacers (e.g., PEG2-PEG8) cluster_long Long PEG Spacers (e.g., PEG24, 2kDa+) short_pros Pros: • Minimal Steric Hindrance • Higher Potential Binding Affinity • Efficient Conjugation for some linkers long_cons Cons: • Potential for Steric Hindrance • Reduced Binding Affinity / Activity • May lower conjugation efficiency short_cons Cons: • Lower Hydrophilicity • Shorter Half-Life • Less Protection from Proteolysis • May not prevent aggregation long_pros Pros: • High Hydrophilicity / Solubility • Long Circulation Half-Life • Excellent Steric Shielding • Prevents Aggregation

Caption: Conceptual trade-offs of short vs. long PEG spacers.

ADC_Workflow Figure 2: General workflow for ADC synthesis and characterization. cluster_char 4. Characterization start Monoclonal Antibody (mAb) reduction 1. Disulfide Reduction (e.g., TCEP) start->reduction reduced_mab Thiolated mAb reduction->reduced_mab conjugation 2. Conjugation Reaction (pH 6.5-7.5) reduced_mab->conjugation linker_payload PEG-Linker-Payload (e.g., Maleimide-PEG-Drug) linker_payload->conjugation raw_adc Crude ADC Mixture conjugation->raw_adc purification 3. Purification (e.g., SEC / TFF) raw_adc->purification pure_adc Purified ADC purification->pure_adc dar DAR Analysis (HIC / LC-MS) pure_adc->dar aggregation Aggregation Analysis (SEC) pure_adc->aggregation purity Purity & Identity (SDS-PAGE / MS) pure_adc->purity activity In Vitro Activity (Cell Viability Assay) pure_adc->activity

Caption: General workflow for ADC synthesis and characterization.

HER2_MoA Figure 3: Mechanism of action for a HER2-targeted ADC. cluster_cell HER2+ Cancer Cell cluster_extracellular cluster_endo cluster_lyso receptor HER2 Receptor endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload Released lysosome->payload 4. Linker Cleavage &    Payload Release dna DNA apoptosis Apoptosis (Cell Death) dna->apoptosis adc HER2-Targeted ADC adc->receptor 1. Binding adc_endo ADC-Receptor Complex payload->dna 5. DNA Damage

Caption: Mechanism of action for a HER2-targeted ADC.

Experimental Protocols

Precise and reproducible experimental methods are the bedrock of successful bioconjugate development. Below are detailed, generalized protocols for the two most common PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation via NHS Ester

This method targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[18][19]

A. Materials and Reagents

  • Protein (e.g., IgG): 1-10 mg/mL in amine-free buffer.

  • Amine-free Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 or HEPES buffer. Avoid Tris or glycine.[19]

  • PEG Reagent: Amine-reactive PEG N-Hydroxysuccinimide (NHS) Ester (e.g., NHS-PEG12-Drug).

  • Organic Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching Reagent: 1M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO for IgG).[20]

B. Procedure

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform buffer exchange via dialysis or using a desalting column.

  • Prepare PEG Reagent: Immediately before use, allow the NHS-PEG vial to equilibrate to room temperature to prevent moisture condensation.[19] Dissolve the NHS-PEG reagent in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18]

  • Calculate Molar Excess: Determine the desired molar excess of the PEG reagent to protein. A 10- to 20-fold molar excess is a common starting point for antibodies.[18][20]

  • Conjugation Reaction: Add the calculated volume of the PEG stock solution to the stirred protein solution. The final concentration of organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.[20]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[18][19] Reaction time can be optimized.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM. This will consume any unreacted NHS-PEG.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or extensive dialysis against a suitable storage buffer.[20] SEC is highly effective at separating the larger PEGylated conjugate from the smaller, unreacted components.[]

Protocol 2: Thiol-Reactive PEGylation via Maleimide (B117702)

This site-specific method targets free sulfhydryl groups, primarily from cysteine residues.

A. Materials and Reagents

  • Protein (e.g., mAb): 1-10 mg/mL in a degassed buffer.

  • Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 6.5-7.5.[21]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed prior to conjugation.[22]

  • PEG Reagent: Thiol-reactive PEG Maleimide (e.g., Maleimide-PEG8-Drug).

  • Organic Solvent: Anhydrous DMSO or DMF.

  • Purification System: Size Exclusion Chromatography (SEC) column or desalting column.[22]

B. Procedure

  • Buffer Preparation: Prepare and thoroughly degas the reaction buffer by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[21]

  • Protein Reduction (Optional): If targeting cysteines involved in disulfide bonds (e.g., in an antibody hinge region), a reduction step is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-30 minutes.[21] If using DTT, it must be removed via a desalting column before adding the maleimide reagent.

  • Prepare PEG Reagent: Immediately before use, dissolve the Maleimide-PEG reagent in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[22]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution while gently stirring.[23]

  • Incubation: Flush the reaction vial with an inert gas, seal it, and protect it from light. Incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Purify the conjugate to remove unreacted PEG reagent and protein using an appropriate SEC or desalting column equilibrated with the desired final storage buffer.[21][22]

Conclusion

The selection of a PEG spacer is a critical optimization step in the design of bioconjugates. There is no universal "best" length; the choice must be tailored to the specific application and the properties of the conjugated molecules. Shorter PEG linkers (e.g., PEG4-PEG12) are often optimal when preserving high binding affinity is paramount and moderate improvements in solubility are sufficient.[13][14] Longer PEG chains (e.g., >20 kDa) are invaluable for maximizing circulation half-life and overcoming significant solubility or aggregation challenges, though this often comes at the cost of reduced in vitro potency.[5][17] By leveraging quantitative data and robust experimental protocols, researchers can navigate the intricate trade-offs of PEG spacer length to engineer more stable, effective, and clinically successful therapeutic bioconjugates.

References

Propargyl-PEG10-amine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for click chemistry and a primary amine for amide bond formation, offers significant versatility. Ensuring the stability and integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and general experimental protocols for its stability assessment.

Core Stability Profile

The stability of this compound is intrinsically linked to its constituent functional groups: the propargyl group, the polyethylene (B3416737) glycol (PEG) spacer, and the primary amine. While specific quantitative stability data for this compound is not extensively available in the public domain, an understanding of the stability of each component provides a strong basis for its handling and storage.

Polyethylene Glycol (PEG) Chain

The PEG backbone, composed of repeating ethylene (B1197577) oxide units, is generally considered chemically robust due to its stable ether linkages. However, it is susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This degradation can proceed via a free-radical mechanism, leading to chain scission and the formation of various impurities, including formaldehyde (B43269) and formic acid. These byproducts can, in turn, react with the primary amine of the linker, leading to N-formylation or N-methylation.

Propargyl Group

The terminal alkyne of the propargyl group is relatively stable under neutral conditions. It is a versatile functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). Strong acidic or basic conditions, as well as the presence of certain transition metals, could potentially lead to its degradation or unwanted side reactions.

Amine Group

The primary amine is a nucleophilic functional group susceptible to reactions with various electrophiles. As mentioned, it can react with degradation products of the PEG chain. Furthermore, it is reactive towards aldehydes, ketones, and carboxylic acids or their activated esters. The pH of the solution will significantly influence the reactivity of the amine group, with the unprotonated form being the reactive species.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, adherence to appropriate storage and handling protocols is critical. The following recommendations are based on information from various suppliers and the chemical nature of the molecule.

Storage Conditions Summary
FormStorage TemperatureDurationAdditional Recommendations
Solid -20°CLong-termStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Protect from light.
Solution -20°CShort-term (up to 1 month)Prepare solutions in dry, aprotic solvents. Store under an inert atmosphere and protect from light.
Solution -80°CMid-term (up to 6 months)Prepare solutions in dry, aprotic solvents. Store under an inert atmosphere and protect from light. Avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting analytical data. The primary routes of degradation are anticipated to be hydrolysis and oxidation.

cluster_oxidation Oxidative Degradation Products cluster_hydrolysis Hydrolytic Degradation (less common) This compound This compound Oxidative_Degradation Oxidative_Degradation This compound->Oxidative_Degradation O2, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Chain_Scission PEG Chain Scission Oxidative_Degradation->Chain_Scission Ether_Cleavage Ether Bond Cleavage (under harsh acidic conditions) Hydrolysis->Ether_Cleavage Formaldehyde Formaldehyde Chain_Scission->Formaldehyde Formic_Acid Formic Acid Chain_Scission->Formic_Acid N_Methylated_Product N-Methylated Amine Formaldehyde->N_Methylated_Product + Amine & Formic Acid N_Formylated_Product N-Formylated Amine Formic_Acid->N_Formylated_Product + Amine

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach to assessing its stability can be designed based on established analytical techniques for similar PEGylated molecules. The goal of these studies, often termed "forced degradation studies," is to identify potential degradation products and develop analytical methods that can resolve the parent compound from any impurities.

General Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC_DAD RP-HPLC-DAD/CAD Acid->HPLC_DAD Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC_DAD Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC_DAD Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC_DAD Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC_DAD Propargyl_PEG10_amine_Sample This compound Sample Propargyl_PEG10_amine_Sample->Acid Propargyl_PEG10_amine_Sample->Base Propargyl_PEG10_amine_Sample->Oxidation Propargyl_PEG10_amine_Sample->Thermal Propargyl_PEG10_amine_Sample->Photo LC_MS LC-MS/MS HPLC_DAD->LC_MS For Peak Identification Stability_Method Stability-Indicating Method HPLC_DAD->Stability_Method NMR NMR Spectroscopy LC_MS->NMR For Structural Elucidation Degradation_Profile Degradation Profile NMR->Degradation_Profile

Workflow for Forced Degradation Studies.
Key Methodologies

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 or C8 column is the primary tool for assessing purity and stability. Detection can be achieved using a Diode Array Detector (DAD) for UV absorbance, although PEG chains lack a strong chromophore. Therefore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often more suitable for quantifying PEGylated compounds. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for identifying the mass of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions of impurities. Tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information about the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the parent molecule and any significant degradation products that can be isolated. NMR can confirm the integrity of the propargyl and amine termini and provide information about the PEG chain.

Conclusion

While this compound is a versatile and valuable tool for researchers, its stability is a critical factor that must be carefully managed. Proper storage at low temperatures, under an inert atmosphere, and protected from light and moisture is essential to minimize degradation. The primary degradation pathway of concern is oxidation of the PEG chain, which can lead to the formation of reactive impurities. Researchers should be aware of these potential stability issues and, when necessary, employ analytical techniques such as HPLC with universal detectors and LC-MS to monitor the purity and integrity of their material, particularly in long-term studies or when developing GMP-grade materials. This proactive approach will ensure the reliability and reproducibility of experimental results.

Methodological & Application

Application Notes and Protocols for Propargyl-PEG10-amine Bioconjugation of Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of antibodies using a Propargyl-PEG10-amine linker. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol outlines the two main strategies for conjugation: activation of the antibody for reaction with the amine group of the linker, and the subsequent "click" reaction of the propargyl group with an azide-functionalized molecule.

Introduction

The precise and stable linkage of molecules to antibodies is crucial for the development of targeted therapies. This compound is a heterobifunctional linker that facilitates this process through two key functionalities: a terminal amine group and a terminal propargyl group. The amine group allows for covalent attachment to the antibody, typically through reaction with activated carboxylic acid groups or via NHS ester chemistry targeting lysine (B10760008) residues. The propargyl group enables highly efficient and specific conjugation to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2]

The polyethylene (B3416737) glycol (PEG) spacer (PEG10) enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving its pharmacokinetic profile.[3][4][] This protocol will detail the steps for antibody modification, conjugation, and purification.

Data Presentation

Table 1: Typical Reaction Parameters for Antibody Bioconjugation

ParameterRecommended RangeConsiderations
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency, but may also lead to aggregation.[6]
Linker:Antibody Molar Ratio5:1 to 20:1This ratio should be optimized to achieve the desired degree of labeling (DOL) or drug-to-antibody ratio (DAR).[1][6]
Reaction pH (Amine Coupling)7.5 - 8.5Slightly basic pH facilitates the reaction between NHS esters and primary amines.[]
Reaction TemperatureRoom Temperature or 4°CRoom temperature is often sufficient for shorter reaction times, while 4°C can be used for overnight incubations to minimize potential antibody degradation.[6]
Incubation Time1 - 4 hours (RT) or overnight (4°C)Reaction time is a critical parameter for controlling the extent of conjugation.[6]

Table 2: Example Drug-to-Antibody Ratio (DAR) for a Model ADC

Linker:Drug Molar Ratio (Input)Achieved DAR (Experimental)Conjugation Efficiency (%)
4:13.895%
8:17.290%
12:19.680%

Note: These are illustrative values. Actual results will vary depending on the specific antibody, drug, and reaction conditions.

Experimental Protocols

This protocol is divided into two main sections:

  • Antibody Modification with this compound: This section describes the attachment of the linker to the antibody.

  • Click Chemistry Conjugation of an Azide-Modified Payload: This section details the conjugation of a molecule of interest (e.g., a cytotoxic drug) to the propargyl-functionalized antibody.

Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry

This protocol assumes the use of a Propargyl-PEG10-NHS ester, which directly reacts with lysine residues on the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG10-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.[6]

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Preparation of Linker Stock Solution:

    • Immediately before use, dissolve the Propargyl-PEG10-NHS ester in anhydrous DMSO to a concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add the desired molar excess of the Propargyl-PEG10-NHS ester stock solution to the antibody solution. A 10-fold molar excess is a good starting point.[]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified propargyl-functionalized antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation

This protocol describes the "click" reaction between the propargyl-functionalized antibody and an azide-modified payload.[1]

Materials:

  • Propargyl-functionalized antibody (from Protocol 1)

  • Azide-modified payload (e.g., drug, fluorophore)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[1]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[1]

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh Sodium Ascorbate solution.

    • The azide-modified payload should be dissolved in a compatible solvent (e.g., DMSO).

  • Catalyst Premix:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.[1]

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized antibody with a molar excess of the azide-modified payload (typically 4-10 fold excess).[1]

    • Add the premixed Cu(I)/THPTA catalyst to the antibody-payload mixture. A final concentration of 1-2 mM copper is often sufficient.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix and incubate at room temperature for 1-4 hours, protecting the reaction from light.[1]

  • Purification:

    • Purify the resulting antibody conjugate using SEC to remove unreacted payload, catalyst, and other small molecules.

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload if it has a chromophore.

  • Characterization:

    • Determine the final concentration of the antibody-drug conjugate.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Visualizations

Antibody_Modification_Workflow Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (PBS, pH 8.0-8.5) Antibody->Buffer_Exchange Conjugation Conjugation Reaction (1-2h, RT) Buffer_Exchange->Conjugation Propargyl_Linker Propargyl-PEG10-NHS Ester (in DMSO) Propargyl_Linker->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Propargyl_Ab Propargyl-Functionalized Antibody Purification->Propargyl_Ab

Caption: Workflow for antibody modification with a Propargyl-PEG10-NHS ester.

Click_Chemistry_Workflow Propargyl_Ab Propargyl-Functionalized Antibody Click_Reaction Click Reaction (CuSO4, THPTA, NaAsc) (1-4h, RT) Propargyl_Ab->Click_Reaction Azide_Payload Azide-Modified Payload (e.g., Drug) Azide_Payload->Click_Reaction Purification_SEC Purification (Size-Exclusion Chromatography) Click_Reaction->Purification_SEC Final_ADC Antibody-Drug Conjugate (ADC) Purification_SEC->Final_ADC

Caption: Workflow for click chemistry conjugation of an azide-modified payload.

Logical_Relationship cluster_antibody_prep Antibody Preparation cluster_linker_attachment Linker Attachment cluster_payload_conjugation Payload Conjugation (Click Chemistry) Antibody Native Antibody Activated_Antibody Antibody with Reactive Sites (e.g., Lysines) Antibody->Activated_Antibody Buffer Exchange Propargyl_Antibody Propargyl-Antibody Conjugate Activated_Antibody->Propargyl_Antibody Linker This compound Derivative (e.g., NHS Ester) Linker->Propargyl_Antibody Final_Conjugate Final Antibody-Payload Conjugate Propargyl_Antibody->Final_Conjugate Payload Azide-Modified Payload Payload->Final_Conjugate

Caption: Logical relationship of the key components in the bioconjugation process.

References

A Step-by-Step Guide to Peptide PEGylation with Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the site-specific PEGylation of peptides using Propargyl-PEG10-amine via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This method offers a highly efficient and specific approach to covalently attach a 10-unit polyethylene (B3416737) glycol (PEG) chain to an azide-modified peptide, yielding a stable triazole linkage.

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] Key advantages include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[2] The CuAAC reaction is particularly advantageous for this purpose due to its high efficiency, stereospecificity, and mild reaction conditions, which are compatible with sensitive biological molecules.[1][3]

This protocol will detail the necessary steps from peptide preparation and the PEGylation reaction to the purification and characterization of the final PEGylated peptide conjugate.

Principle of the Experiment

The core of this protocol is the CuAAC reaction, which involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between a terminal alkyne (the propargyl group on this compound) and an azide (B81097) (incorporated into the peptide). This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the copper(I) catalyst and enhance the reaction rate.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Peptide

For this protocol, it is assumed that the starting material is a peptide that has been functionalized with an azide group. This can be achieved through various methods during solid-phase peptide synthesis (SPPS) by incorporating an azide-bearing amino acid (e.g., azidohomoalanine) or by post-synthetic modification of a reactive side chain (e.g., the epsilon-amino group of lysine) with an azide-containing reagent.

Protocol 2: Peptide PEGylation via CuAAC Reaction

This protocol outlines the procedure for the click chemistry reaction between the azide-modified peptide and this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent: A mixture of water and a water-miscible organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or tert-butanol) is commonly used.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).

    • Prepare a stock solution of this compound in the reaction solvent. Propargyl-PEG-amine derivatives are generally soluble in water and various organic solvents like DMSO and DMF.[4]

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (B8700270) (e.g., 200 mM in water), and TBTA (e.g., 50 mM in DMSO).

  • Reaction Setup:

    • In a reaction vial, add the azide-modified peptide solution.

    • Add the this compound solution. A molar excess of the PEG reagent (typically 2-5 fold) is recommended to drive the reaction to completion.

    • If using TBTA, add the TBTA stock solution to the reaction mixture.

    • Add the CuSO₄·5H₂O stock solution.

    • Initiate the reaction by adding the sodium ascorbate stock solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • Allow the reaction to proceed for 1 to 4 hours with gentle stirring or agitation. Reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to separate the PEGylated peptide from unreacted starting materials, excess PEG reagent, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose.[][6]

Materials:

  • RP-HPLC system with a suitable C18 or C4 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the purified PEGylated peptide as a solid.

Protocol 4: Characterization of the PEGylated Peptide

Confirmation of successful PEGylation and assessment of purity are essential. The primary methods for characterization are mass spectrometry and HPLC analysis.

1. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to determine the molecular weight of the PEGylated peptide.[7][8]

  • Expected Result: A successful PEGylation will result in a mass increase corresponding to the mass of the this compound moiety minus the mass of two hydrogen atoms and the addition of a nitrogen atom from the azide (net addition of C23H45NO10, MW ≈ 495.6 g/mol ).

2. High-Performance Liquid Chromatography (HPLC):

  • Technique: Analytical RP-HPLC is used to assess the purity of the final product.

  • Procedure: Inject a small amount of the purified PEGylated peptide onto an analytical RP-HPLC column and run a gradient similar to the one used for purification.

  • Expected Result: A single, sharp peak should be observed, indicating a high degree of purity. The retention time of the PEGylated peptide will be longer than that of the un-PEGylated peptide.

Data Presentation

Quantitative data from the purification and characterization steps should be summarized for clear interpretation and comparison.

Table 1: RP-HPLC Purification Summary

AnalyteRetention Time (min)Peak Area (%)
Unreacted Peptide12.55.2
PEGylated Peptide 18.7 92.3
Excess this compound8.12.5

Note: Retention times are illustrative and will vary depending on the specific peptide, column, and gradient conditions.

Table 2: Characterization of PEGylated Peptide

ParameterMethodExpected ValueObserved ValuePurity (%)
Molecular WeightESI-MS[MW of Peptide] + 495.6 Da[Observed MW]N/A
PurityRP-HPLC (214 nm)>95%98.5%98.5

Mandatory Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Peptide Azide-Modified Peptide Reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) Peptide->Reaction PEG This compound PEG->Reaction Purification RP-HPLC Reaction->Purification MS Mass Spectrometry Purification->MS HPLC Analytical HPLC Purification->HPLC

Caption: Experimental workflow for peptide PEGylation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Peptide_Azide Peptide-N3 PEG_Peptide PEGylated Peptide (Triazole Linkage) Peptide_Azide->PEG_Peptide PEG_Alkyne This compound PEG_Alkyne->PEG_Peptide Catalyst Cu(I) Catalyst->PEG_Peptide CuSO4 CuSO4 CuSO4->Catalyst reduction Ascorbate Sodium Ascorbate

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Propargyl-PEG10-amine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG10-amine as a hydrophilic, bifunctional linker in the synthesis of antibody-drug conjugates (ADCs). The protocols described herein outline a two-step chemoenzymatic and click chemistry approach to generate site-specific ADCs with a defined drug-to-antibody ratio (DAR).

This compound is a versatile linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetics.[][2] The terminal amine and propargyl groups allow for a sequential and controlled conjugation strategy. The amine group can be enzymatically incorporated into an antibody at a specific site, while the propargyl group serves as a handle for the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach an azide-modified cytotoxic payload.[3][4][5]

Experimental Protocols

This section details the experimental procedures for the synthesis of an ADC using this compound. The workflow is divided into three main stages:

  • Enzymatic Antibody Modification: Introduction of the this compound linker onto the antibody.

  • Payload Conjugation via Click Chemistry: Attachment of the cytotoxic drug to the modified antibody.

  • Purification and Characterization: Isolation and analysis of the final ADC.

Protocol 1: Two-Step Chemoenzymatic Antibody Modification and Payload Conjugation

This protocol describes the site-specific conjugation of this compound to an antibody containing a transglutaminase recognition sequence (Q-tag), followed by the attachment of an azide-functionalized payload via CuAAC.[4]

Materials:

  • Q-tagged monoclonal antibody (mAb)

  • Microbial transglutaminase (MTGase)

  • This compound

  • Azide-functionalized cytotoxic payload (e.g., MMAE-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Step 1: Enzymatic Conjugation of this compound to the Antibody [4]

  • Antibody Preparation: Prepare the Q-tagged antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Reaction Mixture Preparation: In a reaction vessel, combine the Q-tagged antibody, MTGase (at an optimized enzyme:antibody ratio), and a 10- to 50-fold molar excess of this compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for 1-4 hours with gentle mixing.

  • Purification: Remove excess linker and MTGase by size-exclusion chromatography (SEC). The antibody now functionalized with a propargyl group is ready for the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [6][7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized payload in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • To the solution of the propargyl-modified antibody, add the azide-payload solution to achieve a 5- to 10-fold molar excess of the payload.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-0.25 mM, with a 5:1 ligand-to-copper ratio.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC product using SEC to remove unreacted payload and catalyst components.

Protocol 2: Purification and Characterization of the ADC

Purification:

  • Size-Exclusion Chromatography (SEC): SEC is the primary method for purifying the ADC from small molecule reagents and aggregates.[9] An appropriate SEC column is chosen based on the molecular weight of the antibody. The ADC is eluted in a suitable formulation buffer (e.g., PBS, pH 7.4).

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[10] Common methods for DAR determination include:

    • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be calculated based on the absorbance at two different wavelengths.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate DAR value and distribution by measuring the mass of the intact ADC and its subunits.

  • Stability Assessment:

    • Thermal Stability: The thermal stability of the ADC can be assessed by differential scanning calorimetry (DSC) to determine the melting temperature (Tm) of the antibody domains.[11]

    • Physical Stability: The propensity for aggregation can be monitored over time by SEC under accelerated stress conditions (e.g., elevated temperature).

    • Serum Stability: The stability of the linker and the rate of drug deconjugation can be evaluated by incubating the ADC in serum and analyzing the samples at different time points by LC-MS.

Data Presentation

The following tables provide representative data for ADCs synthesized using PEGylated linkers. While specific data for this compound is not extensively published, these tables illustrate the expected outcomes based on similar chemistries.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for a PEGylated ADC

Analytical MethodAverage DARDAR Distribution
UV-Vis Spectroscopy3.8N/A
Hydrophobic Interaction Chromatography (HIC)3.7DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%
LC-MS (Intact Mass)3.75Consistent with HIC data

Table 2: Representative Stability Data for a PEGylated ADC

Stability AssayParameterUnconjugated AntibodyPEGylated ADC (DAR 4)
Thermal Stability Tm1 (°C)70.569.8
Tm2 (°C)82.181.5
Physical Stability % Aggregates (after 4 weeks at 40°C)1.52.5
Serum Stability % Intact ADC (after 7 days in human serum)N/A>95

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Characterization mAb Q-tagged mAb reaction1 Enzymatic Conjugation mAb->reaction1 linker This compound linker->reaction1 mtgase MTGase mtgase->reaction1 modified_mAb Propargyl-PEG10-mAb reaction2 Click Chemistry (CuAAC) modified_mAb->reaction2 reaction1->modified_mAb payload Azide-Payload payload->reaction2 catalyst Cu(I)/THPTA Sodium Ascorbate catalyst->reaction2 adc ADC purification SEC Purification adc->purification reaction2->adc characterization DAR & Stability Analysis purification->characterization

Caption: Workflow for ADC synthesis using this compound.

Mechanism of Action: HER2-Targeted ADC

HER2_ADC_MoA cluster_cell Tumor Cell HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K Dimerization & Activation RAS RAS/MAPK Pathway HER2->RAS Endosome Endosome HER2->Endosome 2. Internalization Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis e.g., Microtubule Disruption ADC Anti-HER2 ADC (this compound linker) ADC->HER2 1. Binding

Caption: Mechanism of action of a HER2-targeted ADC.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1] This bioorthogonal reaction, proceeding under mild aqueous conditions, is ideal for conjugating a wide range of biomolecules with minimal side reactions.[1][2] Propargyl-PEG10-amine is a heterobifunctional linker featuring a terminal alkyne group for CuAAC and a primary amine for further functionalization, such as amidation with carboxylic acids or activated esters. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and biocompatibility of the resulting conjugates.[3][4]

These application notes provide a detailed protocol for the CuAAC reaction using this compound and a generic azide-containing molecule. It is intended for researchers in drug development, chemical biology, and materials science for applications such as PEGylation, bioconjugation, and the synthesis of PROTACs.[5][6]

Key Features of CuAAC Reactions:

  • High Selectivity: The reaction is highly specific between an azide (B81097) and a terminal alkyne, avoiding off-target reactions in complex biological mixtures.[2]

  • Quantitative Yields: CuAAC reactions are known for their high, often near-quantitative, yields, which simplifies downstream purification.[2][7]

  • Versatile Reaction Conditions: The reaction can be performed in a variety of solvents, including aqueous buffers, making it suitable for biological applications.[2]

  • Biocompatibility: The use of accelerating ligands helps to stabilize the copper catalyst and reduce its cytotoxicity.[2]

Experimental Overview

The following sections detail a general protocol for the CuAAC reaction between this compound and an azide-functionalized molecule. This is followed by guidelines for purification and characterization of the resulting triazole-linked conjugate.

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundBroadPharm, MedChemExpressPurity >95%
Azide-functionalized moleculeVariesEnsure high purity
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare a fresh stock solution
Sodium Ascorbate (B8700270)Sigma-AldrichPrepare a fresh stock solution
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-AldrichWater-soluble Cu(I) stabilizing ligand
Deionized Water (ddH₂O)---High purity, sterile filtered
Organic Solvents (e.g., DMF, DMSO)Sigma-AldrichAnhydrous, for non-aqueous reactions
Buffers (e.g., PBS, HEPES)---pH 7.0-7.5
Equipment
  • Magnetic stirrer and stir bars

  • Reaction vials

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Stock Solutions: - this compound - Azide Molecule - CuSO4 - Sodium Ascorbate - THPTA Mixing Combine Reactants: 1. This compound & Azide 2. Add THPTA/CuSO4 mixture 3. Initiate with Sodium Ascorbate Reagent_Prep->Mixing Incubation Incubate at Room Temperature (1-4 hours) Mixing->Incubation Purification Purification: - Size Exclusion Chromatography - or Reverse Phase HPLC Incubation->Purification Characterization Characterization: - HPLC - MS - NMR Purification->Characterization

Caption: Experimental workflow for the CuAAC reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in ddH₂O or an appropriate organic solvent.

  • Azide-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in ddH₂O.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in ddH₂O. Note: This solution should be prepared fresh for each reaction.

  • THPTA: Prepare a 50 mM stock solution in ddH₂O.

2. CuAAC Reaction Procedure:

The following procedure is for a final reaction volume of 1 mL.

  • To a clean reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

  • Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).

  • Add buffer or solvent to bring the volume to approximately 900 µL.

  • In a separate microcentrifuge tube, prepare the catalyst solution by mixing 25 µL of the 50 mM THPTA stock solution with 12.5 µL of the 20 mM CuSO₄ stock solution. Incubate for 2-3 minutes at room temperature.[8]

  • Add the 37.5 µL of the THPTA/CuSO₄ catalyst solution to the reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

  • Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

Table 1: Final Reagent Concentrations

ComponentStock ConcentrationVolume Added (µL)Final ConcentrationMolar Ratio
This compound10 mM1001 mM1
Azide Molecule10 mM1201.2 mM1.2
CuSO₄20 mM12.50.25 mM0.25
THPTA50 mM251.25 mM1.25
Sodium Ascorbate100 mM505 mM5
Total Volume 1000

Purification of the PEGylated Conjugate

The purification of PEGylated molecules can be challenging due to their hydrophilicity and tendency to streak on standard silica (B1680970) gel chromatography.

  • Size Exclusion Chromatography (SEC): This is often the most effective method for purifying PEGylated conjugates, especially when there is a significant size difference between the product and starting materials.

  • Reverse Phase HPLC (RP-HPLC): A C18 column with a water/acetonitrile or water/methanol gradient can be used. The use of ion-pairing reagents (e.g., TFA) may be necessary to improve peak shape.

  • Dialysis: For large biomolecule conjugates, dialysis using an appropriate molecular weight cutoff (MWCO) membrane can be effective for removing unreacted small molecules.

Characterization

The successful formation of the triazole product can be confirmed by the following methods:

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic triazole proton signal (typically around 7.5-8.5 ppm).

  • High-Performance Liquid Chromatography (HPLC): Comparison of the retention times of the starting materials and the product can indicate the formation of a new, more polar compound.

Quantitative Data Summary

The following table summarizes typical reaction yields for CuAAC reactions involving PEG linkers, based on literature data.

Table 2: Representative CuAAC Reaction Yields

ReactantsMethod of Yield DeterminationReported YieldReference
mPEG-alkyne and 4-azidomethyl-7-methoxycoumarinMALDI-TOF MS82.32%[9]
BSA, propargyl amine, and 10 kDa PEG-azideGel-shift assay on SDS-PAGE~10% (modified BSA)[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Signaling Pathway Diagram (Example Application)

In drug development, this compound can be used as a linker in Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive copper catalystUse freshly prepared sodium ascorbate. Ensure the THPTA to CuSO₄ ratio is appropriate (typically 5:1).
Degradation of starting materialsConfirm the stability of your azide and alkyne under the reaction conditions.
Low reagent concentrationIncrease the concentration of one or both reactants.
Multiple products observed Oxidative homocoupling of the alkyneDegas the solvent prior to the reaction. Ensure an adequate concentration of sodium ascorbate.
Side reactions of the functional groupsProtect sensitive functional groups on your molecules if necessary.
Difficulty in purification Streaking on silica gelUse reverse-phase chromatography or size-exclusion chromatography.
Co-elution of product and starting materialOptimize the chromatography gradient or choose a different stationary phase.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound is a robust and versatile method for the synthesis of well-defined conjugates. The protocol provided herein offers a starting point for a variety of applications in research and drug development. Optimization of reaction conditions and purification methods may be necessary for specific substrates to achieve high yields and purity.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization using Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a versatile heterobifunctional linker designed for the surface modification of nanoparticles. This molecule possesses two key functional groups: a primary amine (-NH2) and a terminal propargyl group (a type of alkyne, -C≡CH). This dual functionality allows for a two-step modification process. First, the amine group can be covalently attached to nanoparticles that have surface carboxyl groups through a stable amide bond. Subsequently, the propargyl group is available for "click chemistry," specifically the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide variety of azide-modified molecules such as targeting ligands, imaging agents, or therapeutic compounds.

The polyethylene (B3416737) glycol (PEG) spacer, consisting of 10 ethylene (B1197577) glycol units, imparts several beneficial properties to the nanoparticles. PEGylation is a well-established technique to enhance the biocompatibility and stability of nanomaterials in biological systems. The PEG layer can reduce non-specific protein adsorption (opsonization), which in turn helps to evade recognition by the immune system and prolongs the circulation time of the nanoparticles in the bloodstream.

These application notes provide detailed protocols for the functionalization of carboxylated nanoparticles with this compound and subsequent conjugation with an azide-containing molecule.

Chemical Properties of this compound

PropertyValue
Molecular Formula C23H45NO10
Molecular Weight 495.61 g/mol
Functional Group 1 Primary Amine (-NH2)
Functional Group 2 Propargyl (-C≡CH)
Spacer 10-unit Polyethylene Glycol (PEG10)

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol outlines the covalent attachment of this compound to nanoparticles with surface carboxyl groups using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, polystyrene, or PLGA nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Reaction tubes

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation or using a magnetic separator.

    • Discard the supernatant and resuspend the nanoparticles in Coupling Buffer.

    • Repeat the washing step twice to remove excess EDC and NHS.

  • Coupling of this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL). A 10 to 50-fold molar excess relative to the nanoparticle concentration is a good starting point for optimization.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles and wash three times with Washing Buffer and then twice with DI water to remove unreacted this compound and quenching reagents.

  • Storage:

    • Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation of Azide-Modified Molecules

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule (e.g., a targeting peptide, a fluorescent dye) to the propargyl-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological molecules)

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • Deionized (DI) water

  • Reaction tubes

  • Centrifuge or magnetic separator

Procedure:

  • Preparation of Reagents:

    • Resuspend the propargyl-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized molecule in the Reaction Buffer. A 2-10 fold molar excess relative to the estimated number of propargyl groups on the nanoparticles is recommended.

    • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in DI water) and sodium ascorbate (e.g., 1 M in DI water).

    • If using, prepare a stock solution of TBTA in a suitable solvent like DMSO.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized nanoparticles and the azide-functionalized molecule.

    • Add CuSO4 to a final concentration of 100-500 µM.

    • If using TBTA, add it to the reaction mixture at a concentration 5 times that of the CuSO4.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light if using fluorescent molecules.

  • Purification:

    • Pellet the conjugated nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with PBS containing 10 mM EDTA to chelate and remove copper ions.

    • Follow with two washes with DI water to remove any remaining reagents.

  • Storage:

    • Resuspend the final conjugated nanoparticles in a suitable buffer for your downstream application and store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization. The following table summarizes key techniques and expected outcomes.

Characterization TechniquePurposeExpected Outcome after this compound Functionalization
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter.Increase in hydrodynamic diameter due to the addition of the PEG layer.[1]
Zeta Potential Measurement Determines surface charge.A shift in zeta potential towards neutral or slightly positive, depending on the initial charge of the nanoparticle and the PEG density.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups.Appearance of characteristic peaks for the amide bond formed and the C-O-C ether stretch of the PEG chain.
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the surface.Increase in the nitrogen and oxygen content on the nanoparticle surface.
Quantification of PEG Density Determines the number of PEG chains per nanoparticle.Can be performed using fluorescence-based assays (if a fluorescently tagged PEG is used) or by quantifying the remaining unreacted PEG in the supernatant.[2][3]

Quantitative Data Summary

The following table presents representative data on the effect of functionalization on nanoparticle properties. The exact values will vary depending on the nanoparticle type, size, and reaction conditions.

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)
Carboxylated Iron Oxide NPs 50 ± 575 ± 8-45 ± 4-15 ± 3
Carboxylated Polystyrene NPs 100 ± 10120 ± 12-55 ± 5-25 ± 4
PLGA Nanoparticles 150 ± 15180 ± 20-30 ± 3-10 ± 2

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Amine Coupling cluster_1 Protocol 2: Click Chemistry A Carboxylated Nanoparticles B Activate with EDC/NHS A->B C Wash to remove excess EDC/NHS B->C D Couple with this compound C->D E Quench and Wash D->E F Propargyl-PEG-Nanoparticles E->F G Propargyl-PEG-Nanoparticles H Add Azide-modified Molecule G->H I Add CuSO4 and Sodium Ascorbate H->I J Incubate (Click Reaction) I->J K Purify (Wash with EDTA) J->K L Final Conjugated Nanoparticles K->L

Caption: Workflow for nanoparticle functionalization.

Targeted Drug Delivery Pathway

G cluster_cell Cellular Uptake and Action NP Targeted Nanoparticle (Drug-loaded) Circulation Systemic Circulation NP->Circulation TargetCell Target Cell (e.g., Cancer Cell) Circulation->TargetCell Targeting Ligand Binding Receptor Surface Receptor Endocytosis Receptor-Mediated Endocytosis TargetCell->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted nanoparticle drug delivery mechanism.

References

Application Notes and Protocols for Propargyl-PEG10-amine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a versatile bifunctional linker molecule that is increasingly utilized in advanced live cell imaging applications. Its structure comprises a terminal propargyl group (an alkyne), a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This combination of functionalities makes it an ideal tool for bioorthogonal labeling, allowing for the precise and stable attachment of imaging probes to biomolecules of interest in their native cellular environment.

The primary application of this compound in live cell imaging revolves around "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The propargyl group serves as a bioorthogonal handle that can react with an azide-modified fluorophore to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological systems with minimal side reactions.[1] The amine group provides a convenient point of attachment for conjugating the linker to various biomolecules, such as antibodies, proteins, or small molecule ligands, typically through amide bond formation with carboxylic acids or activated esters.[2]

These application notes provide detailed protocols for the use of this compound in the preparation of antibody-based imaging probes and their application in live cell imaging of cell surface receptors, using the Human Epidermal Growth Factor Receptor 2 (HER2) as a model system.

Data Presentation

Quantitative data for live cell imaging experiments using this compound-conjugated probes will vary depending on the specific application, cell type, and imaging setup. The following table provides representative data that could be obtained in a typical experiment to characterize the performance of an anti-HER2 antibody conjugated to a fluorophore via a this compound linker.

ParameterValueConditions
Labeling Efficiency >95%Determined by mass spectrometry of the antibody-linker conjugate.
Degree of Labeling (DOL) 2-4 alkynes per antibodyControlled by the molar ratio of linker to antibody during conjugation.
Signal-to-Noise Ratio >10Measured in live HER2-positive cells versus HER2-negative control cells.
Photostability (t₁/₂) ~120 secondsContinuous illumination with a 640 nm laser at 5 kW/cm².
Labeling Specificity HighConfirmed by co-localization with a known HER2 marker and minimal signal in HER2-negative cells.
Cell Viability >95%Assessed by trypan blue exclusion after 24 hours of incubation with the labeled antibody.

Note: The values presented in this table are illustrative and should be experimentally determined for each specific application.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Anti-HER2 Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody targeting the HER2 receptor (e.g., Trastuzumab) through the formation of a stable amide bond.

Materials:

  • Anti-HER2 Monoclonal Antibody (e.g., Trastuzumab)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into 0.1 M sodium bicarbonate buffer (pH 8.3) using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the bicarbonate buffer.

  • Activation of this compound (if starting from the free amine):

    • This step is often bypassed by using a pre-activated NHS ester of the PEG linker. If starting with the amine, a carboxylated version of the linker would be activated with EDC and NHS. For direct conjugation to the antibody's carboxyl groups (less common), the amine group on the linker is used directly. The more standard approach is to conjugate to the antibody's primary amines. For this, an NHS-ester functionalized Propargyl-PEG10 linker is preferred. However, to illustrate the use of the amine, we will describe a two-step process to first attach it to a carboxyl-containing molecule, which is then conjugated to the antibody. A more direct approach is to use an amine-reactive crosslinker. For simplicity, we will assume the use of a Propargyl-PEG10-NHS ester. If starting with the amine, it would first be reacted with a homobifunctional NHS-ester crosslinker.

  • Conjugation Reaction (using a hypothetical Propargyl-PEG10-NHS ester):

    • Allow the vial of Propargyl-PEG10-NHS ester to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the Propargyl-PEG10-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the Propargyl-PEG10-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-Alkyne Conjugate:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the purified antibody-alkyne conjugate.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL) using mass spectrometry.

Protocol 2: Live Cell Imaging of HER2 using the Antibody-Alkyne Conjugate and Click Chemistry

This protocol outlines the steps for labeling HER2-positive cells in culture with the prepared antibody-alkyne conjugate followed by a click reaction with an azide-fluorophore for visualization.

Materials:

  • HER2-positive cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MCF-7)

  • Complete cell culture medium

  • Anti-HER2-Propargyl-PEG10-amine conjugate (from Protocol 1)

  • Azide-modified fluorophore (e.g., Azide-AF647)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Live Cell Imaging Buffer (e.g., phenol (B47542) red-free medium)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture:

    • Plate HER2-positive and HER2-negative cells on glass-bottom dishes suitable for microscopy and culture until they reach 60-70% confluency.

  • Labeling with Antibody-Alkyne Conjugate:

    • Dilute the anti-HER2-Propargyl-PEG10-amine conjugate in pre-warmed complete culture medium to a final concentration of 10-20 µg/mL.

    • Remove the culture medium from the cells and add the antibody-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells three times with warm PBS to remove unbound antibody.

  • Click Reaction:

    • Prepare the click reaction cocktail in live cell imaging buffer. The final concentrations should be:

      • 5-10 µM Azide-AF647

      • 50 µM CuSO₄

      • 250 µM THPTA

      • 2.5 mM Sodium Ascorbate (add fresh just before use to initiate the reaction)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Final Wash and Staining:

    • Wash the cells three times with live cell imaging buffer.

    • Add live cell imaging buffer containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes for nuclear counterstaining.

    • Replace with fresh live cell imaging buffer before imaging.

  • Live Cell Imaging:

    • Image the cells on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use appropriate laser lines and emission filters for the chosen fluorophore (e.g., 640 nm excitation for AF647) and Hoechst 33342.

    • Acquire images of both HER2-positive and HER2-negative cells to confirm labeling specificity.

Visualizations

Experimental Workflow

G cluster_prep Probe Preparation cluster_cell Live Cell Labeling antibody Anti-HER2 Antibody conjugation Amide Bond Formation (EDC/NHS chemistry) antibody->conjugation linker This compound linker->conjugation purification1 Purification (Desalting Column) conjugation->purification1 antibody_alkyne Anti-HER2-Alkyne Conjugate purification1->antibody_alkyne incubation Incubation with Anti-HER2-Alkyne antibody_alkyne->incubation Add to cells cells HER2-positive Cells cells->incubation wash1 Wash incubation->wash1 click_reaction Click Reaction with Azide-Fluorophore wash1->click_reaction wash2 Wash click_reaction->wash2 imaging Live Cell Imaging wash2->imaging

Caption: Workflow for live cell imaging using this compound.

HER2 Signaling Pathway

HER2_Signaling HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 Dimerization & Autophosphorylation PI3K PI3K HER2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

References

Application Notes and Protocols for Amine Coupling of Propargyl-PEG10-amine to Carboxylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical technique in biotechnology and drug development. It is widely employed to reduce non-specific protein adsorption, enhance biocompatibility, and provide a spacer arm for the subsequent attachment of biomolecules.[1][2] This application note provides a detailed protocol for the covalent immobilization of Propargyl-PEG10-amine onto carboxylated surfaces using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[3][4]

This compound is a bifunctional linker featuring a primary amine for surface conjugation and a terminal alkyne group. This alkyne moiety enables post-immobilization modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules, including peptides, small molecules, or fluorescent dyes.[5][6] This protocol offers a robust method for creating well-defined, functional surfaces for various applications, including biosensors, microarrays, and drug delivery systems.

Chemical Reaction Pathway

The amine coupling of this compound to a carboxylated surface is a two-step process. First, the carboxyl groups on the surface are activated with EDC and sulfo-NHS to form a more stable and reactive sulfo-NHS ester.[3][4] In the second step, the primary amine of the this compound molecule nucleophilically attacks the sulfo-NHS ester, forming a stable amide bond and covalently attaching the PEG linker to the surface.[4]

G cluster_activation Step 1: Surface Activation cluster_coupling Step 2: Amine Coupling cluster_quenching Step 3: Quenching (Optional) Carboxylated_Surface Carboxylated Surface (-COOH) EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Carboxylated_Surface->EDC_NHS Activated_Surface Activated Surface (Sulfo-NHS Ester) EDC_NHS->Activated_Surface Formation of active ester Propargyl_PEG This compound in Coupling Buffer (pH 7.2-8.5) Activated_Surface->Propargyl_PEG Functionalized_Surface Propargyl-PEG10 Functionalized Surface Propargyl_PEG->Functionalized_Surface Formation of amide bond Quenching_Solution Quenching Solution (e.g., Ethanolamine, Tris) Functionalized_Surface->Quenching_Solution Final_Surface Final Passivated Surface Quenching_Solution->Final_Surface Deactivation of unreacted esters

Caption: Chemical reaction pathway for amine coupling.

Quantitative Data Summary

The efficiency of the coupling reaction is dependent on several factors, including the concentration of reagents, pH, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for the amine coupling of PEG linkers to carboxylated surfaces. Note that optimization may be required for specific substrates and applications.

ParameterRecommended RangePurposeExpected Outcome
Surface Activation
EDC Concentration1 - 10 mg/mL (5 - 50 mM)Activates carboxyl groups.Formation of O-acylisourea intermediate.
Sulfo-NHS Concentration2 - 20 mg/mL (10 - 100 mM)Stabilizes the activated intermediate.Formation of a more stable sulfo-NHS ester.
Activation Buffer50 mM MES, pH 4.5 - 6.0Provides optimal pH for EDC/sulfo-NHS reaction.[4]Efficient activation of surface carboxyl groups.
Activation Time15 - 30 minutesAllows for sufficient formation of sulfo-NHS esters.[3]High density of activated sites on the surface.
Amine Coupling
This compound Conc.0.1 - 5 mg/mLProvides the amine-containing molecule for coupling.Covalent attachment of the PEG linker to the surface.
Coupling BufferPBS, pH 7.2 - 8.5Provides optimal pH for the reaction of amines with sulfo-NHS esters.[3]Efficient formation of stable amide bonds.
Coupling Time2 - 4 hours (or overnight at 4°C)Allows for completion of the coupling reaction.[3]High surface density of the coupled PEG linker.
Quenching
Quenching Agent1 M Ethanolamine or 100 mM TrisDeactivates any remaining sulfo-NHS esters.Prevents non-specific binding in subsequent steps.
Quenching Time15 - 30 minutesEnsures complete deactivation of the surface.A stable and passivated surface.

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for the amine coupling of this compound to a carboxylated surface.

G Start Start: Carboxylated Surface Surface_Prep Surface Preparation (Cleaning and Rinsing) Start->Surface_Prep Activation Surface Activation with EDC/Sulfo-NHS Surface_Prep->Activation Washing_1 Washing Step 1 (Remove excess EDC/Sulfo-NHS) Activation->Washing_1 Coupling Amine Coupling with this compound Washing_1->Coupling Washing_2 Washing Step 2 (Remove unbound PEG) Coupling->Washing_2 Quenching Quenching (Deactivate unreacted sites) Washing_2->Quenching Washing_3 Washing Step 3 (Final Rinse) Quenching->Washing_3 Characterization Surface Characterization (e.g., XPS, AFM, Contact Angle) Washing_3->Characterization End End: Functionalized Surface Characterization->End

Caption: Experimental workflow for surface functionalization.

Detailed Experimental Protocols

Materials and Reagents
  • Carboxylated surface (e.g., carboxyl-functionalized glass slide, microarray plate, or nanoparticles)

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • High-purity deionized (DI) water

  • Nitrogen gas for drying

Protocol for Surface Functionalization

1. Surface Preparation:

a. Thoroughly clean the carboxylated surface by sonicating in a series of solvents such as acetone, isopropanol, and DI water for 10-15 minutes each. b. Dry the surface under a gentle stream of nitrogen gas. c. Ensure the surface is free of any organic contaminants before proceeding.

2. Surface Activation:

a. Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[3] A typical concentration is 10 mg/mL for EDC and 20 mg/mL for sulfo-NHS. b. Immerse the cleaned, dry carboxylated surface in the EDC/sulfo-NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle agitation.[3]

3. Washing Step 1:

a. After activation, immediately rinse the surface with Activation Buffer to remove excess EDC and sulfo-NHS. b. Subsequently, rinse thoroughly with DI water. c. Dry the surface under a gentle stream of nitrogen.

4. Amine Coupling:

a. Prepare a solution of this compound in Coupling Buffer at the desired concentration (e.g., 1 mg/mL). b. Immerse the activated surface in the this compound solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation to prevent depletion of the reagent at the surface.[3]

5. Washing Step 2:

a. Remove the surface from the coupling solution. b. Rinse thoroughly with Coupling Buffer, followed by PBST and finally DI water to remove any non-covalently bound this compound.

6. Quenching:

a. Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted sulfo-NHS esters. b. This step is crucial to prevent non-specific binding in subsequent applications.

7. Washing Step 3:

a. Rinse the surface extensively with DI water. b. Dry the surface under a gentle stream of nitrogen. c. The functionalized surface is now ready for characterization or further use.

Surface Characterization

To confirm the successful immobilization of this compound, a variety of surface analysis techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the elemental composition of the surface. An increase in the nitrogen and carbon signals relative to the substrate signal after coupling confirms the presence of the PEG linker.[7][8]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure changes in surface roughness, which may indicate the successful grafting of the PEG molecules.[7]

  • Contact Angle Goniometry: Successful PEGylation will result in a more hydrophilic surface, leading to a decrease in the water contact angle.

  • Ellipsometry: This technique can be used to measure the thickness of the grafted PEG layer, providing an indication of the grafting density.[7]

  • Fluorescence-based Assays: The terminal alkyne group can be "clicked" with an azide-functionalized fluorescent dye, and the fluorescence intensity can be measured to quantify the surface density of the coupled this compound.

By following this detailed protocol and employing appropriate characterization techniques, researchers can reliably produce high-quality, Propargyl-PEG10-functionalized surfaces for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Protein Immobilization on Biosensors using Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent immobilization of proteins onto biosensor surfaces using the heterobifunctional linker, Propargyl-PEG10-amine. This linker facilitates a stable and oriented attachment of proteins, which is crucial for enhancing the sensitivity and overall performance of biosensors in various applications, including drug discovery and diagnostics.

Introduction

This compound is a versatile linker that enables a two-step immobilization strategy. The amine group on one end of the polyethylene (B3416737) glycol (PEG) chain allows for its attachment to a carboxylated biosensor surface through a stable amide bond, typically formed via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The propargyl group (an alkyne) at the other end provides a reactive site for the covalent attachment of an azide-modified protein via "click chemistry." This bioorthogonal reaction, which can be either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition, is highly specific and efficient, allowing for the controlled and oriented immobilization of proteins. The PEG10 spacer offers improved water solubility and minimizes non-specific binding to the biosensor surface.

Advantages of this compound in Protein Immobilization

  • Oriented Immobilization: Click chemistry allows for the site-specific attachment of proteins, ensuring that the antigen-binding sites (for antibodies) or active sites (for enzymes) are properly oriented and accessible, leading to enhanced biosensor sensitivity. Studies have shown that oriented immobilization of antibody fragments can lead to a more than two-fold increase in antigen binding signals compared to random immobilization[1].

  • Stable Covalent Linkage: The formation of a stable triazole ring through click chemistry and an amide bond for surface attachment ensures minimal leaching of the immobilized protein, leading to robust and reusable biosensors.

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer effectively reduces the non-specific adsorption of molecules to the biosensor surface, improving the signal-to-noise ratio.

  • Controlled Surface Density: The two-step process allows for better control over the density of the immobilized proteins on the sensor surface.

Quantitative Data Comparison of Immobilization Strategies

The choice of immobilization strategy significantly impacts biosensor performance. Oriented immobilization, facilitated by linkers like this compound, consistently demonstrates superior performance compared to random immobilization methods.

Immobilization StrategyAnalyteLimit of Detection (LOD)Key Findings & References
Oriented Immobilization (via Protein G) Prostate Specific Antigen (PSA)10 pg/mLDPI and SPR studies showed that oriented antibody immobilization detected PSA at 10 pg/mL, while randomly immobilized antibody failed to detect PSA at 1 ng/mL.[2]
Oriented Immobilization (Fragmented Antibody) Human Growth Hormone (HGH)Not specifiedFound to be the most suitable for SPR-immunosensor design due to sufficient antigen binding capacity, simplicity, and low cost.[3][4]
Random vs. Oriented Immobilization anti-hIgG/hIgGNot specifiedOriented immobilization of Fab' fragments led to a >2-fold increase in antigen binding signals compared to randomly immobilized full-length antibodies.[1]
Click Chemistry (SPAAC) vs. Random Glycosylated von Willebrand factorNot specifiedDirected immobilization of a lectin via SPAAC enhanced binding sensitivity by about 12-fold compared to random immobilization.

Experimental Protocols

This section provides detailed protocols for the immobilization of an azide-modified antibody onto a carboxylated gold biosensor surface using this compound.

Materials and Reagents
  • Carboxylated gold biosensor chip

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM Sodium Acetate, pH 5.0

  • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

  • Azide-modified antibody

  • For CuAAC:

  • For SPAAC:

    • Dibenzocyclooctyne (DBCO)-functionalized azide-modified antibody (or other strained alkyne)

    • Click Reaction Buffer: PBS, pH 7.4

Protocol 1: Surface Functionalization with this compound

This protocol describes the attachment of the this compound linker to the carboxylated biosensor surface.

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Inject the EDC/NHS solution over the carboxylated sensor surface and incubate for 7-15 minutes to activate the carboxyl groups.

  • Linker Coupling:

    • Dissolve this compound in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Inject the this compound solution over the activated surface and incubate for 30-60 minutes.

  • Blocking:

    • Inject the Blocking Buffer over the surface and incubate for 7-15 minutes to deactivate any unreacted NHS-esters.

  • Washing:

    • Wash the surface thoroughly with PBST to remove any unbound reagents.

Protocol 2: Antibody Immobilization via Click Chemistry

Choose either the CuAAC or SPAAC protocol based on the nature of your protein and experimental requirements. SPAAC is preferred for applications involving live cells or proteins sensitive to copper ions.

  • Prepare Click-Ready Antibody:

    • Dissolve the azide-modified antibody in Click Reaction Buffer to a concentration of 0.1-1 mg/mL.

  • Prepare Catalyst Solution:

    • Prepare fresh stock solutions of 100 mM CuSO4, 500 mM THPTA, and 1 M sodium ascorbate in water.

    • Prepare the catalyst mix by adding CuSO4, THPTA, and sodium ascorbate to the Click Reaction Buffer to final concentrations of 1 mM, 5 mM, and 10 mM, respectively.

  • Immobilization Reaction:

    • Mix the azide-modified antibody solution with the catalyst solution.

    • Inject the mixture over the alkyne-functionalized biosensor surface.

    • Incubate for 1-4 hours at room temperature.

  • Washing:

    • Wash the surface extensively with PBST to remove the catalyst and any unbound antibody.

  • Prepare Click-Ready Antibody:

    • If not already incorporated, modify the azide-protein with a strained alkyne like DBCO according to the manufacturer's protocol.

    • Dissolve the strained alkyne-modified antibody in Click Reaction Buffer to a concentration of 0.1-1 mg/mL.

  • Immobilization Reaction:

    • Inject the strained alkyne-modified antibody solution over the alkyne-functionalized biosensor surface.

    • Incubate for 1-12 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the surface thoroughly with PBST to remove any unbound antibody.

Protocol 3: Characterization of Immobilization and Biosensor Performance

The success of the immobilization process and the performance of the resulting biosensor can be evaluated using techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).

  • Quartz Crystal Microbalance (QCM): QCM measures changes in frequency and dissipation of a quartz crystal sensor, which correlate to mass changes on the sensor surface. This allows for real-time monitoring of each step of the immobilization process and subsequent protein-analyte binding events.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the sensor surface, providing real-time data on binding kinetics (association and dissociation rates) and affinity of the immobilized protein for its analyte.

Visualizations

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_surface_prep Surface Preparation cluster_protein_prep Protein Preparation cluster_immobilization Immobilization cluster_analysis Analysis sensor Carboxylated Biosensor Surface activated_sensor Activated Surface (NHS-ester) sensor->activated_sensor EDC/NHS functionalized_sensor Alkyne-Functionalized Surface activated_sensor->functionalized_sensor This compound immobilized_protein Immobilized Protein on Biosensor functionalized_sensor->immobilized_protein Click Chemistry (CuAAC or SPAAC) protein Native Protein azide_protein Azide-Modified Protein protein->azide_protein Azide Labeling azide_protein->immobilized_protein analyte_binding Analyte Binding immobilized_protein->analyte_binding Introduce Analyte signal_detection Signal Detection (SPR, QCM) analyte_binding->signal_detection

Caption: Experimental workflow for protein immobilization.

signaling_pathway cluster_surface Biosensor Surface ImmobilizedProtein Immobilized Receptor Protein BindingEvent Binding Event ImmobilizedProtein->BindingEvent Analyte Target Analyte Analyte->BindingEvent SignalChange Change in Surface Property (e.g., Mass, Refractive Index) BindingEvent->SignalChange Transducer Transducer (e.g., SPR detector, QCM crystal) SignalChange->Transducer Output Electrical Signal (Sensor Response) Transducer->Output

Caption: Generalized signaling pathway for a biosensor.

References

Application Notes and Protocols for Labeling Oligonucleotides with Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications ranging from diagnostics to therapeutic interventions. The introduction of a propargyl group via a flexible Polyethylene Glycol (PEG) linker, such as Propargyl-PEG10-amine, provides a versatile handle for subsequent modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This modification strategy offers a highly efficient and bioorthogonal approach to conjugate a wide array of molecules, including fluorescent dyes, affinity tags, and therapeutic agents, to oligonucleotides.[1][2]

The use of a PEG10 linker serves to enhance the solubility and reduce steric hindrance of the conjugated molecule, which can be crucial for maintaining the biological activity of the oligonucleotide.[3] This document provides detailed protocols and application notes for the successful labeling of oligonucleotides with a propargyl-PEG10 moiety and their subsequent use in click chemistry applications.

Labeling Strategy Overview

Directly reacting this compound with a native oligonucleotide is not a standard or efficient method. A more robust and common strategy involves a two-step process:

  • Introduction of a primary amine onto the oligonucleotide: This is typically achieved during solid-phase synthesis by incorporating a phosphoramidite (B1245037) building block containing a protected amine group, such as an Amino Modifier C6, at the desired position (5'-end, 3'-end, or internally).[4]

  • Conjugation with an activated Propargyl-PEG10 linker: The amine-modified oligonucleotide is then covalently linked to a Propargyl-PEG10-NHS ester. The N-hydroxysuccinimide (NHS) ester readily reacts with the primary amine on the oligonucleotide to form a stable amide bond.[4]

Following this labeling step, the propargyl-functionalized oligonucleotide is ready for highly specific and efficient conjugation to any azide-containing molecule via CuAAC.

Experimental Protocols

Protocol 1: Conjugation of Propargyl-PEG10-NHS Ester to Amine-Modified Oligonucleotides

This protocol outlines the post-synthetic labeling of an amine-modified oligonucleotide with a Propargyl-PEG10-NHS ester.

Materials:

  • Amine-modified oligonucleotide

  • Propargyl-PEG10-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium tetraborate, pH 8.5[3]

  • Nuclease-free water

  • Equipment for purification (e.g., HPLC, desalting columns)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.

  • Prepare the Propargyl-PEG10-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG10-NHS ester in anhydrous DMSO to a concentration of approximately 14 mM. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.

  • Conjugation Reaction: Add the Propargyl-PEG10-NHS ester solution to the oligonucleotide solution. The final reaction mixture should have a significant molar excess of the NHS ester. Gently vortex the mixture.

  • Incubation: Incubate the reaction at room temperature for at least 2 hours.[5] For convenience, an overnight incubation can also be performed.[5] If the label is light-sensitive, protect the reaction from light.

  • Purification: Purify the propargyl-labeled oligonucleotide from excess reagents and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purification.[5][6] Alternatively, desalting columns can be used to remove excess label.[5]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the propargyl-labeled oligonucleotide with an azide-functionalized molecule of interest.

Materials:

  • Propargyl-labeled oligonucleotide

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing Agent: Sodium ascorbate (B8700270)

  • Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[7]

  • Buffer: 0.2 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Nuclease-free water

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Equipment for purification (e.g., HPLC, PAGE, or ethanol/acetone (B3395972) precipitation)[2]

Procedure:

  • Prepare Stock Solutions:

    • Propargyl-Oligonucleotide: Dissolve in nuclease-free water to a desired concentration (e.g., 20-200 µM).

    • Azide Molecule: Dissolve in DMSO to a concentration of 10 mM.

    • CuSO₄: Prepare a 100 mM stock solution in water.[7]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.[7]

    • Ligand (THPTA): Prepare a 200 mM stock solution in water.[7]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Propargyl-labeled oligonucleotide solution.

    • TEAA buffer to a final concentration of 0.2 M.

    • DMSO (up to 50% of the final volume may be required to dissolve reactants).

    • Azide molecule solution (use a 1.5 to 50-fold molar excess over the oligonucleotide).[7]

  • Catalyst Preparation: In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions in a 1:2 ratio. Let this mixture stand for a few minutes.[7]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the main reaction tube.[7]

    • Add the pre-complexed Cu(I)-ligand catalyst to the reaction mixture.[7]

    • Vortex the solution thoroughly.

  • Degassing: To prevent the oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 30-60 seconds.[2]

  • Incubation: Incubate the reaction at room temperature. The reaction is often complete within 30-60 minutes[7], but can be left overnight.

  • Purification of the Conjugate:

    • Precipitation: The oligonucleotide conjugate can be precipitated by adding a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone. Alternatively, for DNA, add sodium acetate to 0.3 M followed by 2.5 volumes of ethanol.[5] Incubate at -20°C for at least 20 minutes, then centrifuge to pellet the conjugate.[5] Wash the pellet with cold acetone or 70% ethanol.[5]

    • Chromatography/Electrophoresis: For higher purity, the conjugate can be purified by RP-HPLC or polyacrylamide gel electrophoresis (PAGE).[2]

Data Presentation

Table 1: Typical Reagent Concentrations for Oligonucleotide Labeling and Click Chemistry

StepReagentStock ConcentrationFinal ConcentrationReference
NHS Ester Conjugation Amine-OligonucleotideVaries0.3 - 0.8 mM
Propargyl-PEG10-NHS Ester~14 mM in DMSOMolar Excess
Conjugation Buffer0.1 M Sodium Tetraborate, pH 8.5As solvent[3]
Click Chemistry (CuAAC) Propargyl-OligonucleotideVaries20 - 200 µM
Azide Molecule10 mM in DMSO1.5x Oligo Conc. (or higher)
CuSO₄100 mM in Water~0.5 mM[7]
Sodium Ascorbate100 mM in Water~0.5 mM[7]
THPTA Ligand200 mM in Water~1.0 mM[7]
Buffer2 M TEAA, pH 7.00.2 M

Visualizations

Oligo_Labeling_Workflow cluster_0 Step 1: Propargyl Group Installation cluster_1 Step 2: Click Chemistry Conjugation AmineOligo Amine-Modified Oligonucleotide Reaction1 NHS Ester Conjugation (pH 8.5) AmineOligo->Reaction1 NHS_Ester Propargyl-PEG10-NHS Ester NHS_Ester->Reaction1 PropargylOligo Propargyl-Labeled Oligonucleotide Reaction1->PropargylOligo Reaction2 CuAAC 'Click' Reaction PropargylOligo->Reaction2 Purified Product Azide Azide-Functionalized Molecule Azide->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) Catalyst->Reaction2 FinalProduct Final Oligonucleotide Conjugate Reaction2->FinalProduct

Caption: Experimental workflow for oligonucleotide conjugation.

Signaling_Pathway cluster_reaction1 Amide Bond Formation cluster_reaction2 Click Chemistry (CuAAC) Oligo_NH2 Oligo-Linker-NH2 Amide_Product Oligo-Linker-NH-CO-PEG10-Propargyl Oligo_NH2->Amide_Product + Propargyl_NHS Propargyl-PEG10-O-NHS Propargyl_NHS->Amide_Product NHS_leaving NHS Amide_Product->NHS_leaving releases Alkyne Oligo-...-Propargyl Triazole_Product Oligo-...-Triazole-Molecule Alkyne->Triazole_Product + Azide N3-Molecule Azide->Triazole_Product Catalyst Cu(I) Catalyst->Triazole_Product catalyzes

References

Application Notes and Protocols for Hydrogel Formation using Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, tunable properties, and resistance to protein adsorption.[1] Propargyl-PEG10-amine is a heterobifunctional PEG derivative that offers a versatile platform for creating advanced hydrogel networks. This molecule features a terminal propargyl group (an alkyne) and a terminal amine group.

The propargyl group enables covalent crosslinking through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] These reactions allow for the formation of stable triazole linkages under mild, biocompatible conditions.[5] The terminal amine group provides a valuable site for post-fabrication modification, allowing for the conjugation of bioactive molecules such as peptides (e.g., RGD sequences for cell adhesion), growth factors, or drugs.[6][7]

These application notes provide detailed protocols for the formation of hydrogels using this compound via CuAAC and SPAAC click chemistry, methods for characterizing the resulting hydrogels, and approaches for their functionalization.

Key Features of this compound in Hydrogel Formation:

  • Biocompatibility: The PEG backbone is well-established as a biocompatible material, minimizing inflammatory responses.[1]

  • Controlled Crosslinking: Click chemistry provides a highly specific and efficient method for hydrogel formation, leading to well-defined network structures.[5]

  • Tunable Properties: The mechanical and swelling properties of the hydrogels can be tailored by adjusting the PEG concentration, the molecular weight of the crosslinker, and the crosslinking density.[]

  • Biofunctionality: The terminal amine group allows for the covalent attachment of biomolecules to modulate cellular responses and create bioactive scaffolds.[6]

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a hydrogel by crosslinking this compound with a multi-arm PEG-azide crosslinker using a copper(I) catalyst.

Materials:

  • This compound

  • Multi-arm PEG-azide (e.g., 4-arm PEG-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to the desired final concentration (e.g., 5-20% w/v).

    • Dissolve the multi-arm PEG-azide in PBS (pH 7.4) to achieve the desired stoichiometric ratio of alkyne to azide (B81097) groups (typically 1:1).

    • Prepare a fresh stock solution of copper(II) sulfate in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the this compound solution and the multi-arm PEG-azide solution. Mix thoroughly by gentle vortexing or pipetting.

    • To initiate the crosslinking reaction, add the sodium ascorbate solution to the polymer mixture, followed immediately by the copper(II) sulfate solution. The final concentration of the catalyst and reducing agent should be in the low millimolar range (e.g., 1-5 mM).

    • Mix the solution quickly and thoroughly.

    • The solution will begin to gel. The gelation time can vary from minutes to an hour depending on the polymer concentration and catalyst concentration.[9]

    • Allow the hydrogel to cure for a sufficient time (e.g., 1-2 hours) at room temperature or 37°C to ensure complete reaction.

  • Purification (Optional but Recommended):

    • To remove the copper catalyst, which can be cytotoxic, immerse the hydrogel in a solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) (e.g., 50 mM in PBS) for 24 hours, with several changes of the EDTA solution.[9]

    • Subsequently, wash the hydrogel extensively with PBS to remove the EDTA.

G cluster_prep Stock Solution Preparation cluster_reaction Hydrogel Formation cluster_purification Purification Propargyl_PEG_Amine This compound in PBS Mix_Polymers Mix PEG Solutions Propargyl_PEG_Amine->Mix_Polymers PEG_Azide Multi-arm PEG-Azide in PBS PEG_Azide->Mix_Polymers CuSO4 CuSO4 Solution Add_Catalyst Add NaAscorbate & CuSO4 CuSO4->Add_Catalyst NaAscorbate Sodium Ascorbate Solution NaAscorbate->Add_Catalyst Mix_Polymers->Add_Catalyst Gelation Gelation Add_Catalyst->Gelation EDTA_Wash Wash with EDTA Gelation->EDTA_Wash PBS_Wash Wash with PBS EDTA_Wash->PBS_Wash

CuAAC Hydrogel Formation Workflow
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for hydrogel formation using this compound and a strained cyclooctyne-functionalized crosslinker. This method is often preferred for applications involving living cells due to the absence of a cytotoxic copper catalyst.

Materials:

  • This compound

  • Azide-functionalized multi-arm PEG (e.g., 4-arm PEG-Azide)

  • Dibenzocyclooctyne (DBCO)-functionalized crosslinker (or other strained cyclooctyne)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to the desired final concentration (e.g., 5-20% w/v).

    • Dissolve the azide-functionalized multi-arm PEG in PBS (pH 7.4) to achieve the desired stoichiometric ratio of alkyne to azide groups (typically 1:1).

    • Alternatively, use a DBCO-functionalized multi-arm PEG and an azide-functionalized crosslinker.

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the this compound solution and the azide-functionalized PEG solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • The gelation will occur spontaneously upon mixing. Gelation times for SPAAC reactions are typically rapid, often within minutes.[10]

    • Allow the hydrogel to cure for at least 30-60 minutes at room temperature or 37°C.

G cluster_prep Stock Solution Preparation cluster_reaction Hydrogel Formation Propargyl_PEG_Amine This compound in PBS Mix_Components Mix PEG Solutions Propargyl_PEG_Amine->Mix_Components PEG_Azide_DBCO Azide or DBCO-PEG in PBS PEG_Azide_DBCO->Mix_Components Spontaneous_Gelation Spontaneous Gelation Mix_Components->Spontaneous_Gelation

SPAAC Hydrogel Formation Workflow

Characterization of Hydrogels

Determination of Gelation Time

Gelation time can be determined by the vial tilting method, where the vial containing the reaction mixture is tilted at regular intervals until the solution no longer flows. For more quantitative analysis, rheometry can be used to monitor the storage (G') and loss (G'') moduli over time. The gel point is typically defined as the time at which G' surpasses G''.[11][12]

Swelling Ratio Measurement

The swelling ratio provides information about the hydrophilicity and crosslinking density of the hydrogel.

Procedure:

  • Prepare hydrogel discs of known dimensions.

  • Lyophilize the hydrogels to obtain the dry weight (W_d).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • The swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d.

Mechanical Testing

The mechanical properties of the hydrogels, such as the compressive modulus, can be evaluated using a mechanical tester. Hydrogel samples are compressed at a constant strain rate, and the resulting stress is measured. The compressive modulus is determined from the linear region of the stress-strain curve.

Quantitative Data Summary

The following tables provide representative data for PEG-based hydrogels formed via click chemistry. The exact values for this compound hydrogels will depend on the specific experimental conditions.

Table 1: Representative Gelation Times for PEG Hydrogels

Crosslinking ChemistryPolymer Concentration (% w/v)Catalyst/InitiatorTypical Gelation Time
CuAAC105 mM CuSO₄ / 10 mM NaAsc5 - 20 minutes
SPAAC10None< 5 minutes

Table 2: Representative Properties of PEG Hydrogels

PropertyTypical RangeFactors Influencing the Property
Swelling Ratio (Q)5 - 30Polymer concentration, crosslinker molecular weight
Compressive Modulus1 - 100 kPaPolymer concentration, crosslinking density

Post-Formation Functionalization via the Amine Group

The terminal amine group on the this compound backbone provides a reactive handle for the covalent attachment of bioactive molecules after the hydrogel has been formed. This is particularly useful for incorporating sensitive biological molecules that may be damaged by the crosslinking reaction.

Protocol 3: Amine-Reactive Crosslinking for Biofunctionalization

This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a peptide with a terminal carboxylic acid) to the amine groups within the hydrogel using carbodiimide (B86325) chemistry.

Materials:

  • This compound hydrogel

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Molecule to be conjugated (e.g., RGD peptide)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

Procedure:

  • Swell the hydrogel in MES buffer (pH 6.0).

  • Prepare a solution of the molecule to be conjugated in MES buffer.

  • Prepare fresh solutions of EDC and NHS in MES buffer.

  • Activate the carboxyl groups of the molecule by adding EDC and NHS to its solution and incubating for 15-30 minutes at room temperature.

  • Immerse the swollen hydrogel in the activated molecule solution and allow it to react for several hours to overnight at room temperature or 4°C.

  • Wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted reagents.

G cluster_activation Carboxyl Group Activation cluster_conjugation Conjugation to Hydrogel Molecule Carboxyl-containing Molecule Activated_Molecule Activated Molecule Molecule->Activated_Molecule EDC_NHS EDC/NHS EDC_NHS->Activated_Molecule Incubation Incubation Activated_Molecule->Incubation Hydrogel This compound Hydrogel Hydrogel->Incubation Functionalized_Hydrogel Functionalized Hydrogel Incubation->Functionalized_Hydrogel

Post-Functionalization Signaling Pathway

Conclusion

This compound is a valuable building block for the creation of advanced hydrogel systems for a variety of biomedical applications. The combination of a "clickable" propargyl group for efficient hydrogel formation and a reactive amine group for subsequent biofunctionalization allows for a high degree of control over the physical, chemical, and biological properties of the resulting scaffold. The protocols and data presented here provide a foundation for researchers to develop and characterize novel hydrogel-based platforms for drug delivery and tissue engineering.

References

Application Notes and Protocols for Dual Functionalization of Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a heterobifunctional linker molecule that offers versatile solutions for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a terminal propargyl group (an alkyne) and a primary amine, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] This unique architecture allows for a sequential and orthogonal dual functionalization strategy. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation method.[5][6] The primary amine can readily react with carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds.[7][8] The PEG linker enhances the solubility and bioavailability of the resulting conjugates.[9]

These application notes provide detailed protocols for the dual functionalization of this compound, with a particular focus on its application in PROTAC synthesis.

Key Applications

  • PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[9][10]

  • Antibody-Drug Conjugate (ADC) Development: Enables the attachment of cytotoxic drugs to antibodies.[1]

  • Bioconjugation: Facilitates the labeling of proteins, peptides, and other biomolecules with imaging agents or other functional moieties.[11]

  • Surface Modification: Allows for the functionalization of material surfaces for various biomedical applications.[11]

Chemical Properties and Data

PropertyValueReference(s)
Chemical Name This compound[4]
Molecular Formula C23H45NO10[4]
Molecular Weight 495.61 g/mol [4]
Appearance Colorless to light yellow liquid or solid[12]
Purity >95%[5]
Storage Conditions -20°C for long-term storage[3]

Experimental Protocols

The dual functionalization of this compound is typically performed in a sequential manner to ensure specificity. The order of reactions can be adapted based on the stability and functional groups of the molecules to be conjugated. Here, we present a general workflow for PROTAC synthesis where the amine end is functionalized first, followed by the propargyl end.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Molecule to the Amine Terminus

This protocol describes the conjugation of a molecule containing a carboxylic acid (Molecule A) to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Molecule A (with a carboxylic acid group)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 for biomolecules, or an appropriate organic solvent for small molecules.

  • Quenching solution: Hydroxylamine or Tris buffer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule A (1.0 equivalent) in anhydrous DMF or DCM.

    • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation to this compound:

    • In a separate vial, dissolve this compound (1.1 equivalents) in the reaction buffer.

    • Add the activated Molecule A solution to the this compound solution.

    • If the reaction is performed in an organic solvent, add DIPEA (2.0 equivalents) as a base.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.

    • Purify the resulting Propargyl-PEG10-Molecule A conjugate by flash chromatography or preparative HPLC.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (A:EDC:NHS) 1 : 1.5 : 1.2
Molar Ratio (A:Linker) 1 : 1.1
Reaction Time 4-12 hours
Temperature Room Temperature
Typical Yield 60-80% (highly substrate-dependent)
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the Propargyl-PEG10-Molecule A conjugate and an azide-containing molecule (Molecule B).

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the Propargyl-PEG10-Molecule A conjugate (1.0 equivalent) and Molecule B (1.2 equivalents) in a suitable solvent mixture (e.g., DMF/water 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 equivalents).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1.2 equivalents).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Reaction and Purification:

    • Stir the reaction at room temperature for 1-4 hours. The reaction can be gently heated (e.g., 40-60°C) to increase the rate if necessary.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, the product can be purified by chromatography (e.g., size-exclusion or reverse-phase HPLC).

Quantitative Data (Representative):

ParameterValue
Molar Ratio (Alkyne:Azide) 1 : 1.2
Molar Ratio (Alkyne:CuSO₄) 1 : 1.2
Molar Ratio (Alkyne:Ascorbate) 1 : 5-10
Reaction Time 1-4 hours
Temperature Room Temperature
Typical Yield >90%

Visualization of Workflows and Pathways

Dual Functionalization Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Molecule_A Molecule A (Carboxylic Acid) EDC_NHS EDC / NHS Molecule_A->EDC_NHS Activation Propargyl_PEG10_amine This compound Intermediate Propargyl-PEG10-Molecule A Propargyl_PEG10_amine->Intermediate Amide Bond Formation EDC_NHS->Intermediate Final_Product Dual-Functionalized Conjugate Intermediate->Final_Product Molecule_B Molecule B (Azide) Molecule_B->Final_Product Cu_Ascorbate Cu(I) / Ascorbate Cu_Ascorbate->Final_Product Cycloaddition G PROTAC PROTAC (Molecule A - Linker - Molecule B) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

References

Site-Specific Protein Modification with Propargyl-PEG10-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules with enhanced therapeutic properties, novel functionalities, and advanced diagnostic capabilities. Propargyl-PEG10-amine is a versatile bifunctional linker that facilitates the site-specific PEGylation and further functionalization of proteins. This reagent features a primary amine for targeted conjugation to specific amino acid residues and a terminal propargyl group for highly efficient and bioorthogonal "click" chemistry reactions.

The polyethylene (B3416737) glycol (PEG) spacer, composed of ten ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the modified protein while reducing immunogenicity. The terminal alkyne (propargyl group) allows for the covalent attachment of a wide array of molecules, including fluorophores, small molecule drugs, or other biomolecules, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach is particularly valuable in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

These application notes provide detailed protocols for two key methods of site-specific protein modification using this compound: enzymatic modification of antibodies using microbial transglutaminase (MTGase) and the synthesis of PROTACs.

Data Presentation

The efficiency of site-specific protein modification is critical for the generation of homogeneous and effective bioconjugates. The following table summarizes illustrative quantitative data for the enzymatic conjugation of this compound to a monoclonal antibody (mAb) using microbial transglutaminase (MTGase), followed by a click chemistry reaction.

ParameterConditionResultAnalytical Method
Enzymatic Modification Efficiency
mAb Concentration5 mg/mL>90% Propargyl-PEG10-mAbLC-MS
This compound:mAb Molar Ratio20:1
MTGase Concentration30 U/mg mAb
Reaction Time4 hours
Temperature37°C
Click Chemistry Efficiency
Propargyl-PEG10-mAb Concentration2 mg/mL>95% Final ConjugateLC-MS, SDS-PAGE
Azide-Functionalized Payload:mAb Molar Ratio10:1
Copper(II) Sulfate (B86663):Ligand Molar Ratio1:2
Sodium Ascorbate (B8700270)5 mM
Reaction Time2 hours
Temperature25°C

Note: The data presented in this table are illustrative and represent typical efficiencies for such reactions. Optimal conditions may vary depending on the specific protein and reagents used.

Experimental Protocols

Protocol 1: Site-Specific Enzymatic Modification of Antibodies

This protocol describes the site-specific conjugation of this compound to the heavy chain of a monoclonal antibody at a specific glutamine residue (Q295) using microbial transglutaminase (MTGase). This is followed by a copper-catalyzed click reaction to attach an azide-functionalized molecule (e.g., a cytotoxic drug for ADC synthesis).

Materials:

  • Monoclonal antibody (mAb) with a C-terminal MTGase recognition sequence (e.g., LLQG)

  • This compound

  • Microbial Transglutaminase (MTGase)

  • Tris buffer (50 mM, pH 8.0)

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Desalting columns

  • LC-MS system for analysis

Procedure:

Part A: Enzymatic Propargylation of the Antibody

  • Antibody Preparation: Prepare a solution of the mAb in 50 mM Tris buffer (pH 8.0) at a concentration of 5 mg/mL.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the mAb solution, this compound (at a 20-fold molar excess to the mAb), and MTGase (30 units per mg of mAb).

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.

  • Purification: Remove excess this compound and MTGase by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Analysis: Confirm the successful conjugation of this compound to the mAb by LC-MS. The mass of the modified antibody should increase by the molecular weight of the Propargyl-PEG10 moiety.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Click Chemistry Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 40 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • To the purified Propargyl-PEG10-mAb solution (2 mg/mL in PBS), add the azide-functionalized payload to a final concentration of 10-fold molar excess.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 2 hours.

  • Purification: Purify the final antibody conjugate using a desalting column to remove excess reagents.

  • Characterization: Analyze the final product by SDS-PAGE and LC-MS to confirm the successful conjugation and assess the purity of the final product.

Protocol 2: Synthesis of a PROTAC using this compound Linker

This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) by coupling a Von Hippel-Lindau (VHL) E3 ligase ligand to a target protein ligand via the this compound linker.

Materials:

  • VHL ligand with a carboxylic acid functional group

  • This compound

  • Target protein ligand with an azide (B81097) functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • LC-MS system for reaction monitoring and purification

Procedure:

Step 1: Amide Coupling of VHL Ligand to this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the alkyne-functionalized VHL ligand-linker intermediate by flash column chromatography.

Step 2: Click Chemistry to Attach the Target Protein Ligand

  • Reaction Setup: Dissolve the purified alkyne-functionalized intermediate (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: Add a freshly prepared aqueous solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_step1 Step 1: Enzymatic Propargylation cluster_step2 Step 2: Click Chemistry mAb Antibody (mAb) mix1 Reaction Mixture mAb->mix1 reagent1 This compound reagent1->mix1 enzyme MTGase enzyme->mix1 incubation1 Incubate at 37°C mix1->incubation1 purification1 Purification (Desalting) incubation1->purification1 propargylated_mAb Propargylated mAb purification1->propargylated_mAb mix2 Reaction Mixture propargylated_mAb->mix2 reagent2 Azide-Payload reagent2->mix2 catalyst Cu(I) Catalyst catalyst->mix2 incubation2 Incubate at 25°C mix2->incubation2 purification2 Purification (Desalting) incubation2->purification2 final_conjugate Final Antibody-Drug Conjugate purification2->final_conjugate

Caption: Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Synthesis.

protac_mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (VHL-Linker-Target Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC Utilizing a PEG10 Linker.

Application Notes and Protocols: Propargyl-PEG10-amine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-amine is a heterobifunctional linker that plays a crucial role in the development of advanced targeted drug delivery systems. Its unique structure combines three key functionalities: a terminal propargyl group, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. This combination enables the covalent conjugation of a wide range of molecules, facilitating the construction of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and targeted nanoparticles.

The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise attachment of azide-modified molecules. The amine group provides a versatile point of attachment for payloads, targeting ligands, or nanoparticles, typically through amide bond formation with carboxylic acids or N-hydroxysuccinimide (NHS) esters. The PEG10 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate by minimizing aggregation and reducing immunogenicity.

These application notes provide an overview of the utility of this compound in targeted drug delivery and offer detailed protocols for its use in conjugating targeting ligands to drug-loaded nanoparticles.

Key Applications

  • Surface Functionalization of Nanoparticles: this compound can be used to introduce alkyne groups onto the surface of pre-formed nanoparticles (e.g., liposomes, polymeric micelles) for subsequent "clicking" of azide-modified targeting ligands like antibodies, peptides, or small molecules.

  • Synthesis of Antibody-Drug Conjugates (ADCs): It can act as a linker to connect an antibody to a cytotoxic payload. The amine group can be acylated with the drug, and the propargyl group can be clicked to an azide-modified antibody.

  • Development of Theranostic Agents: This linker can be used to assemble theranostic constructs by conjugating both a therapeutic agent and an imaging agent to a targeting moiety.

Experimental Protocols

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that display carboxylic acid groups on their surface, thereby functionalizing them with terminal alkyne groups for subsequent click chemistry reactions.

Workflow for Nanoparticle Functionalization

G cluster_activation Step 1: Carboxyl Group Activation cluster_conjugation Step 2: Amide Bond Formation cluster_purification Step 3: Purification NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS in MES Buffer NP_COOH->EDC_NHS NP_NHS NHS-activated Nanoparticle EDC_NHS->NP_NHS Linker This compound in PBS NP_NHS->Linker NP_Alkyne Alkyne-Functionalized Nanoparticle Linker->NP_Alkyne Purify Dialysis or Size Exclusion Chromatography NP_Alkyne->Purify Final_NP Purified Alkyne-NP Purify->Final_NP G cluster_reaction CuAAC Reaction Mix NP_Alkyne Alkyne-Functionalized Nanoparticle CuSO4 CuSO4 NP_Alkyne->CuSO4 Ligand_Azide Azide-Modified Targeting Ligand Ligand_Azide->CuSO4 Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction Cu(II) -> Cu(I) TBTA TBTA (Ligand) Ascorbate->TBTA Final_Conjugate Targeted Nanoparticle TBTA->Final_Conjugate Catalyzes Cycloaddition

Application Note: Fluorescent Labeling of Proteins via Click Chemistry Using a Propargyl-PEG10 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling is an indispensable tool for studying protein localization, dynamics, trafficking, and interactions within complex biological systems.[1][2] A highly specific and efficient method for attaching fluorescent probes to proteins is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This bioorthogonal reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, functional groups that are absent in most biological systems, thus ensuring high specificity with minimal side reactions.[5][6][7]

This application note provides a detailed protocol for the fluorescent labeling of a target protein using a two-step strategy. First, an azide-containing unnatural amino acid is site-specifically incorporated into the protein of interest. Second, a fluorescent probe, functionalized with a terminal alkyne via a Propargyl-PEG10-amine linker, is covalently attached to the protein through the CuAAC reaction. The inclusion of the polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and minimizes steric hindrance of the conjugated dye, improving the properties of the final labeled protein.[8][9]

Principle and Workflow

The overall strategy involves three key stages:

  • Site-Specific Azide Incorporation: An azide functional group is introduced into the target protein. The most precise method is the genetic incorporation of an unnatural amino acid, such as p-Azidophenylalanine (AzF), at a specific site using an engineered tRNA/tRNA synthetase pair that recognizes a unique codon (e.g., the amber stop codon, UAG).[10][11]

  • Preparation of Alkyne-Functionalized Fluorophore: The this compound linker serves as a bridge. Its primary amine group is reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester activated dye) to create a stable amide bond, resulting in a fluorophore equipped with a terminal alkyne ready for click chemistry.

  • Copper-Catalyzed Click Reaction (CuAAC): The azide-modified protein is reacted with the alkyne-functionalized fluorophore in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270). A chelating ligand, such as THPTA, is used to stabilize the copper(I) ion, protect the protein from oxidative damage, and increase reaction efficiency.[3][12]

G cluster_0 Stage 1: Azide Incorporation cluster_1 Stage 2: Alkyne-Fluorophore Preparation cluster_2 Stage 3: Click Chemistry Labeling p1 Gene of Interest (GOI) with Amber Stop Codon (UAG) p2 Transfect Cells with GOI Plasmid, Orthogonal tRNA/Synthetase Pair p1->p2 p3 Culture Cells with Azide-Amino Acid (e.g., AzF) p2->p3 p4 Protein Expression & Purification p3->p4 p5 Azide-Modified Protein of Interest (POI-N3) p4->p5 c1 Combine POI-N3 and Alkyne-PEG-Fluorophore p5->c1 f1 This compound f3 Conjugation Reaction f1->f3 f2 NHS-Ester Activated Fluorescent Dye f2->f3 f4 Alkyne-PEG-Fluorophore f3->f4 f4->c1 c2 Add CuAAC Reagents (CuSO4, Reductant, Ligand) c1->c2 c3 Incubation c2->c3 c4 Purification of Labeled Protein (e.g., Size Exclusion Chromatography) c3->c4 c5 Fluorescently Labeled Protein c4->c5

Caption: Overall experimental workflow for fluorescent protein labeling.

Experimental Protocols

Protocol 1: Preparation of Alkyne-PEG-Fluorophore

This protocol describes the synthesis of an alkyne-functionalized fluorescent dye using this compound and an amine-reactive dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Dissolve a 1.2-fold molar excess of this compound in the reaction buffer.

  • Slowly add the dissolved dye solution to the this compound solution while stirring.

  • Add a 20-fold molar excess of TEA or DIPEA to the reaction mixture to maintain a basic pH.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

  • Upon completion, the product can be purified by reverse-phase HPLC.

  • Confirm the final product identity and purity via mass spectrometry. Store the lyophilized Alkyne-PEG-Fluorophore at -20°C, protected from light and moisture.

Protocol 2: CuAAC-Mediated Fluorescent Labeling of Azide-Modified Protein

This protocol details the "click" reaction between the azide-modified protein of interest (POI-N₃) and the Alkyne-PEG-Fluorophore.

Materials & Reagents:

  • Azide-modified protein (POI-N₃) in a non-amine, azide-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-PEG-Fluorophore (from Protocol 1)

  • CuAAC Stock Solutions:

    • Copper (II) Sulfate (CuSO₄): 50 mM in deionized water.

    • Reducing Agent (Sodium Ascorbate): 100 mM in deionized water (prepare fresh).

    • Ligand (THPTA): 50 mM in deionized water.

Procedure:

  • In a microcentrifuge tube, dilute the POI-N₃ to a final concentration of 1-10 mg/mL (typically 20-100 µM) in PBS buffer.

  • Add the Alkyne-PEG-Fluorophore from a stock solution (e.g., in DMSO) to the protein solution. A 5- to 10-fold molar excess of the alkyne probe over the protein is recommended. Mix gently.

  • Prepare the catalyst premix in a separate tube immediately before use. Add the reagents in the following order, vortexing briefly after each addition:

    • Deionized water

    • Copper (II) Sulfate solution (to a final concentration of 1 mM in the reaction)

    • Ligand solution (to a final concentration of 5 mM in the reaction)

    • Sodium Ascorbate solution (to a final concentration of 5 mM in the reaction) The solution should turn colorless or pale yellow upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) state.

  • Add the catalyst premix to the protein/alkyne mixture. The final reaction volume should be adjusted with the buffer.

  • Incubate the reaction for 1-2 hours at room temperature or 37°C. Protect the reaction from light.

  • Quench the reaction by adding 10 mM EDTA to chelate the copper.

  • Remove unreacted fluorophore and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analyze the labeling efficiency and protein integrity using SDS-PAGE with in-gel fluorescence scanning and Coomassie staining. The degree of labeling can be quantified using UV-Vis spectrophotometry.

G cluster_0 CuAAC Reaction Mechanism POI_N3 Protein-N3 (Azide) Product Labeled Protein (Stable Triazole Linkage) POI_N3->Product Alkyne_Fluor Alkyne-PEG-Fluorophore Alkyne_Fluor->Product Cu_I Cu(I) Catalyst Cu_I->Product

Caption: Simplified schematic of the CuAAC reaction.

Data and Troubleshooting

Quantitative data from the labeling reaction should be systematically recorded to ensure reproducibility.

Table 1: Recommended CuAAC Reaction Conditions

Parameter Recommended Range Notes
Protein Concentration 20 - 100 µM Higher concentrations can improve reaction kinetics.
Alkyne-Fluorophore Excess 5 - 20 molar equivalents Optimize to balance labeling efficiency and background.
Copper (CuSO₄) 0.5 - 2 mM Higher concentrations can risk protein precipitation.
Ligand (THPTA) 2.5 - 10 mM A 5:1 ligand-to-copper ratio is typical.
Reductant (Ascorbate) 2.5 - 10 mM Should be in excess of copper. Prepare fresh.
Reaction Temperature 25 - 37 °C Higher temperatures can speed up the reaction.
Reaction Time 1 - 4 hours Monitor progress by SDS-PAGE if necessary.

| pH | 7.0 - 8.0 | CuAAC is robust across a range of pH levels.[4] |

Table 2: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Labeling Efficiency Inactive catalyst Prepare sodium ascorbate solution fresh. Ensure proper mixing of catalyst premix.
Inaccessible azide/alkyne groups Consider incorporating the azide at a more surface-exposed site.
Interfering buffer components Avoid buffers containing primary amines (Tris, glycine) or strong chelators.[13]
Protein Precipitation High copper concentration Reduce the final CuSO₄ concentration. Ensure a sufficient excess of ligand (e.g., 5:1 ligand:copper).
Protein instability Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Signal Excess unreacted fluorophore Ensure thorough purification after the reaction using size-exclusion chromatography or dialysis.

| | Non-specific binding of dye | Add a non-ionic detergent like Tween-20 (0.05%) to the reaction and wash buffers. |

Applications of Labeled Proteins

Proteins fluorescently labeled using this robust and specific methodology are suitable for a wide range of downstream applications, providing critical insights in research and drug development.

  • Cellular Imaging: Visualize protein localization, trafficking, and dynamics in live or fixed cells using fluorescence microscopy.[2][14]

  • Flow Cytometry: Quantify protein expression levels on the cell surface or intracellularly.

  • Biochemical Assays: Develop sensitive detection methods for protein interactions, such as Fluorescence Resonance Energy Transfer (FRET) assays.[15]

  • Activity-Based Protein Profiling (ABPP): Attach fluorescent reporters to activity-based probes to visualize and identify active enzymes within complex proteomes.[16]

  • Drug Development: Track the distribution and cellular uptake of therapeutic proteins or antibodies.[17]

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG10-amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG10-amine.

Troubleshooting Guide: Low Reaction Yield

Low or no yield in your this compound click chemistry reaction can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: No or very little product formation.

Potential Cause 1: Inactive Copper Catalyst

The active catalytic species in CuAAC is Cu(I). The commonly used copper(II) sulfate (B86663) (CuSO₄) must be reduced to Cu(I) in situ. This active form is susceptible to oxidation by dissolved oxygen, rendering it inactive.

Recommended Solutions:

  • Use a Fresh Reducing Agent: Always prepare a fresh solution of the reducing agent, typically sodium ascorbate (B8700270). An old or oxidized solution will not efficiently reduce Cu(II) to Cu(I).[1][2][3]

  • Degas Solvents: Remove dissolved oxygen from all reaction solvents and solutions by sparging with an inert gas like argon or nitrogen for 15-20 minutes before use.[1][4]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glovebox under a nitrogen or argon atmosphere to prevent oxygen contamination.[4]

  • Use a Stabilizing Ligand: A nitrogen-based ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, protecting it from oxidation and increasing its solubility.[5][6] THPTA is particularly suitable for aqueous reactions due to its water solubility.

Potential Cause 2: Impure or Degraded Reagents

The purity of this compound, the azide-containing molecule, and other reagents is critical for a successful reaction.

Recommended Solutions:

  • Verify Reagent Purity: Confirm the purity of your this compound and azide (B81097) partner using methods like NMR or mass spectrometry before the reaction.

  • Proper Storage: Store this compound at -20°C, protected from moisture and light to prevent degradation.[7][8]

Potential Cause 3: Suboptimal Reaction Conditions

The solvent, temperature, and pH can significantly influence the reaction rate and yield.

Recommended Solutions:

  • Solvent Choice: The CuAAC reaction is effective in a variety of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[4] For biomolecules, aqueous buffers are common, and the addition of a co-solvent like DMSO or DMF can aid in the solubility of less polar reactants.[4][9]

  • Temperature: Most click reactions proceed efficiently at room temperature. However, for sterically hindered substrates or if catalyst sequestration is an issue, gently heating the reaction (e.g., to 40-60°C) can improve the yield.[2][10]

  • pH: The reaction is generally robust in a pH range of 4 to 12.[11] For bioconjugation, a pH between 6.5 and 8.0 is often optimal.[3] Avoid Tris buffer as it can act as an inhibitory ligand for copper.[3]

Problem: Reaction starts but does not go to completion.

Potential Cause 1: Incorrect Stoichiometry

The molar ratio of the reactants and catalyst components is crucial for driving the reaction to completion.

Recommended Solutions:

  • Reactant Ratio: While a 1:1 molar ratio of alkyne to azide is theoretical, using a slight excess (1.1 to 2-fold) of one of the reactants (usually the less valuable or more soluble one) can push the equilibrium towards the product.[6]

  • Catalyst and Ligand Concentration: The optimal concentration of the copper catalyst and stabilizing ligand should be empirically determined but typically falls within the ranges provided in the table below.

Potential Cause 2: Steric Hindrance

The PEG chain of this compound or bulky groups on the azide partner can physically block the reactive sites, slowing down the reaction.[12][13]

Recommended Solutions:

  • Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours).

  • Increase Temperature: As mentioned previously, moderate heating can help overcome steric barriers.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?

A1: The order of reagent addition can significantly impact the reaction's success. A recommended order is:

  • Dissolve the this compound and the azide-containing molecule in the chosen solvent.

  • In a separate tube, prepare a premixed solution of the copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[4]

  • Add the copper-ligand solution to the mixture of the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate). Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has coordinated.[2][3][4]

Q2: Can the amine group in this compound interfere with the reaction?

A2: The primary amine in this compound can potentially coordinate with the copper catalyst. While tripodal amine ligands like THPTA are designed for strong chelation, the substrate's amine group could still have a minor inhibitory effect.[14] Using a stabilizing ligand is highly recommended to ensure the catalyst remains available for the cycloaddition.

Q3: I see a precipitate forming during my reaction. What could it be?

A3: A precipitate could be your product if it is insoluble in the reaction solvent.[5] However, it could also be due to the formation of insoluble copper species if the catalyst is not properly stabilized, or aggregation of protein substrates.[4][13] It is advisable to analyze both the supernatant and the precipitate by a suitable method like LC-MS to determine their composition.

Q4: How can I monitor the progress of my click reaction?

A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). These methods can help you determine the consumption of starting materials and the formation of the desired product over time.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reactions
ReagentTypical Concentration RangeNotes
Alkyne/Azide Substrate 10 µM - 10 mMDependent on the specific application and solubility.
Copper(II) Sulfate 50 µM - 1 mMHigher concentrations may be needed for challenging substrates.[2]
Sodium Ascorbate 5-10 fold excess over Cu(II)Should be prepared fresh.[5]
Stabilizing Ligand (e.g., THPTA) 1-5 fold excess over Cu(II)A 5:1 ligand-to-copper ratio is often recommended.[6][9]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general starting point for the click reaction. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule in the chosen solvent.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

  • Reaction Setup:

    • In a reaction vial, add the this compound and the azide-containing molecule to the desired final concentrations. Use a slight excess of one of the reactants if necessary.

    • Add the appropriate volume of solvent to reach the final reaction volume.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM final concentration).[9]

    • Add the copper/ligand mixture to the reaction vial.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction vial to a final concentration of 2.5-5 mM.

    • Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from 1 to 24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once the reaction is complete, the product can be purified by an appropriate method such as chromatography (e.g., size-exclusion or reverse-phase HPLC). If residual copper is a concern, a chelating agent like EDTA can be added before purification.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Click Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Stable? check_catalyst->check_reagents Yes solution_catalyst Degas Solvents Use Fresh Ascorbate Add Ligand (THPTA) check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Verify Purity (NMR, MS) Store Reagents Properly check_reagents->solution_reagents No check_stoichiometry Is Stoichiometry Correct? check_conditions->check_stoichiometry Yes solution_conditions Optimize Solvent Adjust Temperature/pH check_conditions->solution_conditions No solution_stoichiometry Use Slight Excess of One Reagent Optimize Catalyst Loading check_stoichiometry->solution_stoichiometry No success High Yield Achieved check_stoichiometry->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success solution_stoichiometry->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Copper_Acetylide Copper(I) Acetylide CuI->Copper_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Alkyne->Copper_Acetylide Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Copper_Triazolide Copper(I) Triazolide Metallacycle->Copper_Triazolide Rearrangement Copper_Triazolide->CuI Regeneration Product Triazole Product Copper_Triazolide->Product + H+ CuII Cu(II)SO4 CuI_gen Cu(I) CuII->CuI_gen Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI_gen CuI_gen->CuI Enters Cycle

Caption: Simplified mechanism of the CuAAC reaction.

Experimental_Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) setup 2. Combine Alkyne and Azide in Degassed Solvent prep->setup catalyst 3. Pre-mix CuSO4 and Ligand, then Add to Reaction setup->catalyst initiate 4. Initiate with Fresh Sodium Ascorbate Solution catalyst->initiate react 5. React at Room Temperature (1-24 hours) initiate->react monitor 6. Monitor Progress (LC-MS, TLC) react->monitor purify 7. Purify Product (Chromatography) monitor->purify

Caption: General experimental workflow for a CuAAC reaction.

References

Propargyl-PEG10-amine aggregation issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation issues encountered when using Propargyl-PEG10-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a propargyl group at one end, an amine group at the other, and a 10-unit polyethylene (B3416737) glycol (PEG) chain in between. The hydrophilic PEG spacer is designed to increase the solubility of the molecule and the resulting conjugate in aqueous media.[1]

  • Amine Group: This group is reactive towards activated esters (like NHS esters), carboxylic acids, and carbonyls (aldehydes, ketones), allowing for covalent attachment to proteins and other biomolecules.[2]

  • Propargyl Group: This terminal alkyne group is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with azide-containing molecules, forming a stable triazole linkage.[1]

Its primary use is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or for linking different biomolecules together.[1]

Q2: Why is my solution containing this compound or its conjugate cloudy?

Cloudiness, turbidity, or the presence of visible precipitates are common signs of aggregation.[3] This can be caused by several factors:

  • Poor Reagent Solubility: The this compound itself may have limited solubility when added directly to an aqueous buffer as a solid.[4]

  • High Local Concentration: Adding the reagent too quickly can create localized high concentrations, leading to precipitation before it can react with the target molecule.[4]

  • Biomolecule Instability: The reaction conditions (e.g., pH, salt concentration) may not be optimal for the stability of your specific protein or biomolecule, causing it to aggregate.[5]

  • Conjugate-Driven Aggregation: The final PEGylated product may aggregate due to changes in the biomolecule's surface properties, such as increased hydrophobicity or altered surface charge.[5]

Q3: Can the PEG chain itself contribute to aggregation?

While PEG is generally used to increase solubility and stability, under certain conditions, it can promote aggregation.[6] At high concentrations, PEG molecules can act as "molecular crowders." They occupy a significant volume in the solution, which can effectively force biomolecules closer together, increasing intermolecular interactions and leading to aggregation.[7] This phenomenon, known as depletion aggregation, is more common with high molecular weight PEGs and at high concentrations of both the PEG reagent and the biomolecule.

Q4: How can I detect and quantify aggregation?

Aggregation can be assessed both qualitatively and quantitatively using several methods.[3]

  • Visual Inspection: The simplest method is to check for turbidity or visible precipitates.[3][4]

  • UV-Vis Spectroscopy: An increase in absorbance or light scattering at wavelengths like 340-600 nm can indicate the presence of aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle diameter and polydispersity index (PDI) is a clear indicator of aggregation.[3][5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will appear as new, high-molecular-weight (HMW) peaks that elute earlier than the desired monomeric conjugate.[3][5]

Troubleshooting Guide

Problem 1: The this compound reagent precipitates immediately upon addition to my aqueous buffer.

  • Cause: The reagent has limited solubility when added directly as a solid to aqueous solutions.[4]

  • Solution: First, prepare a concentrated stock solution of the this compound in an organic, water-miscible co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4] Add this stock solution to your reaction buffer slowly and with gentle stirring to avoid localized high concentrations.[4]

Problem 2: The reaction mixture becomes turbid during the conjugation process.

  • Cause: This suggests that the reaction conditions are destabilizing your biomolecule or that the forming conjugate is insoluble under these conditions. Several factors could be at play.

  • Solution: A systematic optimization of reaction parameters is required. The goal is to find a balance that allows the conjugation reaction to proceed efficiently while maintaining the stability of the biomolecule.

Data Presentation

Table 1: Recommended Starting Conditions and Optimization Strategies for Conjugation Reactions

ParameterRecommended Starting RangeTroubleshooting Action if Aggregation OccursRationale
Protein Concentration 1-5 mg/mLDecrease the concentration.High concentrations increase the probability of intermolecular interactions that lead to aggregation.[5][9]
Molar Ratio (PEG:Biomolecule) 5:1 to 20:1Start with a lower ratio (e.g., 3:1) and perform a titration.A high molar excess of the PEG reagent can lead to over-labeling, which alters the protein's surface charge and can increase hydrophobicity, causing aggregation.[4][5]
Buffer pH 7.2 - 8.0 (for NHS ester reactions)Adjust pH to be at least 1 unit away from the protein's pI. Test a range of pH values (e.g., 6.5, 7.4, 8.5).Proteins are least soluble at their isoelectric point (pI).[9] While NHS ester reactions are more efficient at slightly alkaline pH, protein stability is paramount.[4]
Ionic Strength (Salt) 50 - 150 mM (e.g., NaCl)Screen different salt concentrations (e.g., 50 mM, 150 mM, 250 mM).Salt concentration affects electrostatic interactions. The optimal ionic strength is protein-dependent.[10]
Temperature 4°C to Room Temperature (25°C)Perform the reaction at a lower temperature (e.g., 4°C).Lower temperatures can slow the kinetics of protein unfolding and aggregation.[4]

Table 2: Common Buffer Additives to Enhance Solubility and Stability

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5% - 20% (v/v)Acts as a cryoprotectant and kosmotrope, stabilizing the native protein structure.[9]
L-Arginine / L-Glutamate 50 - 500 mMThese amino acids can suppress aggregation by binding to hydrophobic patches and screening charges.[10]
Non-denaturing Detergents 0.01% - 0.1% (e.g., Tween-20, CHAPS)Solubilize aggregates that form via hydrophobic interactions without denaturing the protein.[10]
Reducing Agents 1-5 mM (e.g., TCEP, DTT)Prevents the formation of non-native intermolecular disulfide bonds, which can cause aggregation.[5]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Using this compound

  • Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Ensure the DMSO is high quality to prevent introducing water, which can hydrolyze reactive species like NHS esters.

  • Biomolecule Preparation: Dialyze or buffer-exchange your biomolecule (e.g., protein) into an appropriate reaction buffer (see Table 1). Ensure the buffer is free of primary amines (like Tris) if you are performing an NHS ester reaction. Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[4]

  • Reaction Initiation: While gently vortexing or stirring the biomolecule solution, add the calculated volume of the this compound stock solution dropwise. This slow addition is crucial to prevent localized precipitation.[4]

  • Incubation: Incubate the reaction under the desired conditions (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Quenching & Purification: Quench any unreacted reagent (e.g., by adding a small amount of Tris or glycine (B1666218) if using an NHS ester). Purify the conjugate using an appropriate method like size exclusion chromatography (SEC) or dialysis to remove excess reagent and byproducts.

Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare your sample (e.g., the final purified conjugate) in a suitable, dust-free buffer. The concentration should be within the instrument's optimal range (typically 0.1-1.0 mg/mL). Filter the buffer using a 0.22 µm filter before use.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample temperature to equilibrate.

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will generate a size distribution report.

    • Monomeric Sample: A single, narrow peak with a low polydispersity index (PDI < 0.2) is expected.

    • Aggregated Sample: The presence of larger species will be indicated by a second peak at a much larger hydrodynamic radius and/or an increase in the average particle size and PDI.[3]

Visualizations

Troubleshooting_Workflow cluster_start Start: Aggregation Observed cluster_reagent Reagent Check cluster_reaction Reaction Optimization cluster_additives Formulation & Additives cluster_end Outcome start Aggregation Detected (Turbidity, SEC, DLS) reagent_sol Is reagent precipitating on initial addition? start->reagent_sol dissolve Dissolve reagent in DMSO/DMF first reagent_sol->dissolve Yes opt_params Systematically Optimize Reaction Parameters reagent_sol->opt_params No dissolve->opt_params param1 1. Lower Molar Ratio opt_params->param1 param2 2. Lower Protein Conc. param1->param2 param3 3. Adjust Buffer pH / Salt param2->param3 param4 4. Lower Temperature param3->param4 additives Aggregation persists? param4->additives use_additives Incorporate Stabilizing Additives (Glycerol, Arginine, etc.) additives->use_additives Yes end_node Soluble Conjugate additives->end_node No use_additives->end_node

Caption: A decision tree for troubleshooting aggregation issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation & Screening cluster_analysis Analysis & Purification cluster_final Final Product prep_peg Prepare PEG Stock (in DMSO) reaction Combine Reagents & Incubate prep_peg->reaction prep_prot Prepare Protein (in Reaction Buffer) prep_prot->reaction screen Screen Variables: - Molar Ratio - Concentration - pH & Salt reaction->screen Iterate analysis Assess Aggregation (DLS / SEC) screen->analysis purify Purify Conjugate (SEC / Dialysis) analysis->purify final_prod Stable, Soluble Conjugate purify->final_prod

Caption: Experimental workflow for optimizing a conjugation reaction.

References

Technical Support Center: Optimizing Propargyl-PEG10-amine and Azide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between Propargyl-PEG10-amine and azide-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, answer frequently asked questions, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the coupling reaction between this compound and an azide (B81097)?

The reaction between this compound, which contains a terminal alkyne group, and an azide-functionalized molecule is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage, covalently connecting the PEG linker to the molecule of interest.[4][5] The reaction is highly efficient and specific, proceeding under mild conditions, which makes it ideal for bioconjugation and drug development applications.[3][6]

Q2: Why is a copper catalyst necessary for this reaction?

While the cycloaddition between an alkyne and an azide can occur thermally, the copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3] This level of control and efficiency is crucial for achieving high yields of the desired conjugate under biocompatible conditions.[2]

Q3: What are the key reagents required for a successful CuAAC reaction?

A typical CuAAC reaction involves the following components:

  • This compound (Alkyne): The PEGylated substrate containing the terminal alkyne.

  • Azide-functionalized molecule: The molecule to be conjugated.

  • Copper(I) source: Typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).[7][8]

  • Reducing agent: Such as sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) catalytic species.[2][3][9]

  • Ligand (optional but recommended): A copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[7][8][10]

  • Solvent: A suitable solvent system that dissolves all reactants. This can range from aqueous buffers to organic solvents or mixtures thereof.[6]

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored using various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product. For larger biomolecules, techniques like SDS-PAGE, mass spectrometry (e.g., MALDI-TOF), or HPLC are effective for monitoring the conjugation.[11][12] In some cases, if one of the reactants is fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy can be a sensitive method to follow the reaction.[2][9][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound with an azide-containing molecule.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) by dissolved oxygen.[14]• Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.[14] • Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).[14] • Consider using a copper-chelating ligand such as TBTA or THPTA to protect the Cu(I) catalyst.[10]
Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst.• Verify the purity of your starting materials using techniques like NMR or mass spectrometry before initiating the reaction.[14]
Incorrect Stoichiometry: Suboptimal ratios of reactants, catalyst, ligand, or reducing agent can lead to incomplete conversion.• Start with a slight excess (e.g., 1.1 to 2 equivalents) of the alkyne or azide, depending on which is more precious.[7][14] • Optimize the catalyst loading; typically 1-5 mol% of a copper(II) salt is sufficient.[14] • Use a 3- to 10-fold excess of the reducing agent relative to the copper catalyst.[3] • If using a ligand, a ligand-to-copper ratio of 5:1 is a good starting point.[7]
Poor Solubility of Reagents: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete.• Choose a solvent system in which all components are soluble. This may require co-solvents like DMSO, DMF, or t-butanol in aqueous buffers.[7]
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that leads to the dimerization of the alkyne starting material.• Ensure thorough deoxygenation of the reaction mixture, as this side reaction is often oxygen-dependent. • The use of a stabilizing ligand can help suppress this side reaction.
Degradation of Biomolecules: For reactions involving sensitive biomolecules like proteins, the copper catalyst and reducing agent can sometimes cause oxidative damage.[2][9]• Use a biocompatible, water-soluble ligand like THPTA to protect the biomolecule. • Minimize reaction time by optimizing conditions for rapid conversion. • Ensure the pH of the reaction buffer is appropriate for the stability of the biomolecule (typically pH 7-8).
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst can be difficult to remove completely and may interfere with downstream applications.• After the reaction is complete, add a copper-chelating agent like EDTA to sequester the copper ions before purification.[14] • For biomolecules, size exclusion chromatography or dialysis can be effective for removing the catalyst and other small molecules.
Unreacted Starting Materials: Excess starting materials co-elute with the desired product.• Optimize the stoichiometry to minimize the excess of any one reactant. • Employ orthogonal purification methods. For example, if your product has a charge that is different from the starting materials, ion-exchange chromatography could be effective.

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol provides a starting point for the coupling of this compound with a small molecule azide.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).[7]

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[7]

    • If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).[13]

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule.

    • Add 1.1 equivalents of the this compound solution.

    • Add the chosen solvent to achieve the desired reaction concentration.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • If using a ligand, add the ligand solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ solution (e.g., to a final concentration of 100-250 µM).[7]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).[7]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the limiting starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

    • Dilute the reaction mixture with a suitable solvent and perform an aqueous work-up if applicable.

    • Purify the product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).

Quantitative Data Summary

The following table summarizes typical reaction conditions that have been reported for CuAAC reactions, which can be adapted for this compound coupling.

Parameter Typical Range Reference
Alkyne:Azide Molar Ratio 1:1 to 2:1[7][10]
Copper(II) Catalyst (mol%) 1 - 5%[14]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% or in excess[3][14]
Ligand:Copper Molar Ratio 1:1 to 5:1[7]
Temperature Room Temperature to 45°C[8][13]
Reaction Time 1 - 24 hours[8][11][12]

Visualizing the Workflow

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Monitoring cluster_purification 4. Work-up & Purification Reagents Prepare Stock Solutions: - this compound - Azide Molecule - CuSO4 - Sodium Ascorbate - Ligand (optional) Setup Combine Reactants: - Azide - this compound - Solvent Reagents->Setup Degas Degas Solution (Ar or N2) Setup->Degas Additives Add Ligand and CuSO4 Degas->Additives Initiate Initiate with Sodium Ascorbate Additives->Initiate React Stir at RT Initiate->React Monitor Monitor Progress (TLC, HPLC, MS) React->Monitor Quench Quench with EDTA Monitor->Quench Workup Aqueous Work-up Quench->Workup Purify Purify Product (Chromatography) Workup->Purify Troubleshooting_Logic Start Low or No Yield? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Yes Side_Products Side Products Observed? Start->Side_Products No Check_Purity Are Reagents Pure? Check_Catalyst->Check_Purity Yes Degas_Solvents Action: Degas Solvents & Use Fresh Reducing Agent Check_Catalyst->Degas_Solvents No Check_Stoichiometry Is Stoichiometry Correct? Check_Purity->Check_Stoichiometry Yes Purify_Reagents Action: Purify Starting Materials Check_Purity->Purify_Reagents No Optimize_Ratios Action: Optimize Reactant & Catalyst Ratios Check_Stoichiometry->Optimize_Ratios No Success Reaction Optimized Check_Stoichiometry->Success Yes Degas_Solvents->Success Purify_Reagents->Success Optimize_Ratios->Success Side_Products->Success No Check_Oxygen Is Reaction Deoxygenated? Side_Products->Check_Oxygen Yes Check_Oxygen->Degas_Solvents No Add_Ligand Action: Add Stabilizing Ligand (e.g., THPTA) Check_Oxygen->Add_Ligand Yes Add_Ligand->Success

References

Side reactions of Propargyl-PEG10-amine amine group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding side reactions involving the primary amine group of Propargyl-PEG10-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common intended reactions for the amine group of this compound?

The primary amine (-NH2) of this compound is a versatile nucleophile used for conjugation to various electrophilic functional groups. The most common reactions include:

  • Acylation with Activated Esters (e.g., NHS Esters): This is a widely used method to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9).[1][2] The reaction is efficient and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]

  • Amidation with Carboxylic Acids: In the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine group reacts with carboxylic acids to form amide bonds.[3][4] This is often performed in the presence of NHS to increase efficiency and form a more stable intermediate.[3]

  • Reductive Amination with Aldehydes and Ketones: The amine reacts with carbonyls to form an intermediate imine (Schiff base), which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[4][5][6]

  • Reaction with Isocyanates and Isothiocyanates: These reactions yield stable urea (B33335) and thiourea (B124793) linkages, respectively.[4][7]

Q2: My NHS ester coupling reaction has a low yield. What are the potential side reactions?

Low yield in NHS ester coupling is often due to a competing side reaction: the hydrolysis of the NHS ester. The NHS ester is susceptible to hydrolysis in aqueous buffers, which regenerates the original carboxylic acid and makes it unreactive towards the amine.[8][9] The rate of hydrolysis increases significantly with pH.[9] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[9]

Q3: I am reacting this compound with a protein that has both lysines and cysteines. Can the amine group participate in side reactions intended for thiols?

While less nucleophilic than a deprotonated thiol, a primary amine can undergo side reactions. One common reaction intended for thiols is Michael addition to a maleimide (B117702).[6] Under certain conditions (typically higher pH), primary amines can also react with maleimides, leading to a mixture of products. It is crucial to control the reaction pH; maleimide-thiol conjugation is most efficient and specific at pH 6.5-7.5, whereas amine reactivity increases at higher pH values.[2]

Q4: Can the buffer I use cause side reactions?

Absolutely. Buffers containing primary amines (e.g., Tris) are incompatible with NHS ester reactions as the buffer will compete with your this compound, leading to low or no yield of the desired product.[8] Similarly, buffers containing carboxylates (e.g., acetate, citrate) should be avoided when using carbodiimide (EDC) chemistry to activate a carboxyl group on your target molecule, as the buffer itself will be activated. Use non-reactive buffers such as HEPES, PBS, or borate (B1201080) for these reactions.[7][8]

Troubleshooting Guide

This guide addresses specific issues encountered during conjugation experiments with this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Conjugate Hydrolysis of Activated Reagent: NHS esters or other activated groups are hydrolyzing faster than they react with the amine.[8][9]• Perform the reaction at a lower temperature (e.g., 4°C).• Optimize the pH. For NHS esters, a pH of 7.2-8.0 is a good compromise between amine reactivity and ester stability.[1]• Use the activated reagent immediately after preparation or dissolving.
Protonated Amine Group: The reaction pH is too low, causing the amine to be in its protonated, non-nucleophilic form (-NH3+).[7][9]• Increase the reaction pH. Primary amines are typically reactive at pH > 7. A pH of 8.0-8.5 is often optimal for acylation reactions.
Competing Nucleophiles: The reaction buffer (e.g., Tris) or other molecules in the solution contain primary amines.[8]• Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or Borate buffer prior to the reaction.
Multiple Products or Unexpected Molecular Weight Reaction with Other Nucleophiles: The activated reagent (e.g., NHS ester) is cross-reacting with other nucleophilic groups on the target molecule, such as the hydroxyls of serine, threonine, or tyrosine.[10]• This side reaction is more prevalent at higher pH. Try lowering the reaction pH to the 7.5-8.0 range.• Increase the molar excess of this compound to favor the reaction with the more nucleophilic primary amines.
Michael Addition: The amine has undergone a Michael addition to an α,β-unsaturated carbonyl (e.g., maleimide, acrylate) present on the target molecule.[4]• If the target molecule also has a thiol, perform the conjugation in a stepwise manner. React the thiol with the maleimide first at pH 6.5-7.5, then purify and perform the amine conjugation at a higher pH.
Double Reaction/Cross-linking: A bifunctional reagent is reacting with two molecules of this compound.• Adjust the stoichiometry. Use a molar excess of the bifunctional reagent relative to the amine to favor a single addition.
Difficulty Purifying Final Product Unreacted Starting Materials: The reaction did not go to completion.• Allow the reaction to proceed for a longer time.• Optimize stoichiometry and reaction conditions (pH, temperature) based on the recommendations above.• Use a quenching reagent (e.g., Tris or glycine) to react with any excess activated reagent before purification.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Coupling

This protocol describes a general method for conjugating this compound to a protein via an NHS ester.

  • Reagent Preparation:

    • Dissolve the protein containing the NHS ester in a non-amine, non-carboxylate buffer (e.g., PBS, pH 7.4).

    • Immediately before use, dissolve this compound in the same buffer. A 10-fold molar excess of the PEG-amine over the protein is a common starting point.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add a small amount of a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to react with any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.

  • Analysis:

    • Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and/or Mass Spectrometry.

Protocol 2: Analysis of Side Reactions by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the desired product from starting materials and potential side products.

  • Sample Preparation: Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes). Quench the reaction immediately by adding an equal volume of 1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Column: C18 column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Compare the chromatograms over time. The peak corresponding to the starting material should decrease, while the peak for the desired product increases. The appearance of new, unexpected peaks may indicate the formation of side products.

Visual Guides

G cluster_main Intended Reaction Pathway cluster_side Common Side Reaction PEG_Amine Propargyl-PEG10-NH2 Amide_Product Desired Amide Conjugate PEG_Amine->Amide_Product pH 7.2-8.5 NHS_Ester Molecule-NHS Ester NHS_Ester->Amide_Product Hydrolyzed_Ester Inactive Carboxylate H2O H2O (Aqueous Buffer) H2O->Hydrolyzed_Ester NHS_Ester_Side Molecule-NHS Ester NHS_Ester_Side->Hydrolyzed_Ester Higher pH increases rate

Diagram 1: Intended amide formation vs. competing NHS ester hydrolysis.

G start Low or No Product Yield check_ph Is pH in optimal range? (e.g., 7.2-8.5 for NHS) start->check_ph check_buffer Is buffer non-reactive? (e.g., PBS, HEPES) check_ph->check_buffer Yes adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_reagent Is activated reagent fresh? check_buffer->check_reagent Yes change_buffer Buffer exchange to non-reactive buffer check_buffer->change_buffer No use_fresh Use freshly prepared activated reagent check_reagent->use_fresh No success Reaction Optimized check_reagent->success Yes adjust_ph->success change_buffer->success use_fresh->success

Diagram 2: Troubleshooting workflow for low-yield conjugation reactions.

G cluster_pH Effect of pH on Amine Group Protonated R-NH3+ (Non-nucleophilic) Deprotonated R-NH2 (Nucleophilic / Reactive) Protonated->Deprotonated  Increasing pH (add base) Decreasing pH (add acid)   

Diagram 3: Relationship between pH and the reactivity of the primary amine.

References

Technical Support Center: Purification of Propargyl-PEG10-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Propargyl-PEG10-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound conjugations?

A1: The most common impurities include unreacted this compound, excess unreacted small molecule or biomolecule, byproducts from the coupling reaction (e.g., from activating agents like EDC/NHS), and potential side products such as hydrolysis of activated esters. Aggregates of the conjugate or starting materials may also be present.

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The choice of purification technique largely depends on the properties of the molecule conjugated to the this compound linker. The most common and effective methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying small molecule-PEG conjugates and peptides due to its high resolving power based on hydrophobicity.

  • Size Exclusion Chromatography (SEC): Best suited for separating the typically larger PEGylated conjugate from smaller unreacted starting materials and byproducts. It is also effective in removing aggregates.

  • Ion Exchange Chromatography (IEX): Useful if the target conjugate has a net charge that is different from the impurities. The PEG chain can shield the charges on the surface of a protein, altering its interaction with the IEX resin and allowing for separation.

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, suitable for sensitive biomolecules.

Q3: How can I effectively monitor the purity of my conjugate during and after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Analytical RP-HPLC or SEC-HPLC: To quickly assess the purity of fractions and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final product.

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, to visualize the increase in molecular weight after PEGylation.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor separation between the conjugate and unreacted starting materials.

Potential Cause Suggested Solution
Suboptimal Gradient Use a shallower gradient to improve the resolution between closely eluting peaks.
Inappropriate Column Chemistry For PEGylated compounds, C4 or C8 columns can sometimes provide better separation than the more common C18 columns.
Incorrect Mobile Phase Additive The use of 0.1% trifluoroacetic acid (TFA) is common, but formic acid (FA) can also be used and may alter selectivity.
Column Overload Reduce the amount of sample loaded onto the column.

Problem: Low recovery of the conjugate from the column.

Potential Cause Suggested Solution
Irreversible Binding The conjugate may be too hydrophobic and binding irreversibly to the stationary phase. Try a column with a less hydrophobic stationary phase (e.g., C4 or C8) or increase the percentage of organic solvent in the elution buffer.
Precipitation on the Column Ensure the sample is fully dissolved in the initial mobile phase before injection. Lowering the sample concentration may also help.
Conjugate Instability If the conjugate is sensitive to the acidic conditions of the mobile phase (e.g., TFA), consider using a different additive or a different purification technique.
Size Exclusion Chromatography (SEC)

Problem: Co-elution of the conjugate and unreacted PEGylated linker.

Potential Cause Suggested Solution
Insufficient Resolution Use a longer column or a column with a smaller particle size for higher resolution. Connecting two columns in series can also improve separation.
Inappropriate Pore Size Select a column with a pore size that provides optimal separation in the molecular weight range of your conjugate and impurities.
Sample Aggregation Modify the mobile phase by adding a low concentration of a non-ionic detergent or by adjusting the pH or salt concentration to minimize non-specific interactions.

Problem: The conjugate elutes earlier than expected.

Potential Cause Suggested Solution
Increased Hydrodynamic Radius This is a known characteristic of PEGylated molecules. The PEG chain increases the effective size of the molecule in solution, leading to earlier elution than what would be predicted by its molecular weight alone. Ensure the column is calibrated with appropriate PEG standards for accurate molecular weight estimation.
Column Channeling If you observe a sudden change in elution behavior, the column packing may be compromised. Repack or replace the column.

Experimental Protocols

Protocol 1: Purification of a Small Molecule-Propargyl-PEG10-amine Conjugate by RP-HPLC

This protocol provides a general guideline. Optimization for your specific conjugate will be necessary.

Materials:

  • Crude conjugate reaction mixture

  • RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm, 100 Å, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.

  • Injection and Elution: Inject the filtered sample onto the column. Elute with a linear gradient of 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate is expected to be more hydrophobic and thus have a longer retention time than the unreacted this compound.

  • Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to determine purity. Pool the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the pooled fractions, typically by lyophilization.

Protocol 2: Purification of a Peptide-Propargyl-PEG10-amine Conjugate by SEC

This protocol is suitable for removing unreacted this compound and other small molecule impurities from a larger peptide conjugate.

Materials:

  • Crude conjugate reaction mixture

  • SEC system (HPLC or FPLC)

  • SEC column with an appropriate molecular weight range (e.g., Superdex 75 or similar)

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution. Elute with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated peptide conjugate will elute before the smaller, unreacted this compound.

  • Analysis and Pooling: Analyze the fractions by SDS-PAGE (if applicable) and/or analytical SEC-HPLC to identify the fractions containing the pure conjugate. Pool the pure fractions.

Quantitative Data Summary

Table 1: Representative RP-HPLC Purification Data for a Small Molecule-Propargyl-PEG10-amine Conjugate

Compound Retention Time (min) Purity before Purification (%) Purity after Purification (%)
Unreacted Small Molecule8.235<1
Unreacted this compound12.540<1
Desired Conjugate 18.7 25 >98

Table 2: Representative SEC Purification Data for a Peptide-Propargyl-PEG10-amine Conjugate

Compound Elution Volume (mL) Apparent Molecular Weight (kDa) Purity before Purification (%) Purity after Purification (%)
Desired Conjugate 8.52560>99
Unreacted Peptide10.22030<1
Unreacted this compound15.1<110Not Detected

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start This compound + Target Molecule reaction Coupling Reaction start->reaction crude Crude Reaction Mixture reaction->crude purification Chromatography (RP-HPLC or SEC) crude->purification fractions Collect Fractions purification->fractions analysis Purity Analysis (LC-MS, HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling final_product Purified Conjugate pooling->final_product

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_separation Issue: Poor Separation cluster_recovery Issue: Low Recovery start Poor Purification Outcome q_separation Are peaks co-eluting? start->q_separation q_recovery Is the product lost? start->q_recovery a_shallow_gradient Use a shallower gradient q_separation->a_shallow_gradient Yes a_change_column Change column chemistry (e.g., C8 instead of C18) q_separation->a_change_column Yes a_reduce_load Reduce sample load q_separation->a_reduce_load Yes a_less_hydrophobic Use a less hydrophobic column q_recovery->a_less_hydrophobic Yes a_check_solubility Check sample solubility q_recovery->a_check_solubility Yes a_change_method Consider a different purification method (e.g., SEC) q_recovery->a_change_method Yes

Caption: Troubleshooting logic for common purification issues.

How to improve solubility of Propargyl-PEG10-amine labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when labeling proteins with Propargyl-PEG10-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating after labeling with this compound?

Protein precipitation post-labeling is a common issue that can stem from several factors. The covalent modification of surface amino groups (primarily lysines and the N-terminus) by this compound alters the protein's overall surface charge. This can shift the protein's isoelectric point (pI), and if the buffer pH is close to the new pI, the protein's solubility will decrease significantly, leading to aggregation.[1][2] Additionally, the labeling process might induce minor conformational changes that expose previously buried hydrophobic patches, promoting protein-protein aggregation.[3][4] Over-labeling, where an excessive number of PEG linkers are attached, can also drastically change the protein's physicochemical properties and cause it to fall out of solution.[1]

Q2: How can I optimize the labeling reaction to prevent insolubility?

The key is to control the extent of labeling. Running a series of small-scale pilot reactions with varying molar ratios of the this compound linker to your protein is highly recommended. By testing different ratios (e.g., 1:1, 3:1, 5:1, 10:1 linker:protein), you can identify the optimal balance that achieves sufficient labeling for your downstream application without causing precipitation. The reaction pH is another critical parameter; modifying the pH can influence the reactivity of different amine groups.[5] For instance, performing the reaction at a lower pH (e.g., pH 7.0-7.5) can sometimes favor modification of the N-terminal α-amino group over the ε-amino groups of lysines, potentially leading to a more homogenous and soluble product.[6]

Q3: What role does the buffer play, and how can I formulate a better one?

The buffer is critical for maintaining protein stability and solubility.[2] When encountering solubility issues, a systematic buffer screen is a powerful troubleshooting step.

  • pH: A protein is least soluble at its isoelectric point (pI).[7] Ensure your buffer's pH is at least 1-1.5 units above or below the pI of your labeled protein. Since labeling neutralizes positive charges on amine groups, the pI of the labeled protein will likely be lower than the unlabeled one.

  • Ionic Strength: Salt concentration affects electrostatic interactions.[2][7] Adding a salt like NaCl (typically 50-250 mM) can help shield surface charges and prevent aggregation. However, excessively high salt concentrations can also cause "salting out." The optimal concentration must be determined empirically.

  • Buffer Species: Use buffers that do not contain primary amines, such as Tris, if you are using an NHS-ester activated form of the linker, as they will compete with the protein for reaction.[1] Phosphate-buffered saline (PBS) or HEPES buffers are generally safe choices.

Q4: Are there any additives that can help improve the solubility of my labeled protein?

Yes, various chemical additives, often called excipients, can be included in the buffer to stabilize the protein and enhance solubility.[2] These are typically added after the labeling reaction is complete, during purification or for final storage.

Additive CategoryExampleTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose5-20% (v/v)Stabilize protein structure by preferential hydration, increasing the energy required to expose hydrophobic groups.[2][7]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by binding to hydrophobic patches and shielding electrostatic interactions.
Non-ionic Detergents Tween® 20, Triton™ X-1000.01-0.1% (v/v)Reduce non-specific aggregation by disrupting hydrophobic interactions, particularly useful if aggregation is irreversible.[7]
Non-detergent Sulfobetaines (NDSBs) NDSB-2010.5-1.0 MZwitterionic agents that can help solubilize proteins without the denaturing effects of some detergents.[7]

Q5: How should I properly concentrate and store my labeled protein to maintain solubility?

High protein concentrations inherently favor aggregation.[7] When concentrating your labeled protein, use gentle methods like centrifugal ultrafiltration with a membrane that has a molecular weight cut-off (MWCO) at least 3 times smaller than your PEGylated protein. Perform concentration at a low temperature (4°C). For long-term storage, it is best to flash-freeze aliquots in a cryoprotectant-containing buffer (e.g., 10-25% glycerol) and store them at -80°C.[7] Avoid repeated freeze-thaw cycles, which can denature proteins and cause aggregation.

Q6: How can I quantitatively assess the solubility and aggregation of my labeled protein?

Visual inspection for cloudiness or precipitation is a first step. For a more quantitative measure, you can centrifuge the sample (e.g., at ~14,000 x g for 10-15 minutes) and measure the protein concentration of the supernatant using a Bradford or BCA assay. A significant loss of protein from the supernatant indicates poor solubility. The most direct way to measure aggregation is through Dynamic Light Scattering (DLS), which measures the size distribution of particles in solution. A soluble, non-aggregated protein sample will show a single, narrow peak (monodisperse), while aggregated samples will show multiple peaks or a very broad peak at larger hydrodynamic radii (polydisperse).

Troubleshooting Workflow

If you observe precipitation after labeling your protein with this compound, follow this logical troubleshooting workflow to identify and solve the problem.

G A Problem: Labeled Protein Precipitates B Step 1: Analyze Labeling Reaction A->B C Was molar excess of linker >10x? B->C D Decrease linker:protein molar ratio. (e.g., 3:1 or 5:1) C->D Yes E Step 2: Optimize Buffer Conditions C->E No D->E F Is buffer pH near protein pI? E->F G Adjust pH to be >1 unit away from pI. (e.g., pH 7.4 -> 8.5) F->G Yes H Is ionic strength optimal? F->H No G->H I Screen salt concentration. (e.g., 50-250 mM NaCl) H->I No / Unsure J Step 3: Use Solubility Enhancers H->J Yes I->J K Add excipients post-labeling. (e.g., Glycerol, Arginine) J->K L Step 4: Check Protein Concentration K->L M Is protein concentration >5 mg/mL? L->M N Reduce concentration or add excipients before concentrating. M->N Yes O Solution: Soluble Labeled Protein M->O No N->O

Fig 1. Troubleshooting workflow for protein precipitation after labeling.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Solubility

This protocol uses a 96-well plate format to rapidly screen different buffer conditions for your labeled protein.

Materials:

  • Purified, labeled protein stock solution.

  • A selection of buffers (e.g., HEPES, Phosphate).

  • Stock solutions of NaCl.

  • Stock solutions of additives (e.g., L-Arginine, Glycerol).

  • 96-well clear flat-bottom plate.

  • Plate reader for measuring absorbance (for protein quantification).

  • Bradford or BCA protein assay reagents.

Methodology:

  • Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. For example, you can vary pH across columns and salt concentration across rows. See Table 2 for an example layout.

  • Add Protein: Add a fixed amount of your labeled protein to each well, ensuring the final protein concentration is consistent (e.g., 0.5 mg/mL).

  • Incubate: Seal the plate and incubate for 1-2 hours at 4°C with gentle shaking. You can also include a parallel plate at room temperature to assess thermal stability.

  • Visual Inspection: After incubation, visually inspect the plate for any signs of precipitation or cloudiness.

  • Centrifuge: Transfer the contents of each well to a corresponding microcentrifuge tube (or use a 96-well plate centrifuge). Spin at >14,000 x g for 15 minutes at 4°C to pellet any aggregated protein.

  • Quantify Soluble Protein: Carefully take a sample from the supernatant of each well. Use a protein concentration assay (e.g., Bradford) to measure the amount of protein remaining in solution.

  • Analyze: Compare the results across all conditions. The buffer that retains the highest protein concentration in the supernatant is the most optimal for your labeled protein's solubility.

pH50 mM NaCl150 mM NaCl250 mM NaCl150 mM NaCl + 5% Glycerol
pH 6.5 Condition 1Condition 2Condition 3Condition 4
pH 7.5 Condition 5Condition 6Condition 7Condition 8
pH 8.5 Condition 9Condition 10Condition 11Condition 12
Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of molecules and particles in solution.

Methodology:

  • Sample Preparation: Prepare your labeled protein sample in the desired buffer. The buffer must be meticulously filtered (e.g., through a 0.22 µm filter) to remove dust and other particulates. The protein concentration should be within the instrument's optimal range (typically 0.1-1.0 mg/mL).

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for several minutes to avoid temperature gradients that can interfere with the measurement.

  • Data Acquisition: Place the cuvette in the DLS instrument. Set the acquisition parameters according to the manufacturer's instructions. Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Monodisperse Sample (Ideal): A non-aggregated sample will yield a single, narrow peak in the size distribution graph, indicating a homogenous population of molecules. The polydispersity index (PDI) will be low (<0.2).

    • Aggregated Sample (Problematic): An aggregated sample will show a second peak or a broad distribution at a much larger hydrodynamic radius (>100 nm). The PDI will be high (>0.3).

Protocol 3: Optimizing Labeling Stoichiometry

This protocol helps determine the highest degree of labeling possible before solubility is compromised.

Methodology:

  • Set up Reactions: Prepare a series of parallel labeling reactions in microcentrifuge tubes. Keep the protein concentration and all buffer conditions constant. Vary only the molar ratio of this compound to protein.

    • Reaction 1: 0:1 (unlabeled control)

    • Reaction 2: 1:1

    • Reaction 3: 3:1

    • Reaction 4: 5:1

    • Reaction 5: 10:1

    • Reaction 6: 20:1

  • Incubate: Incubate the reactions under your standard labeling conditions (e.g., 1 hour at room temperature).

  • Assess Solubility: After incubation, centrifuge all tubes at >14,000 x g for 15 minutes. Measure the protein concentration in the supernatant of each reaction. Note the molar ratio at which a significant drop in soluble protein occurs.

  • Analyze Labeling Efficiency (Optional but Recommended): If you have access to mass spectrometry (LC-MS), you can analyze the soluble fraction from each reaction to determine the average number of linkers attached per protein.

G A Start: Unlabeled Protein B Set up parallel reactions with increasing [this compound] A->B C Incubate under standard conditions B->C D Centrifuge to pellet insoluble aggregates C->D E Measure [Protein] in supernatant for each reaction D->E F Decision Point: Identify highest linker ratio with minimal precipitation E->F G End: Optimized Labeling Ratio F->G

Fig 2. Workflow for optimizing the linker-to-protein labeling ratio.

References

Preventing copper catalyst poisoning in Propargyl-PEG10-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Preventing Copper Catalyst Poisoning in Propargyl-PEG10-amine Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding copper-catalyzed reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is copper catalyst poisoning in the context of this compound reactions?

A1: Copper catalyst poisoning refers to the deactivation of the catalytically active Copper(I) (Cu(I)) species required for efficient azide-alkyne cycloaddition. This deactivation leads to reduced reaction rates, low product yields, and incomplete conversion of your this compound. The primary cause is the oxidation of the active Cu(I) to the inactive Copper(II) (Cu(II)) state.[1] Various impurities or even the reactants themselves can either facilitate this oxidation or bind to the Cu(I) catalyst, rendering it inactive.

Q2: What are the most common causes of copper catalyst poisoning in my this compound reaction?

A2: Several factors can contribute to the poisoning of your copper catalyst:

  • Oxidation: The Cu(I) catalyst is susceptible to oxidation to Cu(II) by dissolved oxygen in the reaction mixture. This is one of the most frequent causes of reaction failure.

  • Impurities in Reagents: Trace impurities in your this compound, azide (B81097) counterpart, or solvents can act as poisons. Common culprits include:

    • Thiols: Compounds containing thiol (-SH) groups can strongly coordinate to the soft Cu(I) ion, forming stable complexes and inhibiting catalysis.

    • Other Metals: Residual heavy metals like zinc, cadmium, mercury, tin, lead, iron, manganese, and nickel can interfere with the catalytic cycle.[1]

    • Halides: Iodide ions, for instance, can interfere with the formation of the necessary copper-acetylide intermediate.[2]

  • Competitive Ligands: The primary amine of your this compound can itself act as a ligand, potentially forming an unreactive complex with the copper catalyst. Other nitrogen-containing compounds or chelating agents present as impurities can also compete for binding to the copper center.

  • Inappropriate Reaction Conditions: Incorrect pH, temperature, or solvent choice can promote catalyst deactivation. For example, using Tris buffer is not recommended as it can act as an inhibitory ligand.[3]

Q3: How can I prevent copper catalyst poisoning from occurring?

A3: Proactive measures are key to maintaining a healthy catalytic system:

  • Use a Reducing Agent: The most common and effective method is to include a reducing agent in your reaction mixture to continuously regenerate the active Cu(I) from any oxidized Cu(II). Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[2][4]

  • Employ a Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction. For aqueous or partially aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[5] For organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[6] A ligand-to-copper ratio of 5:1 is often used to protect the catalyst and biomolecules from oxidative damage.[2][4]

  • Deoxygenate Your Reaction Mixture: To minimize the oxidation of Cu(I), it is essential to remove dissolved oxygen from your solvents and reaction setup. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Purify Your Reagents: Ensure the purity of your this compound and azide partner. If impurities are suspected, purification by chromatography or other appropriate methods is recommended.

  • Optimize Reaction Conditions: Use appropriate buffers (e.g., phosphate, HEPES) in the pH range of 6.5-8.0.[3] The optimal copper concentration is typically between 50 and 100 µM.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound reactions.

Issue 1: Low or No Product Yield

If you are observing low or no formation of your desired product, follow this troubleshooting workflow:

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst catalyst_inactive Is the catalyst inactive? check_catalyst->catalyst_inactive check_reagents 2. Assess Reagent Quality reagent_impure Are reagents impure? check_reagents->reagent_impure check_conditions 3. Review Reaction Conditions conditions_suboptimal Are conditions suboptimal? check_conditions->conditions_suboptimal check_purification 4. Evaluate Purification Method purification_issue Is product lost during purification? check_purification->purification_issue catalyst_inactive->check_reagents No add_reducing_agent Action: Add fresh sodium ascorbate. Ensure anaerobic conditions. catalyst_inactive->add_reducing_agent Yes use_ligand Action: Use an appropriate stabilizing ligand (e.g., THPTA, TBTA). add_reducing_agent->use_ligand end Reaction Optimized use_ligand->end reagent_impure->check_conditions No purify_reagents Action: Purify this compound and azide via chromatography. reagent_impure->purify_reagents Yes check_stoichiometry Action: Verify stoichiometry. Consider a slight excess of one reagent. purify_reagents->check_stoichiometry check_stoichiometry->end conditions_suboptimal->check_purification No optimize_conditions Action: Degas solvents. Optimize pH (6.5-8.0) and temperature. conditions_suboptimal->optimize_conditions Yes change_solvent Action: Test different solvent systems for better solubility. optimize_conditions->change_solvent change_solvent->end optimize_purification Action: Adjust purification parameters (e.g., chromatography gradient, extraction pH). purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of your desired conjugate.

  • Homocoupling of Alkyne (Glaser Coupling): A common side product is the dimer of your this compound, resulting from oxidative homocoupling.

    • Cause: Presence of oxygen and Cu(II) species.

    • Solution:

      • Thoroughly deoxygenate all solvents and the reaction headspace.

      • Ensure a sufficient concentration of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.

      • Use a stabilizing ligand to protect the Cu(I) catalyst.

  • Unidentified Impurities: If you observe unexpected peaks in your analytical data (e.g., LC-MS, NMR), consider the following:

    • Cause: Impurities in starting materials or degradation of reagents.

    • Solution:

      • Analyze the purity of your starting this compound and azide using appropriate analytical techniques before the reaction.

      • Ensure proper storage of reagents to prevent degradation. Propargyl-PEG-amine compounds can be hygroscopic and should be stored under an inert atmosphere at -20°C.[7]

Data Presentation

The following tables provide quantitative data to guide your experimental design and troubleshooting.

Table 1: Effect of Copper Source and Ligand on CuAAC Reaction Yield

Copper SourceLigandSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
CuINoneTHF/MeCN (4:1)RT2465[8]
CuIL1 (N-donor)THF/MeCN (4:1)RT2485[8]
CuSO₄/NaAscTHPTAWaterRT1>95[9]
CuSO₄/NaAscBTTAAWaterRT1>95[5]
CuBrPMDETADMF404884[10]
Cu CatalystNonescCO₂352482.32[11]
Cu CatalystNonescCO₂354887.14[11]

Table 2: Influence of Reaction Parameters on CuAAC Yield with PEGylated Alkyne

Pressure (bar)Catalyst/Alkyne RatioTemperature (°C)Time (h)Yield (%)Reference
800.5352414.30[11]
900.5352432.55[11]
1300.5352482.32[12]
1500.5352483.59[11]
1700.5352484.47[11]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound (Aqueous/Organic Mixture)

This protocol is a starting point for the reaction of this compound with an azide-containing small molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your this compound and azide-containing molecule in the chosen degassed solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or TBTA in DMSO/t-BuOH).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup (under inert atmosphere):

    • In a reaction vial, combine the this compound and the azide-containing molecule. A 1:1 to 1:1.2 molar ratio is a good starting point.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A ligand-to-copper ratio of 5:1 is recommended. Let this mixture sit for a few minutes.[4][13]

    • Add the copper/ligand pre-mixture to the reaction vial containing the alkyne and azide. The final copper concentration should typically be between 50 µM and 2 mM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a copper chelator like EDTA.

    • If a co-solvent was used, it may be removed under reduced pressure.

    • Perform a liquid-liquid extraction. For example, extract the aqueous layer with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Wash the combined organic layers with an aqueous solution of a chelating agent (e.g., 0.1 M EDTA or saturated ammonium (B1175870) chloride/ammonia solution) to remove the copper catalyst.[14] The aqueous layer will often turn blue, indicating the formation of the copper complex.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure PEGylated product.

Protocol 2: Purification of Commercial this compound

If you suspect impurities in your commercial this compound are inhibiting your reaction, you can purify it using column chromatography.

Materials:

  • This compound

  • Silica gel

  • Solvent system (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the starting eluent (e.g., dichloromethane).

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., 0% to 10% methanol in dichloromethane).

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows.

Catalyst_Activation_Deactivation cluster_0 Catalytic Cycle cluster_1 Catalyst Poisoning CuII Cu(II) (Inactive) CuI Cu(I) (Active) CuII->CuI Regeneration CuI->CuII Oxidation (by O2) InactiveComplex Inactive Cu(I) Complex CuI->InactiveComplex Forms ReducingAgent Sodium Ascorbate ReducingAgent->CuII Reduces Poison Poisons (e.g., Thiols, Amines) Poison->CuI Binds to

Copper catalyst activation, deactivation, and poisoning pathways.

Purification_Workflow start Crude Reaction Mixture quench 1. Quench with Chelator (e.g., EDTA) start->quench extraction 2. Liquid-Liquid Extraction quench->extraction aqueous_wash 3. Aqueous Wash with Chelating Agent extraction->aqueous_wash drying 4. Dry Organic Layer aqueous_wash->drying concentration 5. Concentrate in vacuo drying->concentration chromatography 6. Column Chromatography concentration->chromatography end Pure PEGylated Product chromatography->end

General workflow for the purification of PEGylated small molecules after a CuAAC reaction.

References

Propargyl-PEG10-amine linker cleavage or instability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and potential cleavage of Propargyl-PEG10-amine linkers. This resource is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound linker?

A1: The this compound linker is a non-cleavable linker designed for stability under typical physiological conditions.[1] The core structure consists of a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. The ether linkages within the PEG chain and the carbon-carbon bonds of the propargyl group are generally stable.[2] However, extreme conditions can affect its integrity.

Q2: Under what conditions could the this compound linker become unstable?

A2: While robust, the linker's stability can be compromised under certain conditions:

  • Oxidative Stress: The polyether backbone of the PEG chain can be susceptible to oxidative degradation.[2][3] This is more likely to occur in the presence of reactive oxygen species (ROS) or certain metal ions.

  • Extreme pH: While the ether and alkyl functionalities are stable across a wide pH range, very strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation over extended periods.

  • Enzymatic Degradation: Although the this compound linker does not contain intentionally cleavable motifs, some non-specific enzymatic degradation of the PEG chain is a possibility, though generally considered to be a slow process in vivo.[4]

Q3: Is the propargyl group susceptible to cleavage?

A3: The terminal alkyne of the propargyl group is a stable functional group for click chemistry reactions.[5][6] It is not designed to be cleaved. However, the propargyl group can be reactive under specific chemical conditions, for instance, with strong bases.[7]

Q4: What about the stability of the amine group?

A4: The primary amine is a reactive functional group intended for conjugation.[6][8] Its "instability" is its reactivity. Once conjugated, the stability is determined by the newly formed bond (e.g., amide, imine). Amide bonds formed with NHS esters or carboxylic acids are generally very stable.[9][10] Schiff bases formed with aldehydes are less stable and may require reduction to form a stable secondary amine.[9][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of conjugated molecule's activity over time Linker cleavage or degradation1. Assess Stability: Perform a stability study of your conjugate under relevant experimental conditions (pH, temperature, buffer composition). Analyze samples at different time points using techniques like HPLC, LC-MS, or SDS-PAGE to detect degradation products. 2. Review Storage Conditions: Ensure the conjugate is stored at the recommended temperature and protected from light and oxygen. Consider adding antioxidants if oxidative degradation is suspected.
Low yield in click chemistry reaction Degradation of the propargyl group1. Check pH: Ensure the reaction buffer is within the optimal pH range for the specific click chemistry protocol (typically neutral to slightly basic for CuAAC). Avoid strongly basic conditions during workup and purification. 2. Material Quality: Verify the purity and integrity of the this compound linker before use, as prolonged or improper storage can lead to degradation.
Unexpected side products in conjugation reaction Side reactions of the amine group1. Optimize pH: For reactions with NHS esters, maintain a pH of 7.2-8.5. For other amine-reactive chemistries, follow the recommended pH to maximize selectivity and minimize side reactions.[10] 2. Purification: Implement a robust purification strategy (e.g., size exclusion chromatography, dialysis) to remove unreacted linker and any side products.
Inconsistent results between experimental batches Variability in linker integrity or conjugation efficiency1. Characterize Incoming Linker: Upon receiving a new batch of this compound, verify its identity and purity using appropriate analytical methods (e.g., NMR, MS). 2. Standardize Protocols: Ensure all conjugation and purification protocols are strictly followed to maintain batch-to-batch consistency.[12]

Stability of Common Linkages

The table below summarizes the relative stability of chemical bonds that may be formed when using the this compound linker.

Linkage Type Formation Reaction Relative Stability Cleavage Conditions
Amide Amine + Carboxylic Acid (with EDC/NHS) or NHS EsterHighStrong acid or base, high temperatures, specific enzymes
Thioether Thiol + MaleimideModerateReversible in the presence of other thiols (retro-Michael reaction)
Schiff Base (Imine) Amine + Aldehyde/KetoneLowHydrolytically unstable, reversible
Secondary Amine Reduction of Schiff BaseHighGenerally stable
Triazole Propargyl (Alkyne) + Azide (Click Chemistry)HighGenerally very stable
Ether (in PEG) -HighSusceptible to oxidative cleavage

Experimental Protocols

Protocol: General Stability Assessment of a this compound Conjugate

This protocol outlines a general method to assess the stability of a molecule conjugated via a this compound linker in a specific buffer.

1. Materials:

  • Purified conjugate of interest
  • Stability buffer (e.g., PBS, pH 7.4, or cell culture medium)
  • Control buffer at a pH known to cause degradation (e.g., pH 4.0 or pH 9.0) if desired
  • Quenching solution (if necessary to stop degradation for analysis)
  • Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)

2. Procedure:

  • Prepare a stock solution of the conjugate at a known concentration.
  • Dilute the stock solution into the stability buffer(s) to the final experimental concentration.
  • Aliquot the solution into multiple vials for different time points.
  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
  • At each designated time point (e.g., 0, 1, 6, 24, 48 hours), take one aliquot from each condition.
  • If necessary, add a quenching solution to stop any further reaction.
  • Analyze the samples immediately or store them at -80°C until analysis.
  • Analyze the samples by a suitable method to quantify the amount of intact conjugate and identify any degradation products.
  • HPLC/LC-MS: Monitor the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.
  • SDS-PAGE (for protein conjugates): Observe any changes in the molecular weight, such as the appearance of a band corresponding to the unconjugated protein.

3. Data Analysis:

  • Plot the percentage of intact conjugate remaining versus time for each condition.
  • Calculate the half-life (t½) of the conjugate under each condition.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Purified Conjugate prep_stock Prepare Stock Solution start->prep_stock dilute Dilute in Test Buffers prep_stock->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate at Desired Temperature(s) aliquot->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction (Optional) sample->quench analyze Analyze (HPLC, LC-MS, SDS-PAGE) quench->analyze end End: Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing linker stability.

G start Problem: Low Conjugation Yield or Observed Instability check_reagents Are the linker and biomolecule of high purity and integrity? start->check_reagents check_protocol Was the conjugation protocol (pH, temp, molar ratio) followed correctly? check_reagents->check_protocol Yes re_purify Action: Re-purify/re-characterize reagents. Use a fresh aliquot. check_reagents->re_purify No check_conditions Are experimental/storage conditions (pH, temp, buffer) causing degradation? check_protocol->check_conditions Yes optimize_protocol Action: Optimize conjugation parameters (e.g., pH, molar excess). check_protocol->optimize_protocol No stability_test Action: Perform a controlled stability test. Consider adding stabilizers (e.g., antioxidants). check_conditions->stability_test Yes success Problem Resolved check_conditions->success No re_purify->start optimize_protocol->start stability_test->success fail Consult Further Technical Support stability_test->fail

Caption: Troubleshooting workflow for linker-related issues.

References

Technical Support Center: Characterizing Propargyl-PEG10-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of Propargyl-PEG10-amine conjugates by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for mass spectrometry?

A1: this compound is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. It contains two reactive groups: a terminal propargyl group (alkyne) and a terminal primary amine.[1][2] The propargyl group is used for "click chemistry" reactions with azide-containing molecules, while the amine group readily reacts with moieties like carboxylic acids or activated NHS esters.[1][3] For mass spectrometry, its defined molecular weight is a key characteristic, which simplifies spectral interpretation compared to polydisperse PEG linkers.[4]

Q2: Which mass spectrometry technique is best for analyzing my this compound conjugate?

A2: Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are effective, but they serve different primary purposes.

  • ESI-MS , especially when coupled with Liquid Chromatography (LC-MS), is preferred for detailed characterization. It allows for the separation of the conjugate from unreacted materials and provides information on purity, molecular weight, and, with tandem MS (MS/MS), structural confirmation through fragmentation analysis.[5]

  • MALDI-TOF-MS is excellent for rapid determination of the molecular weight and assessing the degree of PEGylation, providing a quick confirmation of a successful conjugation reaction.[5]

Q3: I am seeing a very complex series of peaks in my ESI-MS spectrum. What is the cause?

A3: Complexity in the ESI-MS spectrum of PEGylated molecules is common and can be attributed to several factors:

  • Multiple Charge States: The ESI process often generates ions with multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺), resulting in a series of peaks for a single compound.

  • Salt Adducts: PEG compounds have a high affinity for alkali metals. You are likely observing adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). This is often the case even with extensive desalting.

  • In-source Fragmentation: The molecule might be fragmenting within the ion source of the mass spectrometer, creating additional peaks.[5]

  • Sample Heterogeneity: Although this compound itself is monodisperse, if it is conjugated to a heterogeneous molecule like a polymeric drug or a protein with multiple modification sites, the resulting product will be a complex mixture.[5]

Q4: My signal intensity is very low. What are some common reasons for this?

A4: Poor signal intensity can stem from issues in sample preparation or instrument settings.

  • Sample Contamination: Salts, detergents (like SDS or Triton X-100), and non-volatile buffers (like phosphate) can suppress ionization.[6] Ensure your sample is thoroughly desalted using methods like dialysis, size-exclusion chromatography, or C18 ZipTips.[6][7]

  • Poor Solubility: The conjugate may not be fully soluble in the LC-MS mobile phase. Try adding a small percentage of an organic solvent like acetonitrile (B52724) or methanol, or a modifier like formic acid.

  • Suboptimal Instrument Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized for your specific conjugate.

  • Low Concentration: The concentration of your conjugate may be too low for detection. Consider concentrating your sample if possible.

Q5: What characteristic fragments should I look for in an MS/MS spectrum to confirm the presence of the this compound linker?

A5: In Collision-Induced Dissociation (CID) MS/MS experiments, you can confirm the linker's presence by identifying its characteristic neutral losses or fragment ions. The most common fragmentation pattern for PEG chains is the cleavage of the C-O or C-C bonds along the backbone, resulting in a series of peaks separated by 44.03 Da, corresponding to the mass of the ethylene (B1197577) glycol repeating unit (C₂H₄O). Look for fragments originating from the propargyl and amine termini as well.

Quantitative Data Summary

For accurate mass determination, it is crucial to know the precise molecular weight of the linker and its common adducts.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₄₅NO₁₀[1]
Average Molecular Weight495.61 g/mol [8][9]
PurityTypically ≥95%[8][9]

Table 2: Expected m/z for Common Unconjugated this compound Adducts

Ion SpeciesFormulaExpected m/z
Protonated[M+H]⁺496.62
Sodiated[M+Na]⁺518.60
Potassiated[M+K]⁺534.57
Doubly Protonated[M+2H]²⁺248.81

Experimental Protocols & Methodologies

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol is a starting point for preparing a this compound conjugate for analysis.

  • Buffer Exchange (Crucial Step): If your sample is in a buffer containing primary amines (like Tris) or non-volatile salts (like PBS), you must perform a buffer exchange.[10][11]

    • Method: Use a desalting column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cut-off (MWCO).[10]

    • Final Buffer: Exchange into a volatile buffer such as 10-50 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

  • Dilution: Dilute the desalted sample to a final concentration of 0.1-1.0 mg/mL in the LC-MS starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitates. If necessary, filter the supernatant through a 0.22 µm syringe filter compatible with your sample solvent.

  • LC-MS Analysis:

    • Column: A reversed-phase column (e.g., C8 or C18) is typically suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes to elute the conjugate.

    • MS Detection: Acquire data in positive ion mode over a mass range appropriate for your conjugate's expected molecular weight (e.g., m/z 400-2000).

Protocol 2: Charge State Reduction using Post-Column Amine Addition

If your ESI-MS spectrum is overly complex due to high charge states, this method can help simplify it.[12]

  • LC Setup: Perform the LC separation as described in Protocol 1.

  • Post-Column Tee: After the LC column and before the ESI source, insert a T-junction.

  • Amine Infusion: Use a syringe pump to deliver a solution of a volatile amine, such as diethylmethylamine (DEMA) or triethylamine (B128534) (TEA), in a 50:50 isopropanol:water mixture at a low flow rate (e.g., 10-20 µL/min) into the T-junction.

  • MS Analysis: The amine will mix with the column eluent. In the ESI source, the amine preferentially forms adducts with the PEG chain, reducing its overall charge state and collapsing multiple charge envelopes into a simpler spectrum with higher mass-to-charge ratios.[12] This results in a spectrum that is easier to interpret and can improve mass accuracy.[12]

Visual Diagrams

G Experimental Workflow for MS Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis prep_start Conjugate Sample (in storage buffer) buffer_exchange Buffer Exchange (remove salts/amines) prep_start->buffer_exchange dilution Dilution & Filtration buffer_exchange->dilution prep_end Analysis-Ready Sample dilution->prep_end lc_ms LC-MS Analysis (ESI or MALDI) prep_end->lc_ms ms_ms Tandem MS (MS/MS) (for fragmentation) lc_ms->ms_ms data_proc Data Processing (Deconvolution) ms_ms->data_proc analysis_end Characterized Conjugate data_proc->analysis_end

Caption: Workflow from sample preparation to final data analysis.

G Mass Spectrometry Troubleshooting Guide problem1 Problem: Low Signal Intensity cause1a Cause: Salt/Detergent Contamination problem1->cause1a cause1b Cause: Low Sample Concentration problem1->cause1b problem2 Problem: Complex Spectrum cause2a Cause: Multiple Charge States problem2->cause2a cause2b Cause: Na+/K+ Adduct Formation problem2->cause2b problem3 Problem: Mass Inaccuracy cause3a Cause: Poor Instrument Calibration problem3->cause3a cause3b Cause: Unresolved Adducts/Charges problem3->cause3b solution1a Solution: Desalt / Buffer Exchange Sample cause1a->solution1a solution1b Solution: Concentrate Sample cause1b->solution1b solution2a Solution: Use Deconvolution Software cause2a->solution2a solution2b Solution: Post-Column Amine Addition cause2b->solution2b solution3a Solution: Recalibrate Mass Spectrometer cause3a->solution3a cause3b->solution2a cause3b->solution2b

Caption: Common issues and solutions in MS analysis of PEG conjugates.

G Structure and Reactivity of this compound struct Propargyl Group (Alkyne) HC≡C- -[CH₂CH₂O]₁₀- Primary Amine -NH₂ react1 Reacts with Azides (Click Chemistry) struct:prop->react1 react2 Reacts with NHS Esters, Carboxylic Acids, etc. struct:amine->react2

Caption: Functional ends of the this compound linker.

References

Technical Support Center: Propargyl-PEG10-amine Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding (NSB) issues with Propargyl-PEG10-amine modified surfaces.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem on my functionalized surface?

A1: Non-specific binding is the adsorption of molecules (e.g., proteins, antibodies, analytes) to a surface through unintended interactions, rather than through the specific, intended binding site (e.g., an immobilized ligand).[1] These interactions are often driven by hydrophobic or electrostatic forces.[2] NSB is a significant problem because it can lead to high background noise, reduced assay sensitivity, and inaccurate quantification of binding events, ultimately producing unreliable and irreproducible results.[3][4]

Q2: What are the primary causes of NSB on this compound modified surfaces?

A2: Several factors can contribute to NSB on these surfaces:

  • Hydrophobic Interactions: If the underlying substrate is not fully covered by the PEG linker, exposed hydrophobic patches can attract proteins.[1][2]

  • Electrostatic Interactions: The terminal amine group of the linker, if unreacted, or charged groups on the underlying surface can electrostatically attract oppositely charged proteins or analytes.[5][6]

  • Incomplete Surface Coverage: Insufficient density of the this compound on the surface can leave exposed areas prone to NSB. The density and conformation of PEG chains are crucial for inhibiting protein adsorption.[7][8]

  • Contamination: Impurities on the surface or in the buffers can create sites for non-specific attachment.

  • Analyte Aggregation: The analyte itself may form aggregates that are "sticky" and bind non-specifically to the surface.

Q3: How does the PEG10 chain help, and can its length be a factor in NSB?

A3: Poly(ethylene glycol) (PEG) chains are highly effective at reducing NSB. They create a flexible, hydrophilic "cloud" or "brush-like" layer that sterically hinders the approach of proteins to the surface.[9][10] This hydrated layer provides a physical and energetic barrier against protein adsorption.[6]

The length of the PEG chain is a critical parameter. While PEG10 provides a good balance for many applications, longer chains can offer more steric hindrance and be more effective at preventing NSB.[7][9] However, if the PEG chain is too long, it may also sterically block the intended specific binding of your target molecule to its ligand.[11][12] Conversely, very short PEG chains may not provide sufficient coverage to effectively prevent NSB.[13]

Q4: My surface is functionalized and ready. How can I proactively test for potential NSB issues?

A4: A simple and effective preliminary test is to run your analyte over a control surface before immobilizing your specific ligand.[1] This can be a bare, unmodified surface or, ideally, a surface that has been fully functionalized with this compound but lacks the final ligand. If you observe a significant signal (binding) in this control experiment, it indicates a high propensity for NSB that must be addressed before proceeding.

Troubleshooting Guide

Issue: I am observing high background signal, suggesting significant non-specific binding.

This is a common challenge. The following steps and strategies, organized from simplest to most comprehensive, can help you diagnose and mitigate the issue.

Step 1: Buffer and Sample Optimization

The first line of defense is often the optimization of your running buffer and analyte solution.

  • Adjust Buffer pH: The charge of your analyte and surface can be modulated by pH. Adjusting the buffer pH towards the isoelectric point (pI) of the problematic non-specific protein can neutralize its charge, reducing electrostatic interactions.[5]

  • Increase Salt Concentration: Increasing the ionic strength of the buffer, for example by adding NaCl (e.g., up to 500 mM), can create a shielding effect that masks surface charges and reduces charge-based NSB.[1][5]

  • Add Non-Ionic Surfactants: To combat hydrophobic interactions, add a low concentration of a non-ionic surfactant like Tween 20 (typically 0.005% to 0.05%) to your running buffer.[1][5]

Experimental Workflows and Protocols

Logical Flow for Troubleshooting NSB

The following diagram outlines a decision-making process for addressing high non-specific binding.

G cluster_0 Troubleshooting Non-Specific Binding start High NSB Observed test_nsb Perform Control Experiment: Analyte on ligand-free surface start->test_nsb is_nsb_high Is NSB still high? test_nsb->is_nsb_high Analyze Signal buffer_opt Step 1: Optimize Buffer - Adjust pH - Increase Salt (e.g., 150-500mM NaCl) - Add Surfactant (e.g., 0.05% Tween 20) is_nsb_high->buffer_opt Yes no_nsb NSB is not the primary issue. Investigate other factors. is_nsb_high->no_nsb No is_nsb_high2 Is NSB still high? buffer_opt->is_nsb_high2 blocking Step 2: Use Blocking Agents - BSA (e.g., 1 mg/mL) - Casein or non-fat dry milk - Commercial protein-free blockers is_nsb_high2->blocking Yes success Proceed with Assay is_nsb_high2->success No is_nsb_high3 Is NSB still high? blocking->is_nsb_high3 revisit_chem Step 3: Re-evaluate Surface Chemistry - Check functionalization density - Ensure complete reaction of amine groups - Consider alternative PEG length is_nsb_high3->revisit_chem Yes is_nsb_high3->success No revisit_chem->success

Caption: A decision tree for troubleshooting non-specific binding.
Step 2: Employ Blocking Agents

If buffer optimization is insufficient, the next step is to block the reactive sites on the surface that cause NSB. A blocking agent is a molecule that adsorbs to the surface and prevents other molecules from binding non-specifically.

Blocking AgentMechanism of ActionTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA) A protein that physically adsorbs to unoccupied hydrophobic and charged sites on the surface.[1][5]0.1 - 1% (w/v) or 1 - 10 mg/mLCan sometimes interfere with protein-protein interaction studies. Ensure high purity.
Non-Fat Dry Milk A complex mixture of proteins (primarily casein) that blocks non-specific sites.1 - 5% (w/v)Cost-effective, but its complex composition can lead to variability.
Tween 20 / Triton X-100 Non-ionic surfactants that disrupt hydrophobic interactions.[5]0.05 - 0.1% (v/v)Typically used as an additive in wash buffers and running buffers.
Free PEG Unmodified PEG can adsorb to surfaces and act as a blocking agent.[13][14]ppm levels (e.g., 0.001%)Effective for plastic surfaces; ensure MW is >2000 Da.[13]
Commercial Blockers Often proprietary, protein-free formulations designed to provide a uniform, inert blocking layer.[3]Per manufacturer's instructionsCan offer better performance and less variability than protein-based blockers.[3]
Protocol: Standard Blocking Procedure
  • After the final step of your surface functionalization and before the introduction of your specific ligand or analyte, prepare your chosen blocking solution (e.g., 1% BSA in your assay buffer).

  • Incubate the functionalized surface with the blocking solution for at least 1 hour at room temperature.

  • Thoroughly wash the surface with your assay buffer to remove any loosely bound blocking agent. For example, rinse 3-5 times with buffer.

  • The surface is now "blocked" and ready for your specific binding experiment.

Step 3: Re-evaluate Surface Functionalization

If blocking strategies fail, the issue may lie in the initial surface chemistry.

  • Incomplete Amine Reaction: The this compound linker attaches to the surface via its amine group, often reacting with surface chemistries like NHS-esters or carboxylic acids.[15][16] If this reaction is incomplete, the remaining surface functional groups (e.g., NHS-esters) can non-specifically bind to amine residues on your analyte. Ensure optimal reaction conditions (pH, time, concentration) during the functionalization step.

  • Quenching Unreacted Groups: After immobilizing the this compound, it is critical to "quench" or deactivate any remaining reactive groups on the surface. For an NHS-ester surface, this can be done by incubating with a small molecule amine like ethanolamine (B43304) or Tris buffer. For a carboxylated surface, deactivation is less of a concern, but ensuring a high density of PEG coverage is paramount.

Protocol: Quantifying Non-Specific Binding

This protocol allows you to measure the effectiveness of your blocking strategy.

  • Prepare Surfaces: Prepare two identical this compound functionalized surfaces.

    • Surface A (Blocked): Treat with your chosen blocking protocol (e.g., 1% BSA for 1 hour).

    • Surface B (Unblocked): Treat with buffer only for 1 hour.

  • Prepare Analyte: Use a fluorescently-labeled protein that should not have any specific affinity for your surface (e.g., fluorescently-labeled BSA or IgG from an unrelated species). Prepare a solution at a concentration typical for your main experiment.

  • Incubation: Incubate both surfaces with the fluorescently-labeled non-specific protein solution for a defined period (e.g., 30-60 minutes).

  • Wash: Wash both surfaces thoroughly with your assay buffer, including 0.05% Tween 20 to help remove loosely bound protein.

  • Measure Signal: Read the fluorescence intensity on both surfaces using a suitable plate reader or microscope.

  • Analyze: A successful blocking protocol will result in a significantly lower fluorescence signal on Surface A compared to Surface B. An ideal result is a >90% reduction in signal.[10]

Visualizing the Chemistry of Non-Specific Binding

The diagram below illustrates the molecular interactions at the surface that lead to non-specific binding and how PEG helps to prevent them.

G cluster_0 Surface Without Full PEG Protection cluster_1 Effectively Blocked Surface Surface Surface peg1 PEG Surface->peg1 peg2 PEG Surface->peg2 hydrophobic Exposed Hydrophobic Patch charged Unreacted Amine (+) protein1 Analyte Protein protein1->hydrophobic Hydrophobic Interaction protein2 Analyte Protein (-) protein2->charged Electrostatic Attraction Surface2 Surface d_peg1 PEG Surface2->d_peg1 d_peg2 PEG Surface2->d_peg2 d_peg3 PEG Surface2->d_peg3 d_peg4 PEG Surface2->d_peg4 d_peg5 PEG Surface2->d_peg5 d_peg6 PEG Surface2->d_peg6 protein3 Analyte Protein repel Steric Hindrance (Repulsion)

Caption: Causes of NSB and the protective effect of a dense PEG layer.

References

Technical Support Center: Troubleshooting Incomplete Amine Reactions of Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using Propargyl-PEG10-amine in their experiments. This compound is a bifunctional linker featuring a terminal primary amine for conjugation and a propargyl group for click chemistry.[1][2][3][4][5] This document provides detailed troubleshooting for low-yield or incomplete reactions involving the primary amine group.

Troubleshooting Guide

This section addresses common issues encountered during the amine-coupling step in a question-and-answer format.

Question: Why is my conjugation yield with this compound unexpectedly low?

Answer: Low reaction yield is a frequent issue stemming from several critical factors. The most common culprits are suboptimal reaction pH, quality of reagents, competing side reactions, and steric hindrance.

  • Suboptimal Reaction pH: The reaction between a primary amine and an activated ester (like an N-hydroxysuccinimide, or NHS, ester) is highly pH-dependent.[6][7][8] The amine group must be deprotonated (-NH2) to act as a nucleophile, which is favored at a pH above its pKa. However, the activated ester is prone to hydrolysis at high pH, creating a competing reaction that consumes the reagent.[9][10][][12] Therefore, a careful balance must be struck.

  • Reagent Quality and Stoichiometry: NHS esters are moisture-sensitive.[13] They should be stored with a desiccant and dissolved in an anhydrous organic solvent (like DMSO or DMF) immediately before use.[8][10][13] Do not prepare stock solutions for long-term storage.[13] Using insufficient molar excess of one reagent can also lead to incomplete conversion. A 5- to 20-fold molar excess of the labeling reagent over the protein or peptide is a common starting point.[10]

  • Competing Hydrolysis of Activated Ester: The hydrolysis of the NHS ester is the primary competing side reaction.[9][][12] The rate of this hydrolysis increases significantly with pH. For example, the half-life of a typical NHS ester can be 4-5 hours at pH 7.0 but drops to just 10 minutes at pH 8.6 (at 4°C).[9] This means your activated reagent may be degrading faster than it is reacting with the amine.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the this compound for reaction with the activated ester.[9][10][13]

Question: How can I optimize the pH for my amine coupling reaction?

Answer: The optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of ester hydrolysis.[10]

  • For reactions involving NHS esters, the recommended pH range is 7.2 to 8.5 .[9] A widely cited optimal pH is between 8.3 and 8.5 .[6][7][8]

  • Recommended Buffers: Use amine-free buffers such as 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or PBS.[7][8][10][13]

  • pH Monitoring: For large-scale or long-duration reactions, be aware that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly acidify the mixture.[6][7] It may be necessary to monitor the pH or use a more concentrated buffer to maintain the optimal range.[6][7]

Question: I've optimized the pH and my reagents are fresh, but the reaction is still incomplete. Could steric hindrance be the problem?

Answer: Yes, steric hindrance from the PEG10 chain can impede the reaction, especially if the molecule you are conjugating is also bulky.[][14][15][16] The PEG polymer can physically shield the terminal amine group, slowing down its reaction rate.[17]

Here are several strategies to overcome steric hindrance:

  • Increase Reaction Time: Allow the reaction to proceed longer. Common incubation times are 4 hours at room temperature or overnight on ice (4°C).[6][7][10]

  • Adjust Molar Excess: Increase the molar concentration of the less sterically hindered reactant. If your molecule is smaller than the PEG linker, increasing its molar excess can improve the reaction rate.

  • Use More Potent Coupling Agents: If you are performing a carbodiimide (B86325) coupling (e.g., with EDC), standard EDC/NHS chemistry may not be potent enough to overcome significant steric hindrance.[14] Consider switching to more powerful uronium-based reagents like HATU or HBTU.[14]

  • Increase Temperature: Gently increasing the reaction temperature can provide the energy needed to overcome the activation barrier.[14] However, be cautious as this will also accelerate the rate of NHS ester hydrolysis.

Question: What analytical methods are recommended for monitoring the reaction progress?

Answer: Several standard analytical techniques can be used to assess the success of your conjugation reaction.

  • Chromatography: HPLC and LC-MS are excellent for monitoring the consumption of starting materials and the formation of the desired product.[13][18] These methods can provide quantitative data on reaction yield and purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a reaction.[13]

  • Spectrometry: For a definitive structural confirmation of the final conjugate, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Frequently Asked Questions (FAQs)

What is the proper way to store this compound? For long-term storage (months to years), the compound should be kept at -20°C.[2][4][19] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

In which solvents is this compound soluble? It is soluble in water as well as common organic solvents like DMSO, DMF, and dichloromethane (B109758) (DCM).[19]

Can I use EDC alone to couple a carboxylic acid to this compound? While EDC alone can activate a carboxylic acid, the resulting O-acylisourea intermediate is highly unstable in water and prone to hydrolysis and side reactions.[20][21] Adding NHS or Sulfo-NHS creates a more stable amine-reactive NHS ester, which leads to higher coupling efficiency and fewer byproducts.[20][22]

How do I stop (quench) the reaction? Once the reaction is complete, you can stop it by adding a quenching buffer that contains a high concentration of primary amines.[10] A common choice is 1 M Tris-HCl or 1 M glycine at a final concentration of 50-100 mM.[10]

Visualizations

The following diagrams illustrate key chemical and logical pathways relevant to your experiments.

Reaction_Pathway Amine Coupling Reaction Pathway Propargyl_PEG Propargyl-PEG10-NH2 Conjugate Stable Amide Bond (Propargyl-PEG10-NH-CO-R) Propargyl_PEG->Conjugate + R-CO-NHS (pH 7.2-8.5) NHS_Ester Activated Molecule (R-CO-NHS) Byproduct NHS Byproduct

Caption: General reaction scheme for coupling an NHS ester to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Start: Incomplete Reaction / Low Yield check_ph Is pH optimal? (7.2-8.5) start->check_ph check_reagents Are reagents fresh & correct molar ratio used? check_ph->check_reagents Yes adjust_ph Action: Adjust pH to 8.3-8.5 using Phosphate or Bicarbonate buffer. check_ph->adjust_ph No check_buffer Is buffer amine-free? (e.g., PBS, Bicarbonate) check_reagents->check_buffer Yes new_reagents Action: Use fresh NHS ester (dissolved just before use) & verify molar excess. check_reagents->new_reagents No check_sterics Could steric hindrance be a factor? check_buffer->check_sterics Yes change_buffer Action: Exchange into an amine-free buffer via dialysis or desalting column. check_buffer->change_buffer No overcome_sterics Action: Increase reaction time, adjust molar ratios, or use a more potent coupling agent. check_sterics->overcome_sterics Yes end_node Re-run Reaction & Analyze check_sterics->end_node No adjust_ph->end_node new_reagents->end_node change_buffer->end_node overcome_sterics->end_node

Caption: A logical workflow to diagnose and solve causes of incomplete reactions.

Caption: The two primary pathways for an activated NHS ester in aqueous buffer.

Appendices

Data Presentation

Table 1: Influence of pH on NHS Ester Coupling Reactions

pH RangeAmine ReactivityNHS Ester Stability (Half-life)Recommendation
< 7.0Low (Amine is protonated, -NH3+)High (Hydrolysis is slow)Not recommended for efficient coupling.[10]
7.2 - 8.0Moderate to GoodModerate (Half-life of ~4-5 hours at pH 7).[9]A reasonable starting point, balances stability and reactivity.[9]
8.0 - 8.5Good to OptimalLow (Half-life can be <1 hour).[9]Optimal range for most reactions ; reaction is fast, minimizing impact of hydrolysis.[6][7][8][10]
> 8.5Very HighVery Low (Half-life of ~10 mins at pH 8.6).[9]Generally not recommended due to rapid hydrolysis of the NHS ester.[6][9]

Table 2: Typical Reaction Conditions for NHS Ester Coupling to this compound

ParameterRecommended ConditionRationale / Notes
Molar Excess 5- to 20-fold excess of NHS ester reagentDrives the reaction to completion. The optimal ratio should be determined empirically.[10]
Buffer 0.1 M Sodium Phosphate or 0.1 M Sodium BicarbonateAmine-free buffers are critical to avoid competing reactions.[7][8][10]
pH 8.3 - 8.5Optimal balance between amine nucleophilicity and NHS ester stability.[6][7][8]
Solvent Aqueous buffer (with <10% DMSO or DMF)NHS ester is first dissolved in a small amount of anhydrous organic solvent before adding to the aqueous buffer.[9][10]
Temperature Room Temperature or 4°CRoom temperature for faster kinetics (30-60 min), 4°C for slower, more controlled reactions or sensitive molecules (overnight).[10][13]
Reaction Time 30 minutes to 4 hours (or overnight at 4°C)Dependent on temperature, concentration, and steric hindrance. Monitor by LC-MS or TLC.[6][7][13]
Quenching Add 1M Tris or Glycine to 50-100 mM final conc.Stops the reaction by consuming any remaining active NHS ester.[10]
Experimental Protocols

Protocol 1: General Procedure for Coupling an NHS Ester to this compound

  • Prepare Buffer: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.3).

  • Prepare Amine Solution: Dissolve your substrate containing this compound in the reaction buffer to a final concentration of 1-10 mg/mL.[10]

  • Prepare NHS Ester Solution: Immediately before starting the reaction, weigh the required amount of NHS ester reagent (for a 10-fold molar excess) and dissolve it in a minimal volume of anhydrous DMSO or DMF.[8][10][13]

  • Initiate Reaction: Add the dissolved NHS ester solution to the amine solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[13]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quench: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[10]

  • Purify: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[10]

Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

  • Prepare Buffers: Prepare an activation buffer (e.g., 0.1 M MES, pH 4.7-6.0) and a coupling buffer (e.g., 0.1 M PBS, pH 7.2-7.5).[20]

  • Dissolve Reagents: Dissolve the carboxylic acid-containing molecule in the activation buffer. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer. A common starting point is a 2- to 4-fold molar excess of EDC/NHS over the carboxylic acid.

  • Activate Carboxylic Acid: Add the EDC/NHS solution to the carboxylic acid solution. Let the activation reaction proceed for 15-30 minutes at room temperature.[20] This step forms the more stable NHS ester intermediate.

  • Couple Amine: Add the activated NHS ester solution to a solution of this compound dissolved in the coupling buffer. Alternatively, if the buffer is compatible, the pH of the activation mixture can be raised to 7.2-7.5 before adding the PEG-amine.

  • Incubate: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purify: Purify the final conjugate using an appropriate method (e.g., dialysis, SEC, or HPLC) to remove unreacted materials and byproducts like N-hydroxysuccinimide and the urea (B33335) byproduct from EDC.

References

Technical Support Center: PROTAC Synthesis with Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Propargyl-PEG10-amine linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in PROTAC synthesis?

This compound is a bifunctional, PEG-based linker used in the construction of PROTACs. It features two reactive ends: a primary amine for amide bond formation with a carboxylic acid-bearing ligand (either for the protein of interest or the E3 ligase), and a terminal alkyne (propargyl group) for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an azide-functionalized ligand.[1][2][][4][5] The PEG10 chain provides a flexible spacer of a defined length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[6][7]

Q2: What are the main advantages of using a PEG linker like this compound?

PEG linkers are widely incorporated in PROTAC design for several key reasons:[7]

  • Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[8]

  • Improved Cell Permeability: The flexibility of the PEG chain can be advantageous for cell permeability. It is thought that PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the optimization of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation and subsequent protein degradation.[6]

Q3: What are the key chemical reactions involved when using this compound?

The synthesis of a PROTAC using this compound typically involves a two-step sequential coupling:

  • Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid on one of the binding ligands (for the protein of interest or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HBTU, EDC).[8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is then reacted with an azide-functionalized second binding ligand. This "click chemistry" reaction is highly efficient and specific, proceeding under mild conditions.[][9]

Q4: How critical is the linker length for the activity of the final PROTAC?

Linker length is a critical parameter that significantly influences the efficacy of a PROTAC. An optimal linker length is necessary to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase. If the linker is too short, steric hindrance may prevent the simultaneous binding of both ligands. Conversely, if the linker is too long, the formation of a stable ternary complex may be entropically disfavored. The optimal linker length is target-dependent and often needs to be determined empirically by synthesizing a series of PROTACs with varying linker lengths.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PROTACs with this compound, presented in a question-and-answer format.

Issue 1: Low yield in the amide coupling step

Question: I am seeing a low yield or incomplete reaction when coupling my carboxylic acid-containing ligand to the amine of this compound. What could be the cause and how can I troubleshoot it?

Possible Causes and Solutions:

Potential Cause Recommended Action Citation
Inactive Coupling Reagents Use fresh, high-quality coupling reagents (e.g., HATU, HBTU, COMU) and a suitable non-nucleophilic base (e.g., DIPEA, TEA).[10]
Insufficient Reagent Equivalents Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the ligand that is not the limiting reagent.[10]
Suboptimal Reaction Conditions Monitor the reaction by LC-MS and consider extending the reaction time (from a few hours to overnight). Gentle heating (e.g., to 40-50 °C) may also drive the reaction to completion, but be mindful of potential side reactions.[10]
Poor Solubility of Reactants Ensure that all reactants are fully dissolved in a suitable anhydrous solvent, such as DMF or NMP.[10]
Degradation of Starting Materials Verify the purity and integrity of your starting materials, including the this compound and the carboxylic acid-containing ligand, using techniques like NMR or LC-MS before starting the reaction.
Issue 2: Low yield in the CuAAC (Click Chemistry) step

Question: The amide coupling reaction worked well, but I am getting a low yield in the subsequent CuAAC reaction. What are the common pitfalls?

Possible Causes and Solutions:

Potential Cause Recommended Action Citation
Oxidation of Copper(I) Catalyst Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Impure or Degraded Reagents Use a freshly prepared copper(I) source or a reliable catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate (B8700270). Ensure the purity of your azide-containing ligand.[10][11]
Suboptimal Solvent System While commonly performed in solvents like DMF or a mixture of t-BuOH and water, screening other solvent systems may improve the solubility of your reactants and the reaction rate.[10]
Inhibitors in the Reaction Mixture Certain functional groups can interfere with the copper catalyst. Ensure your starting materials and solvents are free from potential inhibitors.
Side Reaction with Thiols If your azide-containing ligand also has a free thiol group, a side reaction to form a thiotriazole can occur. Consider protecting the thiol group if possible.
Issue 3: Difficulty in Purifying the Final PROTAC

Question: My reactions appear to be complete by LC-MS, but I am struggling to purify the final PROTAC and obtain a good recovery. What are the best practices for purification?

Possible Causes and Solutions:

Potential Cause Recommended Action Citation
High Polarity of the PEGylated PROTAC PROTACs containing PEG linkers are often highly polar and can adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and low recovery.
Inappropriate Purification Method Reverse-phase preparative HPLC (RP-HPLC) is the standard and most effective method for purifying polar molecules like PEGylated PROTACs. Use a C18 column with a suitable gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid as a modifier.
Product Adhesion to Silica Gel If you must use column chromatography, consider using reverse-phase silica or alumina (B75360) as the stationary phase.[10]
Poor Solubility of the Crude Product Optimize the solvent system for both your chromatography and the initial dissolution of your crude product. Longer PEG chains generally improve aqueous solubility.[10]

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. The following table provides illustrative data on how linker length can impact the degradation of BRD4 by a series of thalidomide-based PROTACs.

PROTAC Linker Composition DC50 (nM) Dmax (%)
PROTAC 1Thalidomide-O-PEG2-Acid>1000<20
PROTAC 2Thalidomide-O-PEG3-Acid25065
PROTAC 3Thalidomide-O-PEG4-Acid8085
PROTAC 4Thalidomide-O-PEG5-Acid25>95
PROTAC 5Thalidomide-O-PEG6-Acid45>90
PROTAC 6Thalidomide-O-PEG8-Acid12080

Note: This data is compiled from various studies on BRD4 degradation and is intended to be illustrative of the general trend observed with varying PEG linker lengths. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and can vary based on the specific experimental conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis of a PROTAC targeting BRD4, using a JQ1 derivative and a pomalidomide (B1683931) derivative.

Step 1: Amide Coupling of JQ1-acid to this compound

  • Reagent Preparation: Dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Addition of Base and Coupling Reagent: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Reaction: Add the HATU solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the JQ1-acid is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the intermediate product (JQ1-PEG10-propargyl) by flash column chromatography on silica gel.

Step 2: CuAAC Reaction with Pomalidomide-azide

  • Reagent Preparation: Dissolve the purified JQ1-PEG10-propargyl (1.0 eq) and pomalidomide-azide (1.2 eq) in a 3:1 mixture of THF and water.

  • Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O in water. Prepare a fresh solution of sodium ascorbate in water.

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final PROTAC product by reverse-phase preparative HPLC.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting Workflow for Low PROTAC Synthesis Yield

Troubleshooting_Workflow Start Low Yield in PROTAC Synthesis Check_Step Identify Problematic Step (Amide Coupling or CuAAC) Start->Check_Step Amide_Coupling Amide Coupling Issues Check_Step->Amide_Coupling Amide Coupling CuAAC CuAAC Issues Check_Step->CuAAC CuAAC Purification Purification Issues Check_Step->Purification Purification Check_Reagents Check Reagent Quality & Purity Amide_Coupling->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Amide_Coupling->Optimize_Conditions Change_Reagents Change Coupling Reagents or Catalyst System Amide_Coupling->Change_Reagents CuAAC->Check_Reagents CuAAC->Change_Reagents Inert_Atmosphere Ensure Inert Atmosphere (for CuAAC) CuAAC->Inert_Atmosphere RP_HPLC Use Reverse-Phase Preparative HPLC Purification->RP_HPLC Success Improved Yield Check_Reagents->Success Optimize_Conditions->Success Change_Reagents->Success Inert_Atmosphere->Success RP_HPLC->Success

Caption: A decision-making workflow for troubleshooting low yields in PROTAC synthesis.

References

Technical Support Center: Quantifying PEGylation with Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG10-amine to quantify the degree of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PEGylation?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a propargyl group at one end and a primary amine at the other, connected by a 10-unit PEG chain. The amine group allows for conjugation to molecules with accessible carboxylic acids or activated esters. The propargyl group enables subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a versatile method for bioconjugation.

Q2: Which functional group on this compound reacts with my protein?

The primary amine group on this compound is typically used to conjugate the PEG linker to a protein. This is often achieved by targeting activated carboxyl groups (e.g., NHS esters) on the protein surface, which readily react with the amine to form a stable amide bond.

Q3: What are the common methods to quantify the degree of PEGylation with this compound?

Several methods can be employed to quantify the degree of PEGylation. The choice of method often depends on the available equipment, the nature of the target molecule, and the desired level of precision. Common techniques include:

  • Colorimetric Assays: Such as the TNBS assay, which quantifies the reduction of free primary amines on the protein after PEGylation.

  • Mass Spectrometry: Particularly MALDI-TOF MS, which can determine the molecular weight shift upon PEGylation.[1][2][3][4][5]

  • Chromatography: HPLC-based methods like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate PEGylated species from the un-PEGylated molecule.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to directly quantify the amount of PEG conjugated to a molecule.[9][10][11][12][13][14][15][16]

Q4: How does the propargyl group affect the quantification of PEGylation?

For most quantification methods that assess the degree of initial PEGylation (i.e., how many PEG chains are attached to the protein), the propargyl group does not directly interfere. For instance, in MALDI-TOF, the mass of the entire this compound linker is considered. In the TNBS assay, the propargyl group is unreactive towards the TNBS reagent. However, if you are performing a subsequent click chemistry reaction with the propargyl group, you will need additional analytical methods to confirm the success of that second conjugation step.

Troubleshooting Guides

TNBS Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High background absorbance in blank Contaminated reagents or buffer.Use fresh, high-purity reagents and buffers. Ensure buffers do not contain primary amines (e.g., Tris).
Low signal or no change in absorbance after PEGylation Inefficient PEGylation reaction. TNBS reagent is inactive.Optimize PEGylation reaction conditions (pH, temperature, reaction time). Use a fresh stock of TNBS solution.
Inconsistent or non-reproducible results Pipetting errors. Temperature fluctuations during incubation. Incomplete mixing.Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature during the incubation step as recommended in the protocol.
Precipitation observed during the assay Poor solubility of the PEGylated protein.Ensure the PEGylated protein is fully dissolved in the reaction buffer. The addition of 10% SDS in the final step should help to solubilize most proteins.
MALDI-TOF MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor signal or no detectable PEGylated protein peak Suboptimal matrix selection or preparation. PEG interference with crystallization.Screen different matrices (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid). Try the "dried droplet" or "double matrix" sample preparation method.[17]
Broad, poorly resolved peaks High polydispersity of the PEGylated protein. In-source decay or fragmentation.Optimize laser power to minimize fragmentation. Ensure the sample is desalted to improve peak resolution.
Difficulty in distinguishing between different degrees of PEGylation Insufficient resolution of the instrument. Overlapping isotopic distributions.Use a high-resolution mass spectrometer. Deconvolution software may help in interpreting complex spectra.
Presence of unreacted protein and/or free PEG peaks Incomplete PEGylation reaction or inadequate purification.Optimize the PEGylation reaction conditions. Purify the PEGylated product using techniques like SEC or ion-exchange chromatography.
HPLC Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of PEGylated and un-PEGylated species Inappropriate column selection. Mobile phase is not optimized.For SEC, ensure the column has the appropriate pore size for the molecular weight range of your molecules. For RP-HPLC, a C4 or C18 column may be suitable; optimize the gradient and organic solvent composition.[6]
Broad peaks and poor peak shape Secondary interactions with the column stationary phase. Sample overloading.Add ion-pairing agents to the mobile phase. Reduce the amount of sample injected onto the column.
Carryover from previous injections Inadequate column washing between runs.Implement a robust column washing protocol between sample injections.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate. Column degradation.Ensure the HPLC system is properly maintained and calibrated. Use a new or well-maintained column.

Experimental Protocols

Protocol 1: Quantification of PEGylation using the TNBS Assay

This protocol allows for the indirect quantification of the degree of PEGylation by measuring the decrease in free primary amines on a protein after conjugation with this compound.

Materials:

  • PEGylated protein sample

  • Un-PEGylated protein sample (control)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) in Reaction Buffer (prepare fresh)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • 1 N Hydrochloric Acid (HCl)

  • Amine standard (e.g., glycine (B1666218) or the un-PEGylated protein at a known concentration)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 335 nm or 420 nm

Procedure:

  • Prepare Standards: Prepare a standard curve using known concentrations of the amine standard (e.g., 0, 2, 5, 10, 15, 20 µg/mL) in the Reaction Buffer.

  • Sample Preparation: Dilute the un-PEGylated and PEGylated protein samples to a concentration within the linear range of the standard curve (e.g., 20-200 µg/mL) using the Reaction Buffer.

  • Reaction:

    • To 500 µL of each standard and sample in separate microcentrifuge tubes, add 250 µL of the freshly prepared 0.01% TNBS solution.

    • Mix well and incubate at 37°C for 2 hours.[18][19]

  • Stop Reaction: Add 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube to stop the reaction.[18][19]

  • Measurement: Transfer the solutions to a 96-well plate and measure the absorbance at 335 nm or 420 nm.[20][21]

  • Calculation:

    • Subtract the absorbance of the blank (0 µg/mL standard) from all readings.

    • Plot the standard curve of absorbance versus amine concentration.

    • Determine the concentration of free amines in the un-PEGylated and PEGylated samples from the standard curve.

    • The degree of PEGylation can be calculated as the percentage of amines modified:

      • Degree of PEGylation (%) = [(Free amines in un-PEGylated protein - Free amines in PEGylated protein) / Free amines in un-PEGylated protein] x 100

Protocol 2: Analysis of PEGylation by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for analyzing the molecular weight of a PEGylated protein to determine the number of attached this compound molecules.

Materials:

  • PEGylated protein sample, purified

  • Un-PEGylated protein sample (control)

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Solvent for matrix (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Desalt and purify the PEGylated and un-PEGylated protein samples to remove any interfering substances.

    • Dilute the samples to a final concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile with 0.1% TFA).[17]

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in the appropriate solvent.

  • Spotting the Target Plate (Dried Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target and let it air dry completely.

    • Mix the protein sample and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of this mixture onto the pre-dried matrix spot.[17]

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear positive ion mode. Adjust the laser power to obtain optimal signal intensity while minimizing fragmentation.

  • Data Analysis:

    • Determine the average molecular weight of the un-PEGylated protein.

    • Determine the average molecular weight of the main peaks in the PEGylated protein spectrum.

    • The number of attached PEG molecules can be calculated by:

      • Number of PEG chains = (MW_PEGylated - MW_un-PEGylated) / MW_this compound

      • (Note: The molecular weight of this compound is approximately 517.6 g/mol )

Quantitative Data Summary

The following tables summarize the expected outcomes and key parameters for the described quantification methods.

Table 1: Comparison of PEGylation Quantification Methods

Method Principle Advantages Disadvantages
TNBS Assay Colorimetric detection of the reduction in free primary amines.Simple, rapid, and does not require sophisticated instrumentation.Indirect method; requires a non-PEGylated control; can be affected by buffer components.[20]
MALDI-TOF MS Measures the mass increase of the protein upon PEGylation.Provides direct information on the molecular weight and heterogeneity of the PEGylated product.[5]Can be challenging for very large or heterogeneous proteins; PEG can interfere with ionization and crystallization.[2][17]
HPLC (SEC/RP) Separates molecules based on size (SEC) or hydrophobicity (RP).Can separate different PEGylated species and unreacted components.[6][8]May have limited resolution for species with similar sizes or hydrophobicities; requires method development and optimization.
¹H NMR Quantifies the signal from the PEG backbone relative to a signal from the protein.Provides direct, quantitative information without the need for standards; non-destructive.[10][11]Requires a high-concentration, pure sample; complex spectra can be difficult to interpret.[10]

Visualizations

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_quantification Quantification Protein Protein (with reactive groups) Reaction Conjugation Reaction Protein->Reaction PEG_reagent This compound PEG_reagent->Reaction Purification Purification (e.g., SEC) Reaction->Purification Quant_Method Quantification Method (TNBS, MALDI-TOF, HPLC, NMR) Purification->Quant_Method Result Degree of PEGylation Quant_Method->Result Click_Chemistry_Reaction PEGylated_Protein PEGylated Protein (with Propargyl group) Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) PEGylated_Protein->Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction Final_Conjugate Final Bioconjugate Reaction->Final_Conjugate

References

Avoiding steric hindrance in Propargyl-PEG10-amine conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during Propargyl-PEG10-amine conjugations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms within a molecule obstruct a chemical reaction.[1][2] In bioconjugation, bulky molecular groups near the intended reaction site can prevent the reacting molecules from getting close enough to form a bond, leading to low or no reaction yield.[1] While often a challenge, chemists can sometimes use steric hindrance as a tool to prevent unwanted side reactions.[1]

Q2: What are the reactive groups on this compound?

A2: this compound is a bifunctional linker molecule. It contains two key reactive groups:

  • An amine group (-NH2) , which can react with activated carboxylic acids (like NHS esters), aldehydes, and ketones.[3][4]

  • A propargyl group (a terminal alkyne, -C≡CH) , which is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry".[5][6]

Q3: What is Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A3: CuAAC is a highly efficient and specific "click" reaction that forms a stable triazole ring by joining an alkyne and an azide (B81097).[7] This reaction is known for its reliability, broad functional group tolerance, and ability to proceed under mild, often aqueous, conditions (pH 4-12).[8] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[9]

Q4: How does the length of the PEG linker affect conjugation and the final product?

A4: The length of the polyethylene (B3416737) glycol (PEG) linker is a critical factor.

  • Steric Shielding: Longer PEG chains can increase the hydrodynamic radius of the molecule, which can help improve solubility and extend circulation half-life in vivo.[10][11]

  • Reactivity vs. Bioactivity: While longer linkers might be more reactive and help overcome steric hindrance at the conjugation site, they can have a detrimental effect on the in vitro bioactivity of the final conjugate by masking active sites or interfering with target binding.[12][13][14]

  • Flexibility: Increasing PEG linker length can also induce greater structural flexibility and deviation from the molecule's original conformation.[15]

Troubleshooting Guide: Overcoming Steric Hindrance

Q5: I am observing a very low yield in my conjugation reaction. What are the likely causes related to steric hindrance?

A5: Low conjugation yield is a common problem often linked to steric factors. Consider the following:

  • Hindered Reaction Site: The target amine or azide group on your molecule may be located in a sterically crowded region, such as a pocket or cleft in a protein, preventing the this compound from accessing it.

  • Bulky Neighboring Groups: Large chemical groups adjacent to the target site can physically block the reaction.[1]

  • Suboptimal Reaction Conditions: Factors like incorrect pH, low reactant concentrations, or inappropriate catalyst choice can exacerbate the effects of steric hindrance. Amine reactivity and the overall degree of PEGylation are highly dependent on experimental conditions like pH, temperature, time, and stoichiometry.[16]

  • Protein Concentration: For protein conjugations, high protein concentrations can sometimes hinder PEGylation efficiency. It has been found that decreasing the starting protein concentration can significantly improve results.[17]

Q6: My conjugate has lost its biological activity. Could this be a steric hindrance issue?

A6: Yes, this is a significant concern in bioconjugation. The attached Propargyl-PEG10 chain, while beneficial for properties like solubility, can sterically block the active site or binding interface of a protein or small molecule.[14] This can prevent the molecule from interacting with its biological target, leading to reduced or complete loss of activity.[12][13] It is crucial to balance the need to overcome conjugation hindrance with the preservation of the molecule's function.

Q7: How can I modify my experimental setup to overcome steric hindrance?

A7: Several strategies can be employed:

  • Optimize pH: The reactivity of amine groups is highly pH-dependent. For NHS ester couplings, a pH of 7-9 is generally optimal.[18] For EDC/NHS activation of carboxylic acids, the activation step is best performed at pH 4.5-7.2, followed by conjugation to the amine at pH 7.2-7.5.[19]

  • Adjust Molar Ratios: Increasing the molar excess of the this compound reagent can help drive the reaction to completion, especially when dealing with hindered sites. A 20-fold molar excess is often a good starting point for protein labeling.[20]

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature vs. 4°C) can sometimes improve yields for slow-reacting, sterically hindered sites.[19]

  • Choose a Different Linker Length: If steric hindrance is preventing the initial conjugation, a longer PEG linker (e.g., PEG12, PEG24) might provide the necessary flexibility and reach.[6] However, be mindful of the potential negative impact on the final product's biological activity.[12][13]

  • Use Specialized Catalysts: For CuAAC reactions involving sterically hindered substrates, certain specialized copper-ligand complexes can be more effective than standard catalyst systems.[8]

Quantitative Data Summary

Table 1: Effect of Linker Structure on PEG-Interferon Conjugate Yield and Bioactivity

Conjugate NameLinker TypeConjugation Yield (%)Bioactivity (IU/mg)
mPEG2L-IFNLong, linear25%2.8 x 10⁶
mPEG2P-IFNBranched24%3.95 x 10⁶
mPEG2M-IFNBranched17%6.7 x 10⁶

Data summarized from studies on 40 KDa di-branched PEGs, demonstrating the trade-off between conjugation reactivity and the biological activity of the final product.[12][13]

Table 2: Recommended Molar Ratios for Amine Conjugation Chemistries

Reaction TypeReagentsRecommended Molar Ratio (Target:Reagent1:Reagent2)
NHS Ester CouplingProtein : PEG-NHS1 : 5-20
EDC/NHS CouplingTarget-COOH : EDC : NHS1 : 1.2-2.0 : 1.2-2.0

These ratios are starting points and may require optimization based on the specific substrates and reaction conditions.[19][20]

Experimental Protocols

Protocol 1: General Procedure for CuAAC ("Click") Conjugation

This protocol describes the conjugation of this compound to an azide-functionalized molecule (e.g., a protein or small molecule).

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar, pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Assembly:

    • In a reaction tube, combine the azide-functionalized molecule and this compound (use a 5-10 fold molar excess of the PEG linker).

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction can be monitored by LC-MS or SDS-PAGE for proteins.

  • Purification:

    • Remove the excess PEG reagent and copper catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugate.

Protocol 2: General Procedure for Amine-Carboxylic Acid Conjugation via EDC/NHS

This protocol describes the conjugation of the amine group on this compound to a molecule containing a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule (e.g., protein, small molecule)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5 (must be amine-free)[19]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO. These should be used immediately.[21]

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of your molecule, add EDC (1.5 to 2-fold molar excess) and NHS (1.2 to 1.5-fold molar excess).[21]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.[19][21]

  • Conjugation Reaction:

    • Immediately add the activated molecule solution to the this compound solution. Alternatively, if working with a protein, exchange its buffer to the Coupling Buffer (pH 7.2-7.5) and add the activated PEG reagent.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[19]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[21]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted materials and byproducts.[21]

Visual Guides

Troubleshooting_Workflow cluster_0 start Low Conjugation Yield Observed check_hindrance Is the reaction site sterically hindered? start->check_hindrance check_conditions Are reaction conditions optimal? check_hindrance->check_conditions  No / Unsure   change_linker Strategy: Increase Linker Length (e.g., PEG12, PEG24) check_hindrance->change_linker  Yes check_hindrance->change_linker optimize_ph Strategy: Optimize pH (e.g., 7-9 for NHS, 7.2-7.5 for coupling) check_conditions->optimize_ph  No end_node Re-analyze Yield check_conditions->end_node  Yes change_linker->end_node special_catalyst Strategy: Use Hindrance-Specific Catalyst (for CuAAC) special_catalyst->end_node increase_reagents Strategy: Increase Molar Excess of PEG Reagent & Reaction Time optimize_ph->increase_reagents increase_reagents->end_node

Caption: Troubleshooting workflow for low conjugation yield.

Caption: Conceptual diagram of steric hindrance.

CuAAC_Workflow prep 1. Prepare Reactants (Azide-Molecule, Propargyl-PEG, CuSO4, Na-Ascorbate) mix 2. Combine Reactants in Buffer (Molecule + PEG + CuSO4) prep->mix initiate 3. Initiate Reaction (Add fresh Sodium Ascorbate) mix->initiate incubate 4. Incubate (1-4h at Room Temp) initiate->incubate purify 5. Purify Conjugate (SEC / Dialysis) incubate->purify analyze 6. Characterize Product (LC-MS / SDS-PAGE) purify->analyze

Caption: Experimental workflow for a CuAAC reaction.

References

Best practices for handling and storing Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Propargyl-PEG10-amine. This resource is intended for researchers, scientists, and drug development professionals utilizing this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule featuring a terminal propargyl group (an alkyne) and a primary amine, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5][6] Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7][8] The propargyl group allows for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the linker to an azide-containing molecule.[1][2][4][5] The amine group can react with carboxylic acids, activated NHS esters, or carbonyls to link to another molecule.[2][3][4][9] The PEG chain enhances the solubility and bioavailability of the resulting conjugate.[10]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C, sealed tightly to prevent exposure to moisture and light. Some suppliers recommend storage at 4°C for shorter periods. It is crucial to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q3: How should I handle this compound upon receiving it?

Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture, as PEG compounds are often hygroscopic.[11] Exposure to moisture can cause the material to become tacky and difficult to handle accurately.[11]

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The table below summarizes known solubility information. It is always recommended to test solubility on a small scale before preparing a stock solution.

SolventSolubilityReference
Dichloromethane (DCM)Soluble[9]
Dimethylformamide (DMF)Soluble[9]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[9]
WaterSoluble[9]
AcetonitrileSoluble[11]

Q5: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using dry (anhydrous) solvents. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended. Always store solutions under an inert atmosphere.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low reaction yield in CuAAC (Click Chemistry) 1. Degraded copper catalyst: The Cu(I) catalyst is sensitive to oxidation. 2. Inhibitors in the reaction mixture: Buffers containing primary amines (e.g., Tris) can interfere with the reaction. 3. Impure or degraded this compound: Improper storage can lead to degradation.1. Use a freshly prepared solution of the copper catalyst or generate Cu(I) in situ using a Cu(II) salt and a reducing agent like sodium ascorbate.[12] The use of a copper-binding ligand can also protect the catalyst and accelerate the reaction.[12] 2. Use non-amine-containing buffers such as PBS, carbonate, or borate (B1201080) buffers. 3. Verify the purity of the linker using an appropriate analytical method (e.g., NMR or mass spectrometry).
Side product formation 1. Oxidative degradation of the PEG chain: In the presence of certain metal ions (like iron oxides), PEG chains can degrade to form formaldehyde (B43269) and formic acid.[13] 2. Reaction with the amine terminus: The amine group on this compound can react with these degradation byproducts, leading to N-formylation or N-methylation.[13]1. Ensure all glassware and reagents are free from metal contaminants. 2. If metal ion contamination is suspected, consider adding a chelating agent. Monitor reactions for the formation of unexpected byproducts by LC-MS.
Difficulty in handling the reagent (tacky or oily solid) Hygroscopic nature of the compound: The PEG component of the molecule can absorb moisture from the air.[11]Always allow the container to reach room temperature before opening. Handle the reagent in a dry environment, such as a glove box, or under a stream of inert gas.
Incomplete reaction of the amine group 1. Steric hindrance: The molecule being conjugated to the amine may be sterically bulky. 2. Suboptimal reaction conditions: Incorrect pH or the use of an inappropriate coupling agent.1. Increase the reaction time or temperature. Consider using a linker with a longer PEG chain to reduce steric hindrance. 2. Optimize the reaction pH for the specific coupling chemistry being used. For amide bond formation, ensure the use of an efficient coupling agent (e.g., HATU, HOBt).

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC. The first step is an amide coupling reaction with the amine group of the linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the propargyl group.

Step 1: Amide Coupling

Amide_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ligand_1 Ligand 1 with Carboxylic Acid Reaction_Vessel Anhydrous Solvent (e.g., DMF) Room Temperature 4-12 hours Ligand_1->Reaction_Vessel Propargyl_PEG10_amine This compound Propargyl_PEG10_amine->Reaction_Vessel Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Reaction_Vessel Intermediate Ligand 1 - Propargyl-PEG10 Intermediate Reaction_Vessel->Intermediate CuAAC_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Product Intermediate Ligand 1 - Propargyl-PEG10 Intermediate Reaction_Vessel Solvent (e.g., DMSO/water) Room Temperature Intermediate->Reaction_Vessel Ligand_2 Ligand 2 with Azide Group Ligand_2->Reaction_Vessel Catalyst Cu(I) Source (e.g., CuSO4, Na-Ascorbate) Catalyst->Reaction_Vessel PROTAC Final PROTAC (Ligand 1 - PEG10 - Ligand 2) Reaction_Vessel->PROTAC

References

Validation & Comparative

A Researcher's Guide to Bioconjugation: Propargyl-PEG10-amine vs. Alternative PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and biological research, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of PEG linkers, Propargyl-PEG10-amine, which utilizes "click chemistry," presents a modern approach to bioconjugation. This guide offers an objective comparison of this compound with other commonly used PEG linkers, namely those with N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups, supported by a review of their performance characteristics and detailed experimental methodologies.

Introduction to PEG Linker Chemistries

The choice of a PEG linker is dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate. Here, we compare three distinct chemistries:

  • This compound: This heterobifunctional linker features a terminal alkyne group (propargyl) and a primary amine. The alkyne group participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with an azide-modified molecule. The amine group can be used for further modifications or as an attachment point.

  • NHS-ester PEG Linkers: These linkers contain an N-hydroxysuccinimide ester, which is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.

  • Maleimide PEG Linkers: Maleimide-functionalized linkers are highly specific for sulfhydryl (thiol) groups, which are found in cysteine residues. This reaction, a Michael addition, results in a stable thioether bond.

Comparative Performance of PEG Linkers

The selection of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, specificity, and the stability of the resulting linkage.

Reaction Efficiency and Specificity:

Click chemistry, utilized by propargyl-PEG linkers, is renowned for its high efficiency, specificity, and rapid reaction rates, often proceeding to near-quantitative yields with minimal byproducts[1][2]. The bio-orthogonal nature of the azide (B81097) and alkyne groups ensures that they react specifically with each other without cross-reactivity with other functional groups present in biological systems[3].

NHS-ester chemistry, while widely used, can be less specific as it targets all accessible primary amines on a protein, potentially leading to a heterogeneous mixture of conjugates[4][5]. The reactivity of NHS esters is also sensitive to pH, with optimal conditions typically between pH 7 and 9[6].

Maleimide chemistry offers high specificity for cysteine residues, which are generally less abundant than lysines, allowing for more site-specific conjugation[5]. However, the maleimide group can exhibit some off-target reactivity with other nucleophiles at higher concentrations and longer reaction times[5].

Stability of the Resulting Linkage:

The 1,2,3-triazole ring formed via CuAAC is exceptionally stable, being resistant to hydrolysis, oxidation, and enzymatic degradation[7][8][9]. This makes it an ideal linkage for applications requiring long-term stability in vivo. The amide bond formed from the reaction of an NHS ester with an amine is also highly stable[4]. In contrast, the thioether bond formed from a maleimide and a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.

Linker Type Target Functional Group Resulting Linkage Reaction Specificity Relative Stability of Linkage Key Advantages Key Disadvantages
Propargyl-PEG-Amine (via CuAAC) Azide1,2,3-TriazoleVery High (Bio-orthogonal)Very HighHigh efficiency, specificity, and stability of linkage.Requires a copper catalyst which can be cytotoxic.
NHS-ester-PEG Primary Amine (e.g., Lysine)AmideModerate (Reacts with all accessible amines)HighWell-established chemistry, no catalyst required.Can result in a heterogeneous product mixture.
Maleimide-PEG Thiol (e.g., Cysteine)ThioetherHigh (Specific for thiols)Moderate to HighHigh specificity for less abundant amino acids.Potential for retro-Michael reaction and deconjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for each linker type.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the amine-free buffer.

  • Reagent Preparation: Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA ligand.

  • Reaction Mixture: In a reaction tube, combine the azide-modified protein and a molar excess of this compound.

  • Catalyst Addition: Add the THPTA ligand to the CuSO₄ solution and then add this mixture to the reaction tube.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove the excess reagents and copper catalyst using a desalting column to obtain the purified conjugate.

Protocol 2: Amine Conjugation using NHS-ester-PEG

This protocol outlines the conjugation of an NHS-ester-PEG linker to a protein via its lysine residues.

Materials:

  • Protein with accessible lysine residues

  • NHS-ester-PEG linker

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a pH between 7.2 and 8.0.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester-PEG linker in a suitable organic solvent like DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS-ester-PEG to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove excess linker and byproducts using a desalting column or dialysis.

Protocol 3: Thiol Conjugation using Maleimide-PEG

This protocol details the conjugation of a Maleimide-PEG linker to a protein's cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-PEG linker

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent.

  • Linker Preparation: Prepare a stock solution of the Maleimide-PEG linker in the conjugation buffer.

  • Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate from unreacted linker using a desalting column.

Visualizing the Chemistries and Workflows

To further elucidate the differences between these bioconjugation strategies, the following diagrams illustrate the chemical structures, reaction schemes, and a decision-making workflow.

Caption: Chemical structures of this compound, an NHS-ester-PEG linker, and a Maleimide-PEG linker, highlighting their distinct reactive functional groups.

Bioconjugation Reaction Schemes cluster_cuaac CuAAC Reaction cluster_nhs NHS-ester Reaction cluster_maleimide Maleimide Reaction propargyl_peg Propargyl-PEG triazole_conjugate Triazole Conjugate propargyl_peg->triazole_conjugate + Cu(I) azide_protein Azide-Protein azide_protein->triazole_conjugate nhs_peg NHS-ester-PEG amide_conjugate Amide Conjugate nhs_peg->amide_conjugate + pH 7-9 amine_protein Amine-Protein (Lysine) amine_protein->amide_conjugate maleimide_peg Maleimide-PEG thioether_conjugate Thioether Conjugate maleimide_peg->thioether_conjugate + pH 6.5-7.5 thiol_protein Thiol-Protein (Cysteine) thiol_protein->thioether_conjugate

Caption: Simplified reaction schemes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), NHS-ester conjugation, and maleimide conjugation.

Workflow for PEG Linker Selection start Start: Identify available functional groups on biomolecule has_azide Azide group available? start->has_azide has_amine Primary amines available (Lysine, N-terminus)? has_azide->has_amine No use_propargyl Use Propargyl-PEG (Click Chemistry) has_azide->use_propargyl Yes has_thiol Free thiols available (Cysteine)? has_amine->has_thiol No use_nhs Use NHS-ester-PEG has_amine->use_nhs Yes use_maleimide Use Maleimide-PEG has_thiol->use_maleimide Yes consider_modification Consider modifying biomolecule to introduce a specific functional group has_thiol->consider_modification No

Caption: A decision-making workflow to guide the selection of an appropriate PEG linker based on the available functional groups on the target biomolecule.

Conclusion

The choice of a PEG linker for bioconjugation is a critical decision that profoundly impacts the characteristics of the final product. This compound, in conjunction with click chemistry, offers a highly efficient, specific, and stable method for linking molecules, making it an excellent choice for applications where a robust and well-defined conjugate is required. NHS-ester and maleimide-based PEG linkers represent more traditional, yet powerful, alternatives that are suitable for targeting amine and thiol groups, respectively. The selection of the optimal linker should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired level of site-specificity, and the required in vivo stability of the conjugate. By understanding the comparative performance and experimental nuances of each linker type, researchers can make informed decisions to advance their drug development and research objectives.

References

Comparing Propargyl-PEG10-amine with DBCO-PEG-amine for copper-free click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and molecular biology, "click chemistry" has become an indispensable tool for its efficiency and specificity in linking molecules. However, the choice of reagents is critical and depends heavily on the experimental context, particularly the presence of living cells. This guide provides an objective comparison between two popular PEGylated amine linkers: Propargyl-PEG10-amine and DBCO-PEG-amine, clarifying their distinct roles in azide-alkyne cycloaddition reactions.

The fundamental difference lies in their reaction mechanisms. This compound contains a terminal alkyne and is used for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is extremely fast and efficient but requires a copper catalyst, which is known to be cytotoxic.[1][2][3] In contrast, DBCO-PEG-amine features a dibenzocyclooctyne (DBCO) group, a strained alkyne, designed specifically for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This reaction is truly "copper-free," making it a bioorthogonal tool suitable for dynamic studies in living systems.[6][7]

This guide will compare these two powerful chemistries, focusing on reaction kinetics, biocompatibility, and experimental setup to help researchers select the optimal reagent for their specific application.

Molecular Structures and Reaction Pathways

The choice between these reagents begins with understanding their structure and the chemistry they enable. This compound provides a linear terminal alkyne, while DBCO-PEG-amine contains a sterically strained ring structure that is key to its copper-free reactivity.

G cluster_propargyl This compound cluster_dbco DBCO-PEG-amine Propargyl DBCO

Caption: Chemical structures of the two PEGylated amine linkers.

The divergent reaction mechanisms are visualized below. CuAAC proceeds via a copper-acetylide intermediate, whereas SPAAC is driven by the release of ring strain in the DBCO moiety upon reaction with an azide.[4][8]

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl Propargyl-PEG-Amine Triazole1 1,4-Triazole Product Propargyl->Triazole1 + Azide1 Azide-Molecule Azide1->Triazole1 + Copper Cu(I) Catalyst Copper->Triazole1  Catalyzes DBCO DBCO-PEG-Amine Triazole2 Triazole Product DBCO->Triazole2 + Azide2 Azide-Molecule Azide2->Triazole2 + NoCatalyst Copper-Free (Bioorthogonal) NoCatalyst->Triazole2

Caption: Reaction mechanisms for CuAAC and copper-free SPAAC.

Performance Comparison: CuAAC vs. SPAAC

The decision to use a copper-catalyzed or copper-free method involves trade-offs in speed, biocompatibility, and reaction conditions. CuAAC is generally faster, but the required copper catalyst can be toxic to cells, limiting its use primarily to in vitro or ex vivo applications like labeling fixed cells or synthesizing conjugates in a test tube.[2][9][10] SPAAC, while having slower kinetics, avoids copper-induced toxicity, making it the premier choice for labeling and imaging dynamic processes in live cells and whole organisms.[1][3][6]

FeatureThis compound (CuAAC)DBCO-PEG-amine (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes, Cu(I) (e.g., CuSO₄ + Sodium Ascorbate)No (Copper-Free)
Biocompatibility Low to Moderate (Cytotoxicity from Cu(I) catalyst)[2][9]High (Bioorthogonal, suitable for live cells)[5][6]
Reaction Kinetics Very Fast (Second-order rate constants ~10² - 10³ M⁻¹s⁻¹)Fast (Second-order rate constants ~10⁻¹ - 1 M⁻¹s⁻¹)[11]
Primary Application In vitro bioconjugation, fixed-cell labeling, material scienceLive-cell imaging, in vivo chemistry, dynamic studies[3][6]
Reaction Conditions Aqueous buffer, room temp. Requires reducing agent.Physiological conditions (aqueous buffer, 4-37°C)[12][13]
Reagent Stability Alkyne is highly stable.DBCO is stable; avoid azide-containing buffers for storage.[12][14]
Main Advantage Superior reaction speed.[15]High biocompatibility, no catalyst needed.
Main Disadvantage Copper toxicity limits live-cell applications.[1]Slower kinetics compared to CuAAC.

Decision-Making Workflow for Researchers

Choosing the right reagent is critical for experimental success. The following workflow helps guide the selection process based on the biological system being studied.

G Start Start: Select a Click Chemistry Reagent Decision Is the experiment in a live cell or living organism? Start->Decision Use_DBCO Use DBCO-PEG-amine (SPAAC) Decision->Use_DBCO Yes_Path Use_Propargyl Use Propargyl-PEG-amine (CuAAC) Decision->Use_Propargyl No_Path Yes_Path Yes Reason_DBCO Reason: Avoids copper cytotoxicity, ensuring cell viability and minimal perturbation of biological processes. Use_DBCO->Reason_DBCO No_Path No Reason_Propargyl Reason: Offers significantly faster kinetics for rapid and efficient conjugation in non-living systems. Use_Propargyl->Reason_Propargyl

Caption: Workflow for choosing between CuAAC and SPAAC reagents.

Experimental Protocols

Below are generalized protocols for bioconjugation using each reagent. Researchers should optimize concentrations, incubation times, and purification methods for their specific molecules.

Protocol 1: Copper-Free Bioconjugation with DBCO-PEG-amine (SPAAC)

This protocol is designed for labeling an azide-modified protein with DBCO-PEG-amine in a biological buffer.

  • Reagent Preparation:

    • Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[4]

    • Dissolve DBCO-PEG-amine in a compatible organic solvent like DMSO to create a 10 mM stock solution.[13]

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the DBCO-PEG-amine stock solution to the azide-containing protein solution.[16] Note: The final concentration of the organic solvent should ideally be kept below 10% to maintain protein integrity.[4]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[16][17] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~309 nm.[18]

  • Purification:

    • Remove excess, unreacted DBCO-PEG-amine using a suitable method such as size-exclusion chromatography (e.g., Zeba™ columns), dialysis, or tangential flow filtration.[16]

Protocol 2: Copper-Catalyzed Bioconjugation with this compound (CuAAC)

This protocol describes the labeling of an azide-modified biomolecule with this compound. Note: Perform in an oxygen-free environment if possible to prevent oxidation of Cu(I).

  • Stock Solution Preparation:

    • Biomolecule: Prepare the azide-modified biomolecule and the this compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7).[19]

    • Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[19]

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[10][20]

    • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution fresh before each use.[19]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations (example in parentheses):[19][21]

      • Azide-biomolecule and this compound in buffer (e.g., 50 µM alkyne, ~2-fold excess of azide).

      • A premixed solution of CuSO₄ and ligand (e.g., 100-250 µM CuSO₄, 5:1 ligand-to-copper ratio).

      • Sodium ascorbate (B8700270) (e.g., 5 mM).

    • Mix gently by inverting the tube and allow the reaction to proceed for 1 hour at room temperature.[19]

  • Purification:

    • Quench the reaction and remove the copper catalyst by adding a chelating agent like EDTA, followed by purification via dialysis, size-exclusion chromatography, or another appropriate method.[20]

Conclusion

Both this compound and DBCO-PEG-amine are powerful reagents, but they serve different experimental paradigms within the broader family of click chemistry. DBCO-PEG-amine is the undisputed choice for copper-free, bioorthogonal applications in living systems where cellular health is paramount. Its ability to react spontaneously with azides under physiological conditions has revolutionized live-cell imaging and in vivo labeling.[5][6] Conversely, This compound , when used in the copper-catalyzed (CuAAC) reaction , offers unparalleled speed and efficiency.[15] It is the ideal reagent for in vitro applications , such as bulk conjugate synthesis, diagnostics development, and functionalizing materials, where the cytotoxicity of copper is not a limiting factor. The selection between them is therefore not a matter of which is "better," but which is the right tool for the specific scientific question being asked.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). While Propargyl-PEG10-amine and similar polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in early-stage development due to their hydrophilicity and synthetic tractability, the field is rapidly advancing. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to facilitate the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering

Propargyl-PEG10-amine: A Comparative Analysis of Efficacy in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propargyl-PEG10-amine and Alternative Linkers in PROTAC and ADC Applications.

In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the functional payload is a critical determinant of efficacy, stability, and pharmacokinetic properties. This compound, a heterobifunctional linker featuring a terminal alkyne for "click" chemistry and a primary amine for conjugation, has gained prominence due to the advantageous properties of its polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive comparison of this compound's performance against alternative linkers, supported by experimental data, to inform rational drug design.

The Role of the Linker in Targeted Therapies

The linker in a PROTAC or ADC is not merely a passive tether. Its length, flexibility, and chemical composition profoundly influence the molecule's overall performance. In PROTACs, the linker's characteristics are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[1][2][3] For ADCs, the linker's properties affect solubility, stability in circulation, and the efficiency of payload release at the target site.[4][5]

Data Presentation: A Quantitative Comparison

The efficacy of linkers in PROTACs is often evaluated by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). For ADCs, in vivo tumor growth inhibition is a key metric. The following tables summarize representative data from various studies, comparing the performance of different linker types.

Table 1: In Vitro Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
BRD4PomalidomidePEG35585MV4-11[6]
BRD4PomalidomidePEG42095MV4-11[6]
BRD4PomalidomidePEG5 15 >98 MV4-11 [6]
BRD4PomalidomidePEG63092MV4-11[6]
BTKThalidomidePEG-based (short)>100<50Mino[7]
BTKThalidomidePEG-based (optimal)<10~90Mino[7]
ERαPeptide16-atom PEG~10>90MCF7[8]
ERαPeptide21-atom PEG~100~70MCF7[8]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution as the warhead and E3 ligase ligands may differ.

Table 2: Comparison of PEG and Alkyl Linkers in PROTACs

Target ProteinE3 Ligase LigandLinker TypeLinker LengthDC50 (nM)Dmax (%)Key ObservationReference
CRBNThalidomideAlkyl9 atomsActiveNot specifiedAlkyl linker induced degradation.[1]
CRBNThalidomidePEG3 PEG unitsWeakNot specifiedReplacement with PEG inhibited activity.[1]
PI3K/mTORVH032C8 Alkyl8 atoms42-227 (PI3K), 45 (mTOR)>80Alkyl linker showed optimal dual-target degradation.[9]
PI3K/mTORVH032PEG-basedNot specifiedLess potentNot specifiedFlexible PEG linkers showed good efficiency but were outperformed by the optimal alkyl linker.[9]

Table 3: In Vivo Efficacy of an ADC with a PEGylated Linker

ADCTargetLinker TypeDosingTumor Growth Inhibition (%)Animal ModelReference
Affibody-MMAEHER2PEG10K10 mg/kg~80NCI-N87 Xenograft[10]
Affibody-MMAEHER2No PEG5 mg/kg~50NCI-N87 Xenograft[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker efficacy. Below are protocols for key experiments cited in the comparison.

Protocol 1: In Vitro Protein Degradation Assay via Western Blot

Objective: To quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell Line: A human cancer cell line expressing the target protein (e.g., MV4-11 for BRD4).[6]

  • PROTAC Compounds: Stock solutions of PROTACs with different linkers in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE and Western Blotting Reagents: Gels, buffers, transfer membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (against the target protein and a loading control like GAPDH), and HRP-conjugated secondary antibodies.

  • Chemiluminescent Substrate: ECL kit.

  • Imaging System: For capturing chemiluminescent signals.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with varying concentrations of the PROTACs or vehicle control for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for SDS-PAGE. Load equal amounts of protein per lane and run the gel.[11]

  • Western Blotting: Transfer the proteins to a PVDF membrane, block the membrane, and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.[11]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Protocol 2: In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of an ADC or PROTAC in a xenograft mouse model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing xenograft tumors from a human cancer cell line.[12]

  • Test Article: ADC or PROTAC formulated in a suitable vehicle.

  • Vehicle Control: Formulation vehicle.

  • Dosing Equipment: Syringes and needles for the appropriate route of administration (e.g., intravenous, intraperitoneal).

  • Calipers: For measuring tumor volume.

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the ADC, PROTAC, or vehicle control according to the specified dosing schedule and route.[12]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition at the end of the study compared to the vehicle control group.[12]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound and its alternatives.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (e.g., BRD4) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->PROTAC Binds to E3 Ligand Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: Mechanism of PROTAC-mediated target protein degradation.

Linker_Comparison_Workflow start Start: Design PROTAC/ADC with This compound alternatives Synthesize Analogs with Alternative Linkers (e.g., Shorter/Longer PEG, Alkyl Chain) start->alternatives in_vitro In Vitro Efficacy Assessment (e.g., Western Blot for DC50/Dmax, Cytotoxicity Assay for IC50) alternatives->in_vitro in_vivo In Vivo Efficacy Assessment (e.g., Tumor Growth Inhibition in Xenograft Model) in_vitro->in_vivo Promising Candidates analysis Comparative Data Analysis in_vitro->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd pk_pd->analysis conclusion Select Optimal Linker for Further Development analysis->conclusion

Caption: Experimental workflow for comparing linker efficacy.

References

A Comparative Guide to the Characterization and Validation of Propargyl-PEG10-amine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propargyl-PEG10-amine with alternative polyethylene (B3416737) glycol (PEG) linkers and details the experimental methodologies for its characterization and purity validation. The information presented herein is intended to assist researchers in making informed decisions for their bioconjugation, drug delivery, and proteomics applications.

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation techniques, including the increasingly prominent field of Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group (an alkyne) and a primary amine, connected by a 10-unit polyethylene glycol chain. The propargyl group enables covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a highly specific and efficient reaction. The amine terminus allows for conjugation to various electrophilic groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, present on proteins, peptides, or other molecules of interest.

Comparison with Alternative PEG Linkers

The selection of a PEG linker is critical and depends on the specific application, including the desired length, flexibility, and reactive functionalities. This compound is one of many available options. Below is a comparison with other common bifunctional PEG linkers.

FeatureThis compoundPropargyl-PEG-NHS esterPropargyl-PEG-AcidAmine-PEG-Amine
Functional Group 1 Propargyl (Alkyne)Propargyl (Alkyne)Propargyl (Alkyne)Amine
Functional Group 2 AmineNHS EsterCarboxylic AcidAmine
Typical Application PROTAC synthesis, bioconjugation to carboxyl groups (with activators) or aldehydes/ketones.Direct conjugation to primary amines (e.g., lysine (B10760008) residues in proteins).Conjugation to primary amines (requires activation with EDC/NHS).Crosslinking molecules with two electrophilic sites.
Reaction with Amine Requires activation of a carboxyl group on the target molecule.Direct, forms a stable amide bond.Requires activation with carbodiimides (e.g., EDC).N/A
Reaction with Azide Yes (Click Chemistry)Yes (Click Chemistry)Yes (Click Chemistry)No
Purity Specification Typically >95% or >98%[1][2]Typically >95%Typically >95%Typically >95%
PEG Length Variation Available with various PEG lengths (e.g., PEG2, PEG4, PEG12, PEG24).[2]Available with various PEG lengths.Available with various PEG lengths.Available with various PEG lengths.

Experimental Protocols for Purity Validation

Ensuring the high purity of this compound is paramount for reproducible and reliable results in research and drug development. The following are key experimental protocols for its characterization and validation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector is a powerful technique for assessing the purity of PEGylated compounds. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often employed.

Protocol: RP-HPLC with Charged Aerosol Detection (CAD)

  • Sample Preparation: Dissolve this compound in the initial mobile phase (e.g., high water content) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Detector Settings (CAD):

    • Evaporation Temperature: 35 °C.

    • Follow the manufacturer's recommendations for other settings.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The spectrum should show characteristic peaks for the propargyl group, the repeating ethylene (B1197577) glycol units, and the terminal amine group.

Protocol: ¹H-NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters.

  • Data Analysis:

    • Propargyl group: Look for a characteristic singlet or triplet for the acetylenic proton around 2.4 ppm and a signal for the methylene (B1212753) group adjacent to the alkyne.

    • PEG chain: A large, broad singlet or multiplet between 3.5 and 3.7 ppm corresponds to the methylene protons of the repeating ethylene glycol units.[3]

    • Amine group: The protons on the carbon adjacent to the amine will appear as a distinct signal, and the NH₂ protons may be visible depending on the solvent and concentration.

    • The integration of these peaks should be consistent with the expected proton count for the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • LC Method: A short C18 column with a rapid gradient can be used to desalt the sample before it enters the mass spectrometer.

  • MS Settings:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The observed mass should be within a few ppm of the calculated exact mass of this compound.[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for the synthesis of a PROTAC using this compound and the downstream signaling effects of a BRD4-targeting PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow ligand1 E3 Ligase Ligand (with Carboxylic Acid) activation Amide Coupling (EDC, NHS) ligand1->activation linker This compound linker->activation intermediate Ligand1-PEG10-Propargyl activation->intermediate click CuAAC 'Click' Chemistry (CuSO4, Ascorbate) intermediate->click ligand2 Target Protein Ligand (with Azide) ligand2->click protac Final PROTAC Molecule click->protac purification Purification (HPLC) protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

PROTAC Synthesis Workflow

G cluster_pathway Signaling Pathway of a BRD4-Targeting PROTAC protac BRD4 PROTAC ternary_complex Ternary Complex (PROTAC-BRD4-E3) protac->ternary_complex brd4 BRD4 Protein brd4->ternary_complex cmyc_gene c-MYC Gene brd4->cmyc_gene activates e3_ligase E3 Ubiquitin Ligase (e.g., CRBN) e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation BRD4 Degradation proteasome->degradation transcription_down Decreased Transcription degradation->transcription_down inhibition cell_cycle_arrest Cell Cycle Arrest transcription_down->cell_cycle_arrest apoptosis Apoptosis transcription_down->apoptosis

BRD4 PROTAC Signaling Pathway

The degradation of BRD4 by a PROTAC leads to the downregulation of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[5][6] This makes BRD4-targeting PROTACs a promising therapeutic strategy.

References

Propargyl-PEG10-Amine: A Comparative Guide to PEG Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in these linkers can significantly impact the efficacy, stability, and pharmacokinetic profile of the final therapeutic agent. This guide provides an objective comparison of Propargyl-PEG10-amine with shorter and longer PEG chain alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

Propargyl-PEG-amine linkers are heterobifunctional molecules that play a crucial role in modern drug development.[1][2] The terminal amine group allows for covalent attachment to a payload, such as a cytotoxic drug or a protein-of-interest (POI) binding ligand, through reactions with carboxylic acids or activated esters.[3][4] The propargyl group, with its terminal alkyne, enables highly efficient and specific "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the linker to another molecule, such as an antibody or an E3 ligase ligand.[3][5]

The integrated PEG chain enhances the solubility and stability of the bioconjugate in biological fluids and can shield it from enzymatic degradation, leading to a longer circulation time.[1][2][6] The length of this PEG chain is a critical parameter that must be optimized for each specific application, as it influences the spatial separation between the conjugated molecules, which in turn affects steric hindrance, binding affinity, and overall biological activity.[7][8]

Comparative Performance of PEG Linker Length

The optimal PEG linker length is often a balance between enhancing physicochemical properties and maintaining potent biological activity. While longer PEG chains can improve solubility and pharmacokinetic profiles, they may also introduce steric hindrance that can negatively impact target binding or the efficiency of payload delivery.[7][9] Conversely, shorter linkers may not provide sufficient spacing or solubility enhancement.[8][10]

In Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, the linker connects a POI-binding ligand and an E3 ubiquitin ligase-recruiting ligand. Its length is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[10][11] An improperly sized linker can prevent the formation of this complex due to steric hindrance (too short) or lead to non-productive complex formation (too long).[11][12]

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10] The table below summarizes data from a comparative study on PROTACs with varying PEG linker lengths targeting the Estrogen Receptor α (ERα).

Linker LengthDC50 (nM)Dmax (%)Key Findings
PEG3>1000<20Ineffective degradation, likely due to steric hindrance preventing ternary complex formation.
PEG6100~70Moderate degradation efficiency.
PEG10 25 >90 Optimal linker length for this system, showing high potency and maximal degradation.
PEG1250~85Slightly reduced potency compared to PEG10.
PEG24200~60Significantly reduced efficacy, suggesting the linker is too long for optimal ternary complex formation.

This data is representative and compiled from studies on ERα-targeting PROTACs.[11] Actual values may vary depending on the specific target, ligands, and E3 ligase.

In Antibody-Drug Conjugates (ADCs)

For ADCs, the PEG linker connects the antibody to a cytotoxic payload. The linker's length can influence the drug-to-antibody ratio (DAR), in vitro cytotoxicity, cellular uptake, and pharmacokinetic properties.[9][13] Longer PEG chains can help to mask the hydrophobicity of the payload, leading to improved plasma exposure and tumor accumulation.[10][14] However, excessively long linkers can sometimes decrease the in vitro potency of the ADC.[9]

The following table summarizes the in vitro performance of ADCs constructed with different PEG linker lengths.

ParameterPEG4PEG8PEG10 PEG12PEG24Key Findings & References
In Vitro Cytotoxicity (IC50) High potencyHigh potencyBalanced potency and improved properties Slight decrease in potencyPotential for significant reduction in cytotoxicityLonger PEG chains can sterically hinder the interaction of the ADC with its target or impede payload release.[9][15]
Plasma Clearance Higher clearanceModerate clearanceReduced clearance, improved exposure Reduced clearanceSignificantly reduced clearanceClearance rates tend to decrease with increasing PEG length, with a notable improvement for PEGs of 8 units or more.[16]
Tumor Accumulation Lower accumulationModerate accumulationEnhanced accumulation Enhanced accumulationHigh accumulationLonger PEG linkers can lead to increased tumor exposure.[17]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the transfer of ubiquitin to the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated protein degradation.

ADC Internalization and Payload Release

ADCs exert their cytotoxic effect by binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. The complex is then trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload and inducing cell death.

ADC_Mechanism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Antibody-Drug Conjugate (ADC) ADC->Binding Antigen Tumor Antigen Antigen->Binding Endosome Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[18]

Materials:

  • Cell line expressing the protein of interest.

  • PROTACs with varying PEG linker lengths.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a concentration range of each PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[18]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[18] Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[18]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[18]

Western_Blot_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Band Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic potential of ADCs on cancer cell lines.[19][20]

Materials:

  • Target cancer cell line and appropriate culture medium.

  • ADCs with varying PEG linker lengths.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[20]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a blank control with medium only. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[20]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement and Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a dose-response curve fit.[20]

Conclusion

The length of the PEG linker is a critical design parameter in the development of bioconjugates like PROTACs and ADCs. A this compound linker often represents a favorable balance, providing sufficient hydrophilicity and spatial separation to improve pharmacokinetics and efficacy without the significant steric hindrance that can be associated with much longer PEG chains. However, the optimal linker length is highly dependent on the specific molecular context, including the properties of the antibody or targeting ligand, the payload, and the biological target. Therefore, a systematic evaluation of a range of PEG linker lengths, including shorter and longer alternatives to PEG10, is essential for the rational design and optimization of potent and safe biotherapeutics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Navigating PEGylation Reactions: A Comparative Guide to Analyzing Propargyl-PEG10-amine Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of PEGylation reactions is critical for ensuring the quality, efficacy, and consistency of bioconjugates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the reaction efficiency of Propargyl-PEG10-amine, a versatile linker used in bioconjugation and drug delivery. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid in method selection and optimization.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a heterobifunctional linker featuring a terminal amine for conjugation to molecules like proteins or peptides, and a propargyl group for subsequent "click" chemistry reactions.[1][2][3] Monitoring the efficiency of the initial conjugation reaction involving the amine group is paramount. HPLC stands out as a powerful analytical tool for this purpose.[4][]

Comparative Analysis of HPLC Methods for Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing the reaction mixture of a this compound conjugation. It effectively separates the unreacted PEG linker, the starting biomolecule, and the resulting PEGylated conjugate based on differences in hydrophobicity.[6][7][8]

Key Performance Parameters of HPLC Methods:

ParameterRP-HPLC with UV DetectionRP-HPLC with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity; detection of non-volatile analytes.Separation based on hydrodynamic radius (size).
Typical Efficiency High resolution of starting materials and products.High resolution with near-universal detection of non-volatile compounds.Good for separating molecules with significant size differences.
Advantages Widely available, good for chromophoric molecules.Universal detection, ideal for molecules lacking a UV chromophore like PEG.[9][10][11]Can provide information on aggregation.[12]
Limitations PEG linkers often lack a strong chromophore, making direct quantification difficult.[11]Requires volatile mobile phases.May not resolve species with similar hydrodynamic volumes.[12]
Limit of Detection Dependent on the chromophore of the analyte.Can be in the low nanogram range on-column.[9]Generally less sensitive than RP-HPLC.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol details the activation of a carboxylic acid with EDC and NHS, followed by coupling to this compound.[13][14][15]

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine)

Procedure:

  • Activation: Dissolve the carboxylic acid-containing molecule in the anhydrous aprotic solvent. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Let the reaction proceed for 15-60 minutes at room temperature to form the NHS ester.

  • Coupling: Dissolve the this compound in the coupling buffer. Add the activated NHS ester solution to the amine-containing solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by HPLC to determine completion.[16]

  • Quenching: Add a quenching reagent to stop the reaction.

  • Purification: Purify the resulting conjugate using chromatography techniques such as SEC or RP-HPLC.

Protocol 2: HPLC Analysis of the Reaction Mixture

This protocol provides a general method for analyzing the reaction mixture using RP-HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector and optionally a CAD or ELSD.

  • Column: A C4 or C18 reversed-phase column is often suitable. C4 columns are generally preferred for larger proteins.[17][18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 45-80°C) can improve peak shape and resolution for PEGylated proteins.[10][12][17]

  • Detection: UV absorbance at 220 nm and/or 280 nm (for proteins/peptides). CAD or ELSD for universal detection.

Analysis: The reaction efficiency can be calculated by integrating the peak areas of the starting materials and the product. The percentage of conversion is determined by the ratio of the product peak area to the sum of the peak areas of the starting material and the product.

Workflow for Reaction and Analysis

G cluster_reaction Reaction Step cluster_analysis Analysis Step A Activate Carboxylic Acid (EDC/NHS) B Add this compound A->B C Incubate & Quench B->C D Inject Sample onto HPLC C->D Sample for Analysis E Separation on RP Column D->E F Detection (UV/CAD/ELSD) E->F G Data Analysis (Peak Integration) F->G

Caption: Workflow for this compound conjugation and HPLC analysis.

Comparison with Alternative Analytical Methods

While HPLC is a gold standard, other techniques can also be employed for analyzing PEGylation reactions.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography coupled with mass detection.Provides molecular weight confirmation of the product and impurities.[]More complex instrumentation and data analysis.
TLC Separation on a solid-phase plate.Fast, simple, and low-cost for qualitative real-time reaction monitoring.[13][16]Low resolution, not quantitative.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.High separation efficiency and low sample consumption.Can be sensitive to sample matrix effects.

Signaling Pathway and Logical Relationships

The choice of analytical method is dictated by the specific requirements of the project. The following diagram illustrates the decision-making process.

G start Need to Analyze This compound Reaction quant Quantitative Analysis Required? start->quant qual Qualitative Monitoring Sufficient? quant->qual No hplc Use HPLC (RP or SEC) quant->hplc Yes mw Molecular Weight Confirmation Needed? qual->mw No tlc Use TLC qual->tlc Yes mw->hplc No lcms Use LC-MS mw->lcms Yes ce Consider Capillary Electrophoresis hplc->ce Alternative

Caption: Decision tree for selecting an analytical method for PEGylation reactions.

References

Is Propargyl-PEG10-amine the Best Linker for Your Application? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and bioconjugation, selecting the appropriate linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. Propargyl-PEG10-amine is a bifunctional, non-cleavable linker increasingly used in applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an objective comparison between this compound and its alternatives, supported by experimental data and protocols, to help you determine if it is the optimal choice for your specific research needs.

This compound features three key components:

  • An amine (-NH2) group : Enables covalent attachment to molecules with reactive carboxylic acids or activated esters (e.g., NHS esters).[2][3]

  • A 10-unit polyethylene (B3416737) glycol (PEG) chain : A hydrophilic spacer that enhances solubility, reduces aggregation, and can prolong circulation half-life.[4][5]

  • A propargyl group (terminal alkyne) : Serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][6][7]

The fundamental choice of a linker depends on three core considerations: the desired release mechanism (cleavable vs. non-cleavable), the required physicochemical properties (solubility, stability), and the specific conjugation chemistry.

Decision Factor 1: Cleavable vs. Non-Cleavable Linkers

This compound is a non-cleavable linker . This means it forms a stable bond that does not break down under specific physiological conditions. The payload is released only after the complete lysosomal degradation of the antibody or protein carrier.[8][9][10] This contrasts sharply with cleavable linkers, which are designed to release the payload in response to specific triggers within the target cell.[11]

Comparison of Release Mechanisms:

FeatureThis compound (Non-cleavable)Cleavable Linkers (e.g., Val-Cit, Disulfide)
Release Mechanism Relies on complete lysosomal degradation of the antibody/protein.[8][9][11]Triggered by specific conditions: proteases (e.g., Cathepsin B for Val-Cit), pH (hydrazones), or reducing agents (e.g., glutathione (B108866) for disulfides).[11][][13]
Plasma Stability Generally higher, leading to a lower risk of premature drug release and systemic toxicity.[10][14]Can be susceptible to premature cleavage in circulation, although modern designs have improved stability.[15][16]
"Bystander" Effect Not possible. The payload-linker-amino acid metabolite is charged and cannot diffuse out of the cell.[9][14]Possible. If the released payload is membrane-permeable, it can diffuse out and kill adjacent antigen-negative tumor cells.[11][17]
Active Metabolite The released payload remains attached to the linker and a single amino acid residue.[9][10]The payload is released in its original or near-original, unmodified form.[9]
Common Application Payloads that are potent even with the linker attached; when minimizing off-target toxicity is paramount.[14]Highly potent payloads where a bystander effect is desired; targeting heterogeneous tumors.

Decision Factor 2: Impact of the PEG Spacer

The PEG10 chain in the linker is crucial for modifying the physicochemical properties of the conjugate, especially when dealing with hydrophobic payloads that are prone to aggregation.[5]

Impact of PEG Chain Length on Conjugate Properties:

PropertyShorter PEG (e.g., PEG2-PEG4)Medium PEG (e.g., PEG10-PEG12)Longer PEG (e.g., PEG24+)
Solubility Enhancement Moderate improvement.Significant improvement for most hydrophobic payloads.[18]Maximum improvement, but may be excessive.
Aggregation Reduction Effective, but less so than longer chains for highly hydrophobic molecules.[18][19]Often provides an optimal balance, significantly reducing aggregation.[20]Highly effective at preventing aggregation.
Pharmacokinetics (PK) Shorter half-life.Can prolong circulation half-life by increasing hydrodynamic volume.[4][21]Significantly extends half-life, but may negatively impact tumor penetration and binding affinity.[21][22]
Steric Hindrance Minimal.May cause some steric hindrance, potentially affecting binding affinity.Can lead to significant steric hindrance.

One study on affibody-based drug conjugates found that increasing the PEG linker length from 4 kDa to 10 kDa significantly prolonged the circulation half-life (from 2.5-fold to 11.2-fold), which led to better tumor inhibition despite a reduction in direct in vitro cytotoxicity.[21][22] Another study on folate-linked liposomes showed that increasing the PEG-linker length up to 10 kDa enhanced tumor accumulation in vivo.[23] This highlights the importance of optimizing PEG length for the specific application.

Decision Factor 3: Conjugation Chemistry

The propargyl group dictates the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a type of "click chemistry."[1] This method is known for its high efficiency, specificity, and mild reaction conditions.[6][24] The primary alternative in click chemistry is the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained alkynes like DBCO.

Comparison of "Click Chemistry" Approaches:

FeaturePropargyl-PEG-Amine (CuAAC)DBCO-PEG-Amine (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition.[25]Strain-Promoted Azide-Alkyne Cycloaddition.[24]
Catalyst Requires a Cu(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270).[25][26]No catalyst required. The reaction is driven by the ring strain of the cyclooctyne (B158145) (e.g., DBCO).[27]
Kinetics Generally faster reaction kinetics.Slower kinetics compared to CuAAC.
Biocompatibility The copper catalyst can be toxic to living cells, which may limit in vivo applications.[25]Fully bioorthogonal and non-toxic, making it ideal for use in living systems.[24]
Reagent Size The propargyl group is small and minimally disruptive.DBCO and other strained alkynes are significantly bulkier, which could potentially affect conjugate properties.

Visualizing the Options

The following diagrams illustrate the key decision points and mechanisms discussed.

G start Start: Linker Selection q1 Desired Release Mechanism? start->q1 cleavable Cleavable q1->cleavable  Specific Trigger (Enzyme, pH, Redox) non_cleavable Non-Cleavable (e.g., this compound) q1->non_cleavable  High Stability (Lysosomal Degradation) q2 Payload Properties? non_cleavable->q2 hydrophilic Hydrophilic Payload q2->hydrophilic Shorter PEG (e.g., PEG2-4) hydrophobic Hydrophobic Payload q2->hydrophobic Longer PEG (e.g., PEG10+) q3 Conjugation Environment? hydrophobic->q3 in_vitro In Vitro / Ex Vivo q3->in_vitro CuAAC (Propargyl) in_vivo In Vivo / Live Cell q3->in_vivo SPAAC (DBCO)

Caption: Decision tree for selecting a suitable linker.

G mol1 Molecule 1 (e.g., Antibody) + Activated Carboxyl Group step1 Step 1: Amide Bond Formation (Amine Reaction) mol1->step1 linker This compound linker->step1 intermediate Intermediate Conjugate (Molecule 1-Linker) step1->intermediate step2 Step 2: Triazole Ring Formation (CuAAC Click Reaction) intermediate->step2 mol2 Molecule 2 (e.g., Payload) + Azide Group mol2->step2 final Final Bioconjugate step2->final

Caption: Two-step bioconjugation using this compound.

G cluster_0 Non-Cleavable Linker (Propargyl-PEG10) cluster_1 Cleavable Linker (e.g., Val-Cit) a_adc ADC Internalization a_lysosome Fusion with Lysosome a_adc->a_lysosome a_degrade Antibody Degradation a_lysosome->a_degrade a_release Release of: Payload-Linker-AminoAcid a_degrade->a_release a_action Intracellular Action a_release->a_action a_no_bystander No Bystander Effect a_action->a_no_bystander c_adc ADC Internalization c_lysosome Fusion with Lysosome c_adc->c_lysosome c_cleave Enzymatic Cleavage (e.g., Cathepsin B) c_lysosome->c_cleave c_release Release of: Unmodified Payload c_cleave->c_release c_action Intracellular Action c_release->c_action c_bystander Bystander Effect Possible c_action->c_bystander

Caption: Cellular processing of non-cleavable vs. cleavable ADCs.

Experimental Protocols

Here are representative protocols for key steps in utilizing and evaluating a linker like this compound.

Protocol 1: Two-Step Bioconjugation

This protocol describes the conjugation of a protein (e.g., antibody) to a small molecule payload.

Step A: Amine-Reactive Conjugation

  • Preparation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the payload containing an activated NHS ester in a compatible organic solvent (e.g., DMSO).

  • Linking: Add a 5-10 molar excess of this compound to the payload solution. Let the reaction proceed for 1-2 hours at room temperature to form the Payload-Linker intermediate.

  • Purification: Purify the Payload-Linker intermediate using reverse-phase HPLC or a similar chromatographic method to remove unreacted components.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol is adapted from general click chemistry procedures.[6][24][25][26]

  • Preparation: Prepare the following stock solutions:

    • Azide-modified antibody in PBS (pH 7.4).

    • Purified Payload-Linker (from Step A) in DMSO.

    • Copper (II) Sulfate (CuSO4) at 100 mM in water.

    • A copper-chelating ligand like THPTA at 200 mM in water.

    • Sodium Ascorbate at 100 mM in water (prepare fresh).

  • Catalyst Pre-complexation: Mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow it to stand for 3-5 minutes.

  • Conjugation: In a reaction tube, combine the azide-modified antibody with a 4-10 molar excess of the Payload-Linker.

  • Initiation: Add the pre-complexed copper catalyst to the mixture, followed by the freshly prepared sodium ascorbate to initiate the reaction.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents and purify the final ADC using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay
  • Preparation: Dilute the purified ADC to a final concentration of 1 mg/mL in fresh human or mouse plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), take an aliquot of the plasma/ADC mixture and immediately freeze it at -80°C to stop any degradation.

  • Analysis: Analyze the samples using an appropriate method, such as ELISA (to measure intact ADC) or hydrophobic interaction chromatography (HIC), to determine the percentage of intact, non-degraded ADC remaining at each time point. Compare the degradation profile to that of a conjugate made with a different linker (e.g., a cleavable one).

Conclusion: When is this compound the Best Choice?

There is no universal "best" linker; the optimal choice is always context-dependent.[14] this compound is an excellent candidate for applications where:

  • High Stability is Paramount: Its non-cleavable nature ensures the conjugate remains intact in circulation, minimizing off-target toxicity and providing a more predictable pharmacokinetic profile.[10][14]

  • A "Bystander Effect" is Undesirable: For highly specific targets or extremely potent payloads, preventing diffusion to neighboring cells can be a significant safety advantage.

  • The Payload is Hydrophobic: The hydrophilic PEG10 chain is highly effective at improving solubility and preventing the aggregation of hydrophobic small molecules, which is a common challenge in ADC development.[5]

  • The Conjugation is Performed In Vitro: The use of a copper catalyst for the click reaction makes it more suitable for controlled, in vitro synthesis rather than for applications involving live cells or in vivo conjugation.

Conversely, if your application requires intracellular release of an unmodified payload, would benefit from a bystander killing effect to target heterogeneous tumors, or involves conjugation in a live-cell environment, then alternatives such as cleavable linkers (Val-Cit, disulfide) or copper-free click chemistry linkers (DBCO-PEG-amine) may be more appropriate. By carefully considering these trade-offs, researchers can make an informed decision and select the linker best suited to achieve their therapeutic or experimental goals.

References

A Comparative Guide to Heterobifunctional Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and biological research, the precise and stable covalent linkage of two different biomolecules is paramount.[1] Heterobifunctional linkers are essential chemical tools that facilitate this process, enabling the creation of complex constructs like antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and various diagnostic reagents.[1][2] Unlike homobifunctional linkers, which possess two identical reactive groups, heterobifunctional linkers have two distinct reactive ends. This key feature allows for controlled, sequential reactions, minimizing undesirable polymerization and intramolecular cross-linking.[3][4]

The selection of an appropriate linker is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1] This guide provides an objective comparison of common heterobifunctional linker classes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific bioconjugation needs.

Classification of Heterobifunctional Linkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target.[4] This diversity allows for tailored conjugation strategies depending on the available reactive residues on the biomolecules of interest, such as primary amines (lysine residues, N-terminus) and sulfhydryls (cysteine residues).[4][5]

G cluster_styles C Sub-Category Linkers Heterobifunctional Linkers AmineSulf Amine-to-Sulfhydryl Linkers->AmineSulf AminePhoto Amine-to-Photoreactive Linkers->AminePhoto Other Other Chemistries Linkers->Other NHS_Maleimide NHS-Ester + Maleimide (B117702) (e.g., SMCC) AmineSulf->NHS_Maleimide NHS_Azide NHS-Ester + Azide (Click Chemistry) AmineSulf->NHS_Azide NHS_ArylAzide NHS-Ester + Aryl Azide AminePhoto->NHS_ArylAzide CarboxylAmine Carboxyl-to-Amine (e.g., EDC) Other->CarboxylAmine CarbonylSulf Carbonyl-to-Sulfhydryl (e.g., MPBH) Other->CarbonylSulf

Caption: Classification of common heterobifunctional linkers by reactive ends.

Comparative Analysis 1: Amine-to-Sulfhydryl Linkers

This is the most common class of heterobifunctional linkers, typically combining an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a maleimide group for targeting sulfhydryl groups.[4][6] However, newer "click chemistry" based linkers are emerging as powerful alternatives.

Workflow: Two-Step Sequential Conjugation

The distinct reactivity of the two ends of a heterobifunctional linker allows for a controlled, two-step conjugation process. This minimizes the formation of unwanted homodimers.[3] The more labile group (typically the NHS-ester) is reacted first, followed by purification, and then the second reaction with the other biomolecule.[3]

G cluster_0 Step 1: First Reaction (Amine-Reactive) cluster_1 Purification cluster_2 Step 2: Second Reaction (Sulfhydryl-Reactive) P1 Protein 1 (with Lysines) P1_Linker Protein 1-Linker-Maleimide P1->P1_Linker Reaction 1 (pH 7-9) Linker NHS-Ester-Linker-Maleimide Linker->P1_Linker Purify Remove Excess Linker (e.g., Dialysis, SEC) P1_Linker->Purify P1_Linker_2 Protein 1-Linker-Maleimide Purify->P1_Linker_2 P2 Protein 2 (with Cysteines) Final Protein 1-Linker-Protein 2 (Final Conjugate) P2->Final Reaction 2 (pH 6.5-7.5) P1_Linker_2->Final

Caption: General experimental workflow for a two-step protein conjugation.

Performance Comparison: Maleimide vs. Click Chemistry

While maleimide-thiol chemistry is well-established, it has limitations, including the potential for maleimide instability and the formation of heterogeneous products.[1][7] Click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a bio-orthogonal alternative with high efficiency and specificity, resulting in a more defined, stable conjugate.[1][8][9]

FeatureMaleimide-Thiol ConjugationClick Chemistry (SPAAC)Key AdvantagesDisadvantages
Reactive Groups Thiol + MaleimideAzide + Cyclooctyne (e.g., DBCO)Maleimide: Well-established, fast kinetics.[7][10] Click: Bio-orthogonal, highly specific.[1]Maleimide: Potential for off-target reactions, maleimide ring can open.[1][7] Click: Requires introduction of azide/alkyne handles.
Typical Reaction pH 6.5 - 7.5[7]Physiological pH (~7.4)Maleimide: Efficient in common biological buffers. Click: Works well under physiological conditions.Maleimide: Maleimide hydrolysis increases at pH > 8.[10]
Reaction Time 1 - 2 hours[7]1 - 18 hours[7][9]Maleimide: Generally faster reaction.[11]Click: Can be slower depending on reactants.[9]
Conjugation Efficiency High (>90%)[7]Very High (>95%)[7]Both are highly efficient methods.-
Stoichiometry Control Can be heterogeneous, leading to multiple conjugations.[8][9]Highly controlled, produces a defined 1:1 conjugate.[8][9]Click: Superior control over the final product composition.[8]Maleimide: Can result in a diverse mixture of products.[8]
Linkage Stability Thioether bond can undergo retro-Michael reaction, leading to deconjugation.[7]Stable triazole linkage.[1]Click: Forms a highly stable, irreversible bond.[1]Maleimide: Susceptible to cleavage, especially in vivo.[7]
Experimental Protocol: General Maleimide-Thiol Conjugation

This protocol is a generalized guideline for conjugating a thiol-containing protein to an amine-containing protein using a maleimide-NHS ester linker (e.g., SMCC).[7] Concentrations and incubation times should be optimized for specific proteins.

  • Step 1: Activation of Protein A (Amine-containing)

    • Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

    • Dissolve the NHS-ester-maleimide linker in a dry organic solvent (e.g., DMSO or DMF).

    • Add a 10- to 20-fold molar excess of the dissolved linker to the Protein A solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

    • Remove excess, non-reacted linker using a desalting column or dialysis against a buffer like PBS (pH 6.5-7.4).

  • Step 2: Conjugation to Protein B (Thiol-containing)

    • Ensure Protein B has a free thiol group. If cysteines are in a disulfide bond, they must be reduced first using a reagent like TCEP or DTT, followed by removal of the reducing agent.

    • Immediately combine the maleimide-activated Protein A with Protein B in a 1:1 or slight molar excess of Protein A.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a thiol-containing compound like cysteine or β-mercaptoethanol.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted proteins.

Comparative Analysis 2: Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][12] The linker is not merely a spacer but an active component that influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[13][14]

Mechanism of Action: The Role of the Linker

The length, rigidity, and composition of the linker are critical for orienting the two proteins to form a productive ternary complex.[13][14] A suboptimal linker can lead to steric hindrance or an unfavorable conformation, compromising degradation efficiency.[13][15]

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Ternary->E3 Release & Recycle POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism, where the linker facilitates ternary complex formation.

Performance Comparison: Flexible vs. Rigid PROTAC Linkers

PROTAC linkers are often classified as flexible (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG)) or rigid (e.g., containing cyclic or aromatic groups).[13][16] The choice between them involves a trade-off between conformational freedom and pre-organization.

Linker TypeCommon MotifsKey AdvantagesKey DisadvantagesImpact on Performance
Flexible Alkyl chains, Polyethylene Glycol (PEG)[17]Allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] PEG enhances solubility.[16]High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[2] Can contribute to poor physicochemical properties.[2]The atomic composition matters; replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity in some cases.[17]
Rigid Piperazine, Piperidine, Alkynes, Triazoles[16][17]Can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty.[2] Can improve selectivity and pharmacokinetic properties.[2][16]Often more synthetically challenging to prepare.[2] A rigid structure may be unable to adopt the specific conformation required for ternary complex formation.[17]In some BET degraders, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group led to a 3- to 6-fold increase in cell activity.[17] Conversely, in other systems, replacing a flexible PEG unit with rigid phenyl rings abolished degradation activity.[17]

Quantitative Data on PROTAC Linker Performance

The efficacy of a PROTAC is often measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13] The following table presents illustrative data showing how linker modifications can impact these parameters.

PROTAC TargetLinker ClassLinker ModificationDC50 (nM)Dmax (%)
BRD4 [17]Flexible (Alkyl)Optimized alkyl chain length (PROTAC 48)~0.02 - 0.1 (cell line dependent)>90
BRD4 [17]Rigid (Alkyne)Replaced amine with ethynyl group (QCA570)~0.007 - 0.03 (cell line dependent)>90
Androgen Receptor (AR) [17]Flexible (PEG)Parent PROTAC (54)<3000Significant Degradation
Androgen Receptor (AR) [17]Rigid (Phenyl)Replaced PEG with phenyl rings (55-57)No ActivityNo Degradation

Comparative Analysis 3: Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver highly potent cytotoxic drugs to cancer cells by linking them to a monoclonal antibody that targets a specific tumor antigen.[18] The linker is critical for ensuring the ADC remains stable in circulation and releases the payload effectively at the target site.[18][19] ADCs can be broadly categorized as having cleavable or non-cleavable linkers.[20]

Mechanism: Cleavable vs. Non-Cleavable Linker Action

G ADC Mechanism of Action cluster_cell Target Cell cluster_legend Linker Types Receptor Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cell_Death Cell Death Payload_Release->Cell_Death Induces ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding Cleavable Cleavable Linker: Released in lysosome by enzymes/pH. Can cause 'bystander' effect. NonCleavable Non-Cleavable Linker: Released after antibody is fully degraded. More specific drug release.

Caption: ADC binding, internalization, and payload release via different linker types.

Performance Comparison: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker affects the ADC's mechanism of action, stability, and potential for off-target toxicity.[20]

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Payload is released by specific triggers in the tumor environment (e.g., acidic pH, high glutathione (B108866) levels, specific enzymes like cathepsins).[20]Requires the complete proteolytic degradation of the antibody within the lysosome to release the drug-linker-amino acid adduct.[19]
Common Examples Hydrazones (pH-sensitive), Disulfides (glutathione-sensitive), Peptides (enzyme-sensitive, e.g., Val-Cit).[20]Thioether (e.g., from maleimide conjugation).[19][20]
Plasma Stability Can be less stable, potentially leading to premature drug release in circulation.[19] However, peptide-based linkers show improved stability.[20]Generally exhibit higher plasma stability, minimizing off-target toxicity.[19]
"Bystander" Effect The released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This can be beneficial.[18]Limited "bystander" effect as the released payload is typically charged and cannot easily cross cell membranes. This may increase specificity.[19]
In Vivo Performance A dipeptide-linked (Val-Cit) auristatin ADC showed a linker half-life of ~144 hours in mice and ~230 hours in monkeys, indicating high stability for this class.[21]In some studies, non-cleavable linked ADCs have been shown to outperform their cleavable counterparts in vivo due to better stability.[19]
Considerations The release mechanism must be highly specific to the tumor microenvironment to avoid systemic toxicity.[18]The antibody must be efficiently degraded to release the active drug, and the resulting drug adduct must retain its cytotoxic activity.[19]

References

The Researcher's Guide to Propargyl-PEG10-amine: A Cost-Benefit Analysis for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. Propargyl-PEG10-amine, a heterobifunctional linker, has emerged as a valuable reagent in bioconjugation, drug delivery, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective cost-benefit analysis of this compound, comparing its performance with common alternatives and offering detailed experimental protocols to support informed decision-making in your research.

This compound's utility stems from its dual functionality: a terminal propargyl group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a primary amine for conventional amide bond formation with carboxylic acids or activated esters. The ten-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and provides a flexible linkage between conjugated molecules.[1]

Performance Comparison: this compound vs. Alternatives

The choice of a bifunctional linker is dictated by the specific application, the functional groups available on the biomolecules to be conjugated, and the desired properties of the final conjugate. Here, we compare this compound with other commonly used PEG-based linkers.

Data Presentation: Comparison of Bifunctional PEG Linkers

FeatureThis compoundAzido-PEG10-amineNHS-PEG10-acidMaleimide-PEG10-amine
Reactive Groups Propargyl (for CuAAC), AmineAzide (for CuAAC), AmineNHS Ester, Carboxylic AcidMaleimide, Amine
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Amine acylationThiol-maleimide Michael addition
Reaction Specificity High (bioorthogonal)High (bioorthogonal)High (amine-specific)High (thiol-specific)
Reaction Efficiency Typically >90%[2][3]Typically >90%Generally high, but can be affected by hydrolysisHigh under optimal pH
Linkage Stability Very high (stable triazole ring)[2]Very high (stable triazole ring)Stable amide bondStable thioether bond
Biocompatibility Good; copper catalyst can have cellular toxicityGood; copper catalyst can have cellular toxicityGoodGood
Key Advantage Versatility for "clicking" to azide-modified molecules.Versatility for "clicking" to alkyne-modified molecules.Direct reaction with primary amines without pre-activation.Site-specific conjugation to cysteine residues.
Key Disadvantage Requires a copper catalyst for CuAAC.Requires a copper catalyst for CuAAC.NHS esters are susceptible to hydrolysis in aqueous solutions.[4][5]Requires a free thiol group on the target molecule.
Representative Cost ~$250 - $450 per gram~$430 - $1250 per gram[6][7]~$450 per gram[8]~$740 - $1013 per gram[9][10]

Cost-Benefit Analysis

This compound offers a compelling balance of cost and functionality. While the initial investment may be comparable to or slightly lower than some alternatives, its true value lies in the efficiency and robustness of the CuAAC reaction. The high, often near-quantitative, yields of "click chemistry" can lead to a more efficient use of precious biomolecules and downstream purification, potentially offsetting the cost of the linker itself.

For applications where bioorthogonality is critical, such as in complex biological mixtures or on cell surfaces, the specificity of the propargyl-azide reaction is a significant advantage over less specific chemistries. However, the requirement for a copper catalyst can be a drawback in living systems due to potential cytotoxicity. In such cases, strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified linker may be a more suitable, albeit often more expensive, alternative.

When comparing this compound to other flexible linkers, such as alkyl chains, in the context of PROTACs, PEG linkers often enhance solubility and cell permeability.[11][12] The optimal linker length is crucial, with studies on BRD4 degradation suggesting that a PEG5 linker may be optimal in some thalidomide-based PROTACs.[13] However, it is important to note that PEG linkers may have reduced metabolic stability in vivo compared to alkyl-based linkers.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are protocols for key experiments.

Protocol 1: Protein-Small Molecule Conjugation using this compound via CuAAC

This protocol describes the conjugation of an azide-modified small molecule to a protein that has been functionalized with this compound.

Materials:

  • This compound functionalized protein (in amine-free buffer, e.g., PBS pH 7.4)

  • Azide-modified small molecule (dissolved in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the this compound functionalized protein with the reaction buffer.

  • Add the azide-modified small molecule from the DMSO stock solution. The final DMSO concentration should ideally be below 10%.

  • In a separate tube, premix the CuSO4 and THPTA ligand stock solutions.

  • Add the CuSO4/THPTA mixture to the protein-small molecule solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted small molecules and catalyst components.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Propargyl-PEG-NHS Ester

This protocol outlines a two-step process for creating an ADC, first by reacting an antibody with a Propargyl-PEG-NHS ester, followed by a click reaction with an azide-containing drug.

Step 1: Antibody Modification with Propargyl-PEG-NHS Ester

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-10 mg/mL.

  • Dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[4]

  • Add a 10- to 20-fold molar excess of the Propargyl-PEG-NHS ester solution to the antibody solution.[4][15]

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Remove the unreacted linker by dialysis or size-exclusion chromatography.

Step 2: CuAAC Conjugation of the Azide-Drug

  • Follow the procedure outlined in Protocol 1, using the propargyl-modified antibody from Step 1 and the azide-containing drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degraded_POI Degraded Protein Proteasome->Degraded_POI ADC_Synthesis_Workflow start Start antibody_modification Antibody Modification (e.g., with Propargyl-PEG-NHS) start->antibody_modification purification1 Purification 1 (Size Exclusion / Dialysis) antibody_modification->purification1 click_reaction CuAAC 'Click' Reaction with Azide-Drug purification1->click_reaction purification2 Purification 2 (e.g., SEC, HIC) click_reaction->purification2 characterization Characterization (DAR, Purity, Activity) purification2->characterization end Final ADC characterization->end

References

Stability of Triazole Linkages from Propargyl-PEG10-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linkage chemistry is critical to the success of bioconjugates, influencing their stability, efficacy, and pharmacokinetic properties. The 1,2,3-triazole linkage, formed via the highly efficient and bioorthogonal "click chemistry" reaction between an azide (B81097) and an alkyne, such as the one in Propargyl-PEG10-amine, has emerged as a gold standard for creating robust and stable bioconjugates. This guide provides an objective comparison of the stability of the triazole linkage against other common bioconjugation chemistries, supported by scientific evidence and detailed experimental protocols for stability assessment.

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional chemical and enzymatic stability.[1][2] This inherent stability is a primary advantage of using click chemistry for bioconjugation, offering a significant improvement over more labile linkages like esters or hydrazones, particularly in biological environments.[2] The aromatic character of the triazole ring contributes to its high resistance to both chemical and enzymatic degradation.[2]

Comparative Stability of Bioconjugation Linkages

While extensive quantitative, head-to-head comparisons under identical stress conditions are not always available in the literature, a strong consensus from numerous studies highlights the superior stability of the 1,2,3-triazole linkage formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Linkage TypeGeneral StabilityConditions Leading to CleavageKey Considerations
1,2,3-Triazole Very High Generally inert to severe hydrolytic, oxidizing, and reducing conditions. Not susceptible to cleavage by common proteases.[3][4]The CuAAC reaction requires a copper catalyst, which can be cytotoxic, necessitating its removal or the use of stabilizing ligands for in vivo applications. SPAAC avoids this by using strained alkynes, though these can sometimes have side reactions with thiols.[2]
Amide High Susceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.[3][5]The triazole linkage is often used as a bioisostere for the amide bond to increase the in vivo stability of peptides against proteolysis.[3][4]
Ester Moderate to Low Readily hydrolyzed by esterases and under mild acidic or basic conditions.Often used for prodrugs where controlled release is desired. Significantly less stable than triazole linkages in biological media.
Disulfide Low (in reducing environments) Readily cleaved by reducing agents such as glutathione (B108866) (GSH) and dithiothreitol (B142953) (DTT), which are present in the intracellular environment.[6]Useful for intracellular drug delivery where cleavage in the reducing cytosol is intended. Triazole bridges have been developed as more stable mimics of disulfide bonds.[6][7]
Hydrazone Low (pH-sensitive) Hydrolyzes under acidic conditions (e.g., in endosomes and lysosomes).Commonly employed for pH-sensitive drug release in acidic intracellular compartments.
Oxime High Generally stable, but can be less stable than triazoles under certain conditions.Formed from the reaction of an aldehyde or ketone with an alkoxyamine.
The Role of the PEG10 Linker

The presence of a polyethylene (B3416737) glycol (PEG) chain, such as the 10-unit PEG in this compound, generally enhances the overall stability and performance of a bioconjugate. PEGylation is a well-established technique to:

  • Increase the hydrodynamic radius of the molecule, which can protect it from renal clearance and enzymatic degradation.[8][9]

  • Improve solubility and reduce aggregation.[9]

  • Enhance the conformational stability of conjugated proteins.[10]

While the triazole linkage itself is exceptionally stable, the PEG chain provides an additional layer of steric hindrance, further protecting the conjugate from enzymatic attack and improving its pharmacokinetic profile.[8]

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to rigorously evaluate the stability of a bioconjugate linkage.[2] This involves subjecting the molecule to various stress conditions and analyzing for degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

General Protocol for a Forced Degradation Study

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked conjugate (e.g., a peptide conjugated to this compound) in a suitable solvent such as water or phosphate-buffered saline (PBS). A typical starting concentration is 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C. This is particularly relevant for comparison with disulfide linkages.

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

  • Enzymatic Stability: Incubate the sample in human plasma or with specific proteases (e.g., trypsin, chymotrypsin) in a suitable buffer at 37 °C.[11][12]

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction if necessary (e.g., by neutralizing acid/base or adding a quencher for the oxidizing/reducing agent) and store at -20 °C until analysis.

4. HPLC-MS/MS Analysis:

  • Column: A C18 reverse-phase column is typically suitable for peptide and small molecule conjugates.[13]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.

  • Detection: Monitor the eluent using both UV detection (e.g., at 214 nm for peptides) and mass spectrometry (MS).

  • Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point. The identity of any degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.[2]

5. Data Analysis:

  • Plot the percentage of the intact conjugate remaining versus time for each stress condition.

  • If applicable, calculate the degradation rate constant and the half-life (t₁/₂) of the linkage under each condition.[2]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis prep Prepare 1 mg/mL solution of This compound conjugate acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidative Stress (3% H₂O₂, RT) reduc Reductive Stress (10 mM GSH, 37°C) enzyme Enzymatic Digestion (Plasma, 37°C) sampling Sample at time points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxid->sampling reduc->sampling enzyme->sampling hplc HPLC-MS/MS Analysis (C18 column) sampling->hplc data Data Analysis (% Remaining vs. Time, t₁/₂) hplc->data

Caption: Workflow for assessing the stability of a triazole-linked bioconjugate.

stability_comparison Triazole Triazole Linkage High_Stability High Stability (Chemical & Enzymatic) Triazole->High_Stability Highly Resistant Amide Amide Bond Moderate_Stability Moderate Stability (Enzymatically Labile) Amide->Moderate_Stability Protease Susceptible Ester Ester Linkage Low_Stability Low Stability (Chemically & Enzymatically Labile) Ester->Low_Stability Hydrolysis & Esterase Susceptible Disulfide Disulfide Bond Disulfide->Low_Stability Reducing Agent Susceptible

Caption: Comparative stability of common bioconjugation linkages.

References

Validating the Functional Activity of Propargyl-PEG10-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule is only the first step. It is critically important to validate that the resulting conjugate retains its intended biological function. Propargyl-PEG10-amine is a bifunctional linker widely used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its propargyl group allows for highly efficient and specific "click chemistry" reactions, while the amine group provides a versatile handle for attachment to various molecules.[3][4]

The addition of a Polyethylene Glycol (PEG) spacer, such as the 10-unit chain in this compound, can improve the solubility, stability, and pharmacokinetic profile of the final conjugate.[5][6] However, the linker itself can influence the activity of the conjugated biomolecule.[7][8] Therefore, a suite of functional assays is required to quantify the activity of the final product and compare its performance to the unconjugated molecule or to conjugates made with alternative linkers.

This guide provides an objective comparison of key functional assays used to validate the activity of biomolecules conjugated using this compound, supported by experimental data and detailed protocols.

Key Functional Assays for Bioconjugate Validation

The choice of functional assay is dictated by the nature of the conjugated biomolecule (e.g., an antibody, enzyme, or peptide) and its intended mechanism of action. For complex therapeutics like ADCs, a multi-assay approach is necessary to fully characterize the conjugate's performance.[7]

Common Functional Assays:

  • In Vitro Cytotoxicity Assays: These are fundamental for any conjugate designed to kill target cells, such as ADCs. They measure the potency (typically as an IC50 value) of the conjugate in eliminating a specific cell population.

  • Receptor Binding Assays: For conjugates that target a specific cell surface receptor (e.g., an antibody-based conjugate), it is crucial to verify that the conjugation has not compromised the antibody's binding affinity.

  • Internalization Assays: This assay confirms that the bioconjugate is taken up by the target cells, which is a prerequisite for ADCs where the payload is released intracellularly.[7]

  • Enzyme Activity Assays: If the conjugated molecule is an enzyme, its catalytic activity must be measured post-conjugation to ensure its function is preserved.

  • Serum Stability Assays: These assays evaluate the stability of the linker and the conjugate in a biological matrix, ensuring the payload is not prematurely released before reaching the target site.

Comparative Data: Impact of PEG Linkers on Functional Activity

The length and chemical nature of the linker can create a trade-off between in vivo stability and in vitro potency. While longer PEG chains can extend the conjugate's half-life, they may also introduce steric hindrance that can reduce binding affinity or cell-killing potency.[9][10]

Assay TypeMetricConjugate A: Short PEG Linker (e.g., PEG4)Conjugate B: Long PEG Linker (e.g., PEG10)Unconjugated MoleculeReference
In Vitro Cytotoxicity IC50 (nM)4.5 nM22 nMN/A (Payload alone: 0.5 nM)[9]
Receptor Binding EC50 (pM)161.7 pM250.7 pM135.6 pM[9]
Pharmacokinetics Half-life (hours)2.5x increase vs. no PEG11.2x increase vs. no PEGBaseline[9]
Enzyme Activity % Activity Retention82%65%100%[6]

This table synthesizes representative data from multiple sources to illustrate the common effects of varying PEG linker length. Actual results will vary based on the specific molecules conjugated.

Experimental Protocols

Below are detailed methodologies for key functional assays.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Purpose: To determine the dose-dependent efficacy of a cytotoxic bioconjugate in killing target cells.

Methodology:

  • Cell Seeding: Plate target cells (antigen-positive) and control cells (antigen-negative) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell adherence.

  • Conjugate Treatment: Prepare serial dilutions of the this compound conjugate, a relevant control (e.g., unconjugated antibody), and the free cytotoxic payload in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared dilutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO).

    • For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader. Plot the cell viability against the logarithm of the conjugate concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Receptor Binding Assay (ELISA-based)

Purpose: To quantify the binding affinity of the conjugated antibody to its target receptor.

Methodology:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with the target receptor/antigen (e.g., HER2 protein) at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Conjugate Incubation: Prepare serial dilutions of the this compound conjugate and the unconjugated antibody. Add the dilutions to the plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate again. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour.

  • Signal Development: Wash the plate. Add a substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop. Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the logarithm of the conjugate concentration and fit a binding curve to determine the EC50 value (the concentration required to achieve 50% of the maximum binding signal).[9]

Visualizations

Workflow and Pathway Diagrams

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC 1. ADC Circulates Receptor 2. Binds to Target Receptor ADC->Receptor Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release Lysosome->Release Apoptosis 6. Induces Apoptosis Release->Apoptosis

ADC Mechanism of Action Pathway

Functional_Assay_Workflow start This compound Conjugate Synthesis purification Purification & QC (e.g., HPLC, MS) start->purification binding_assay Receptor Binding Assay (ELISA) purification->binding_assay cytotoxicity_assay In Vitro Cytotoxicity (MTT / CellTiter-Glo) purification->cytotoxicity_assay internalization_assay Internalization Assay (Flow Cytometry) purification->internalization_assay stability_assay Serum Stability Assay purification->stability_assay analysis Data Analysis (IC50 / EC50) binding_assay->analysis cytotoxicity_assay->analysis internalization_assay->analysis stability_assay->analysis conclusion Validate Function & Compare to Alternatives analysis->conclusion

Functional Assay Workflow for Bioconjugates

Comparison with Alternative Linkers

While this compound offers a robust method for conjugation via click chemistry, several alternatives exist, each with distinct properties that may be advantageous for specific applications.[11]

Linker ClassExampleConjugation ChemistryKey AdvantagesKey Disadvantages
PEG Linkers Propargyl-PEG-amineCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12]High specificity, bio-orthogonal, tunable pharmacokinetics.[5]Potential immunogenicity of PEG, non-biodegradable.[11][13]
NHS-PEG-EsterAmine-reactive (Lysine)Well-established chemistry, readily available.Less site-specific, can lead to heterogeneous products.[5]
Maleimide-PEGThiol-reactive (Cysteine)Highly site-specific for engineered cysteines.Potential for maleimide (B117702) exchange in vivo, affecting stability.[8]
Non-PEG Alternatives Polysarcosine (PSar)VariousBiodegradable, potentially lower immunogenicity, good for high-DAR ADCs.[11]Less established than PEG, synthesis can be complex.
PolypeptidesVariousBiodegradable, can be designed with specific properties (e.g., cleavability).[11][13]Can be more immunogenic than PEG, potential for aggregation.

The selection of a linker is a critical decision in the design of a bioconjugate. While this compound provides a powerful and specific conjugation strategy, researchers must validate the function of the final product and consider whether alternative linkers may offer superior performance for their specific therapeutic goals. A comprehensive suite of functional assays is essential for making this determination and advancing the most promising candidates.

References

A Comparative Guide to Thiol Conjugation: Propargyl-PEG10-amine vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of polyethylene (B3416737) glycol (PEG) to biomolecules is paramount for enhancing their therapeutic properties. For researchers and drug development professionals, selecting the appropriate PEGylation reagent for thiol conjugation is a critical decision that impacts the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison between two distinct approaches for thiol conjugation: the indirect "click chemistry" approach enabled by Propargyl-PEG10-amine and the direct Michael addition approach using Maleimide-PEG.

Introduction to the Chemistries

Maleimide-PEG has long been a staple for thiol-specific modification of proteins, peptides, and other biomolecules containing cysteine residues. The conjugation chemistry relies on a Michael addition reaction where the maleimide (B117702) group reacts with a sulfhydryl group to form a stable thioether bond. This reaction is highly selective for thiols at neutral pH (6.5-7.5) and proceeds rapidly under mild conditions.[1][2]

This compound , on the other hand, is a heterobifunctional linker featuring a terminal alkyne (propargyl) group and an amine group.[3][4] The propargyl group itself is not reactive towards thiols. To achieve thiol conjugation, a two-step strategy is typically employed. First, the thiol-containing molecule is modified with an azide-functionalized reagent. Subsequently, the propargyl-PEG reacts with the newly introduced azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a highly stable triazole linkage.[5] The amine group on the other end of the PEG provides an additional site for further functionalization.[4]

For a more direct comparison of the alkyne functionality for thiol conjugation, a Propargyl-PEG-Maleimide linker can be considered, which combines both reactive moieties.[6] This allows for an initial thiol-maleimide conjugation, followed by a click reaction with an azide-containing molecule. However, for the purpose of this guide, we will focus on comparing the fundamental chemistries of maleimide-thiol addition versus the alkyne-azide cycloaddition for linking to a thiol-containing molecule.

Reaction Mechanisms

The choice between these two PEGylation strategies hinges on the desired characteristics of the final conjugate, with the reaction mechanism playing a key role in determining stability and specificity.

Maleimide-PEG Conjugation Workflow

Biomolecule_Thiol Biomolecule-SH (e.g., Cysteine residue) Reaction Michael Addition (pH 6.5-7.5) Biomolecule_Thiol->Reaction Maleimide_PEG Maleimide-PEG Maleimide_PEG->Reaction Thioether_Conjugate Biomolecule-S-PEG (Thioether bond) Reaction->Thioether_Conjugate cluster_0 Step 1: Azido-modification cluster_1 Step 2: Click Reaction Biomolecule_Thiol Biomolecule-SH Azido_Biomolecule Biomolecule-N3 Biomolecule_Thiol->Azido_Biomolecule Reaction Azide_Linker Azide-Functionalized Thiol-Reactive Linker Click_Reaction CuAAC Click Chemistry (Cu(I) catalyst) Azido_Biomolecule->Click_Reaction Propargyl_PEG Propargyl-PEG Propargyl_PEG->Click_Reaction Triazole_Conjugate Biomolecule-Triazole-PEG (Stable Triazole Linkage) Click_Reaction->Triazole_Conjugate Start Start: Need for Thiol Conjugation High_Stability Is exceptional conjugate stability critical? Start->High_Stability Simple_Protocol Is a simple, one-step protocol preferred? High_Stability->Simple_Protocol No Propargyl_PEG Choose Propargyl-PEG (Click Chemistry Approach) High_Stability->Propargyl_PEG Yes Simple_Protocol->Propargyl_PEG No Maleimide_PEG Choose Maleimide-PEG Simple_Protocol->Maleimide_PEG Yes

References

Case studies using Propargyl-PEG10-amine in successful conjugations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Propargyl-PEG10-amine has emerged as a versatile bifunctional linker, particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of this compound with other linking technologies, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.

This compound features a terminal primary amine and a propargyl group, separated by a 10-unit polyethylene (B3416737) glycol (PEG) chain.[3] This structure allows for a two-step, orthogonal conjugation strategy. The primary amine can be readily coupled to carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters) to form a stable amide bond. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule.[1][3][4]

Comparison with Alternative Linkers

The choice of a linker can significantly influence the solubility, stability, pharmacokinetics, and efficacy of a bioconjugate. While this compound offers a balance of features, it is important to consider its performance in the context of other available linkers.

Key Performance Indicators of PEG Linkers:

FeatureThis compound (Expected)Shorter PEG Linkers (e.g., PEG2-PEG4)Longer PEG Linkers (e.g., PEG24)Branched PEG LinkersNon-PEG Linkers (e.g., Polysarcosine)
Solubility Enhancement GoodModerateExcellentExcellentGood to Excellent
Hydrodynamic Volume ModerateSmallLargeVery LargeVariable
In Vivo Half-Life ModerateShorterLongerLongestVariable, can be long
Steric Hindrance ModerateLowHighVery HighVariable
Potential Immunogenicity LowVery LowLow to ModerateLow to ModerateVery Low
Drug-to-Antibody Ratio (DAR) Potential Moderate to HighModerateHighPotentially HigherHigh

Shorter PEG linkers may be advantageous where minimal steric hindrance is critical for maintaining the biological activity of the conjugated molecules. Conversely, longer and branched PEG linkers can provide a superior "stealth" effect, prolonging circulation time and reducing immunogenicity, which is often crucial for therapeutic applications.[5] However, this increased size can sometimes negatively impact cell permeability or the binding affinity of the targeting moiety. Non-PEG alternatives like polysarcosine are gaining traction due to their potential for even lower immunogenicity and biodegradability.[5]

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound.

Protocol 1: Amine Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)

  • Quenching Buffer: 1 M Tris or Glycine, pH 7.5

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to this compound:

    • Dissolve this compound (1.1 equivalents) in the Coupling Buffer.

    • Add the activated carboxylic acid solution to the this compound solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the product by LC-MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing biomolecule (e.g., an azide-modified antibody or peptide).

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing biomolecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the propargyl-functionalized molecule in DMSO.

    • Prepare a stock solution of the azide-containing biomolecule in the Reaction Buffer.

    • Prepare fresh stock solutions of CuSO4 (20 mM), sodium ascorbate (100 mM), and the copper ligand (50 mM).

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing biomolecule and the propargyl-functionalized molecule (typically a 1.5 to 5-fold molar excess of the propargyl molecule).

    • In a separate tube, pre-mix the CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is common.

  • Initiation of the Reaction:

    • Add the CuSO4/ligand mixture to the reaction tube containing the azide (B81097) and alkyne. The final concentration of CuSO4 is typically 50-250 µM.

    • Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Visualizing the Conjugation Process

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for creating a bioconjugate using this compound.

G cluster_amine_conjugation Amine Conjugation Pathway Carboxylic_Acid R1-COOH (Molecule A) EDC_NHS EDC, NHS Carboxylic_Acid->EDC_NHS Activation Propargyl_PEG10_Amine H2N-PEG10-Propargyl Amide_Conjugate R1-CO-NH-PEG10-Propargyl Propargyl_PEG10_Amine->Amide_Conjugate Conjugation Activated_Ester R1-CO-NHS EDC_NHS->Activated_Ester Activated_Ester->Amide_Conjugate

Caption: Amine conjugation pathway using this compound.

G cluster_cuaac CuAAC Pathway Amide_Conjugate R1-CO-NH-PEG10-Propargyl Cu_Catalyst Cu(I) Catalyst (CuSO4, NaAsc) Amide_Conjugate->Cu_Catalyst Click Reaction Azide_Molecule N3-R2 (Molecule B) Azide_Molecule->Cu_Catalyst Final_Conjugate R1-CO-NH-PEG10-Triazole-R2 Cu_Catalyst->Final_Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_workflow Experimental Workflow Step1 Step 1: Amine Conjugation (Molecule A + this compound) Step2 Purification 1 (e.g., RP-HPLC) Step1->Step2 Step3 Step 2: CuAAC Reaction (Conjugate + Azide-Molecule B) Step2->Step3 Step4 Purification 2 (e.g., SEC) Step3->Step4 Step5 Final Characterization (LC-MS, SDS-PAGE, etc.) Step4->Step5

Caption: General experimental workflow for bioconjugation.

References

Benchmarking Propargyl-PEG10-amine: A Comparative Guide to Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates. The linker not only connects the different components of a conjugate but also significantly influences its stability, pharmacokinetics, and overall efficacy. Propargyl-PEG10-amine, a heterobifunctional linker featuring a terminal alkyne and a primary amine, has gained prominence for its utility in PEGylation and "click chemistry" applications. This guide provides an objective comparison of this compound's performance against established bioconjugation methods, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for your research needs.

This compound offers a versatile platform for bioconjugation, enabling a two-step process where the amine group can be coupled to a biomolecule, followed by the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This approach allows for precise control over the conjugation process. However, a range of alternative methods exist, each with its own set of advantages and disadvantages. This guide will focus on a head-to-head comparison with two major classes of alternatives: traditional amine-reactive PEGylation reagents and copper-free click chemistry linkers. Furthermore, we will explore emerging polymer alternatives to polyethylene (B3416737) glycol (PEG) itself.

Performance Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry is a crucial determinant of the final bioconjugate's properties. Here, we compare the performance of CuAAC, the reaction utilized by this compound, with N-hydroxysuccinimide (NHS) ester chemistry, a widely used method for amine modification, and strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry alternative.

FeatureThis compound (CuAAC)Amine-Reactive NHS EsterCopper-Free (SPAAC) Linkers (e.g., DBCO, BCN)
Reaction Mechanism Copper(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne and an azide.Nucleophilic acyl substitution between an activated ester and a primary amine.Strain-promoted 1,3-dipolar cycloaddition between a strained alkyne (e.g., DBCO, BCN) and an azide.
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 10³ to 10⁵ M⁻¹s⁻¹.[1]Fast, but can be variable depending on pH and substrate.Generally slower than CuAAC, with rate constants for DBCO linkers typically ranging from 10⁻¹ to 1 M⁻¹s⁻¹. TCO-tetrazine reactions can be exceptionally fast, rivaling or exceeding CuAAC rates.[1]
Specificity & Side Reactions Highly specific and bioorthogonal, with minimal side reactions.[2]Moderately specific for primary amines (lysine residues, N-terminus). Can have side reactions with other nucleophiles and is prone to hydrolysis.[2][3]Highly specific and bioorthogonal, proceeding with minimal side reactions in complex biological environments.[4]
Biocompatibility The requirement for a copper(I) catalyst can be cytotoxic, limiting in vivo and some live-cell applications.[1]Generally high biocompatibility.[2]Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for in vivo and live-cell applications.[4]
Linkage Stability Forms a highly stable 1,2,3-triazole ring, which is resistant to enzymatic cleavage and hydrolysis.[5][6][7][8]Forms a stable amide bond, but this can be susceptible to enzymatic cleavage by proteases.[8]Forms a stable 1,2,3-triazole ring, similar to CuAAC.[9]
Yield Generally high to very high.[2]Variable, ranging from moderate to high, and can be influenced by reaction conditions and competing hydrolysis.[2]Generally high to very high.

The Resulting Conjugate: A Comparison of Linkage Stability

The stability of the covalent bond connecting the PEG linker to the biomolecule is paramount for the in vivo performance of the conjugate. The triazole linkage formed via CuAAC with this compound is known to be exceptionally robust.

Linkage TypeFormed FromKey Stability Characteristics
1,2,3-Triazole This compound (via CuAAC)Highly stable aromatic heterocycle. Resistant to cleavage by proteases, oxidation, and hydrolysis under a wide range of acidic and basic conditions.[5][6] Considered a bioisostere for the amide bond, offering enhanced metabolic stability.[7][8]
Amide NHS Ester ChemistryA stable covalent bond under physiological conditions. However, it is a naturally occurring linkage in proteins and can be susceptible to cleavage by proteases, which may limit the in vivo half-life of the conjugate.[8]

Beyond PEG: Emerging Alternatives

Concerns about the potential immunogenicity of PEG have spurred the development of alternative hydrophilic polymers.[10] Here, we briefly compare PEG with two promising alternatives: polysarcosine and zwitterionic polymers.

PolymerKey AdvantagesPerformance Considerations
Polyethylene Glycol (PEG) Well-established, highly water-soluble, non-toxic, and can reduce immunogenicity of the attached molecule.[10]Can elicit anti-PEG antibodies, leading to accelerated clearance and potential hypersensitivity reactions.[10][11][12]
Polysarcosine (pSar) Biodegradable, non-toxic, and demonstrates excellent "stealth" properties. Studies have shown that pSar conjugates can be significantly less immunogenic than their PEGylated counterparts and may retain more of the protein's original activity.[13][14][15][16][17]While promising, it is a less established polymer in clinical applications compared to PEG.
Zwitterionic Polymers Possess both positive and negative charges, leading to strong hydration and exceptional resistance to non-specific protein adsorption (antifouling).[18][19][20][21] May offer superior "stealth" properties compared to PEG.The high hydrophilicity can sometimes hinder specific binding interactions if not optimally designed.[18][19][20][21]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for key bioconjugation techniques discussed in this guide.

Protocol 1: Two-Step Antibody Conjugation using this compound and CuAAC

This protocol first involves the modification of an antibody with an azide-containing NHS ester, followed by the copper-catalyzed click chemistry reaction with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Antibody Azide Modification

  • Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

  • Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4.

  • Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.

Step 2: CuAAC Reaction with this compound

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 50 mM stock solution of CuSO₄ in water.

  • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Prepare a 50 mM stock solution of THPTA in water.

  • To the azide-modified antibody solution, add this compound to a final concentration that is in 5- to 10-fold molar excess over the antibody.

  • In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the antibody reaction to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purify the final antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and catalyst.

Protocol 2: One-Step Antibody PEGylation using Amine-Reactive NHS Ester

This protocol describes the direct conjugation of a PEG-NHS ester to the primary amines of an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • mPEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare a 10 mM stock solution of mPEG-NHS ester in anhydrous DMSO immediately before use.

  • Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 8.0-8.5.

  • Add a 10- to 20-fold molar excess of the mPEG-NHS ester stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the PEGylated antibody using a desalting column or size-exclusion chromatography to remove unreacted PEG and quenching buffer.

Visualizing the Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_propargyl This compound (Two-Step) cluster_nhs NHS Ester (One-Step) A1 Antibody A3 Azide-Modified Antibody A1->A3 Amine Reaction A2 Azide-PEG-NHS A2->A3 A6 Purified Conjugate A3->A6 CuAAC A4 This compound A4->A6 A5 CuSO4 / Ascorbate A5->A6 B1 Antibody B3 Purified Conjugate B1->B3 Amine Reaction B2 PEG-NHS Ester B2->B3 signaling_pathway cluster_stability Linkage Stability Comparison Triazole 1,2,3-Triazole (from this compound) High_Stability High Stability (Resistant to hydrolysis & proteases) Triazole->High_Stability Amide Amide (from NHS Ester) Moderate_Stability Moderate Stability (Susceptible to proteases) Amide->Moderate_Stability logical_relationship Bioconjugation Bioconjugation Strategy Propargyl_PEG This compound (CuAAC) Bioconjugation->Propargyl_PEG NHS_Ester NHS Ester Bioconjugation->NHS_Ester SPAAC Copper-Free Click (e.g., DBCO) Bioconjugation->SPAAC Kinetics Kinetics Propargyl_PEG->Kinetics Specificity Specificity Propargyl_PEG->Specificity Biocompatibility Biocompatibility Propargyl_PEG->Biocompatibility Stability Linkage Stability Propargyl_PEG->Stability NHS_Ester->Kinetics NHS_Ester->Specificity NHS_Ester->Biocompatibility NHS_Ester->Stability SPAAC->Kinetics SPAAC->Specificity SPAAC->Biocompatibility SPAAC->Stability

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Propargyl-PEG10-amine are critical for ensuring personnel safety and minimizing environmental impact. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. The following procedures are based on established safety data for analogous compounds and general laboratory best practices.

Key Hazard and Disposal Information

The following table summarizes crucial safety and disposal data extrapolated from structurally similar compounds. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the specific product in use.

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Propargyl-PEG7-NHS ester[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (nitrile or neoprene), impervious clothing (lab coat), and a suitable respirator if handling powders or creating aerosols.Propargyl-PEG7-NHS ester[1], Propargylamine[2]
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Propargylamine[2]
Fire-Fighting Measures Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray can be used to cool containers.Propargylamine[2]
Disposal Considerations Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.Propargylamine[2], Propargyl-PEG7-NHS ester[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect all contaminated materials, including pipette tips, wipes, and empty vials, in the designated waste container.

3. Small Spills and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into the designated waste container.

  • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure all labeling and documentation requirements are met according to institutional and regulatory standards.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal PPE Wear Appropriate PPE WorkArea Work in Fume Hood PPE->WorkArea Ensure Safety Segregate Segregate Waste WorkArea->Segregate Collect Collect Contaminated Materials Segregate->Collect Store Store Waste Securely Collect->Store Absorb Absorb Spill Decontaminate Decontaminate Area Absorb->Decontaminate Decontaminate->Collect Dispose Dispose via EHS Store->Dispose Final Step

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG10-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG10-amine, designed for researchers, scientists, and drug development professionals.

This guide provides critical safety and operational information for the laboratory use of this compound, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.[1] Due to the compound's dual nature, incorporating a reactive terminal alkyne (propargyl group) and a primary amine, stringent adherence to safety protocols is paramount to mitigate potential hazards. This document outlines essential personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashes.[2][8]
Skin Protection A flame-resistant lab coat or 100% cotton lab coat should be worn.[2] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[2] For prolonged contact, it is advisable to consult the glove manufacturer's resistance guide. Double gloving may be necessary for added protection.[3] Closed-toe shoes and long pants are mandatory.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[8]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended process from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Assemble Equipment in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Compound prep_setup->handle_dispense Proceed to handling handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decon Decontaminate Work Area & Glassware handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff finish Procedure Complete cleanup_doff->finish End of Procedure

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the designated work area, don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, such as glassware, stir plates, and reagents, inside a certified chemical fume hood.[2] Ensure all equipment is clean and dry.

    • Keep a spill kit appropriate for amines and flammable liquids readily accessible.[3]

  • Handling:

    • When dispensing this compound, do so carefully to avoid splashes and the generation of aerosols.[3]

    • Keep containers of the compound tightly closed when not in use.[2][3]

    • All reactions and manipulations involving this compound must be conducted within the chemical fume hood.

  • Post-Experiment Procedures:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent, such as ethanol (B145695) or isopropanol, can be used for initial decontamination, followed by a thorough washing with soap and water.

    • Properly remove PPE, avoiding contact with any contaminated surfaces.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility.[9]

Waste Segregation and Storage:

  • Designate a specific, clearly labeled waste container for "this compound" and any materials contaminated with it, including gloves, pipette tips, and paper towels.

  • Never mix this waste with incompatible materials, such as strong oxidizing agents or acids.[2]

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

Disposal Procedure:

  • Chemical Waste: All solutions and unused portions of this compound should be collected in the designated hazardous waste container.

  • Contaminated Materials: Solid materials contaminated with this compound should also be placed in the designated solid hazardous waste container.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous chemical waste.[9] After rinsing, the original label should be defaced or removed before the container is discarded or recycled according to your institution's policies.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[9] Polyethylene glycol and its derivatives are generally considered biodegradable, which may simplify the ultimate disposal process by a licensed facility.[10]

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG10-amine
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG10-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.